molecular formula C37H41N7O4S B12377888 HIV-1 protease-IN-9

HIV-1 protease-IN-9

货号: B12377888
分子量: 679.8 g/mol
InChI 键: RKIVUCDKNNHGHG-OIDHKYIRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

HIV-1 protease-IN-9 is a useful research compound. Its molecular formula is C37H41N7O4S and its molecular weight is 679.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C37H41N7O4S

分子量

679.8 g/mol

IUPAC 名称

N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide

InChI

InChI=1S/C37H41N7O4S/c1-25(2)23-44(49(47,48)31-15-13-30(38)14-16-31)24-35(45)34(20-27-8-5-4-6-9-27)41-36(46)28-12-11-26(3)33(21-28)43-37-40-19-17-32(42-37)29-10-7-18-39-22-29/h4-19,21-22,25,34-35,45H,20,23-24,38H2,1-3H3,(H,41,46)(H,40,42,43)/t34-,35+/m0/s1

InChI 键

RKIVUCDKNNHGHG-OIDHKYIRSA-N

手性 SMILES

CC1=C(C=C(C=C1)C(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](CN(CC(C)C)S(=O)(=O)C3=CC=C(C=C3)N)O)NC4=NC=CC(=N4)C5=CN=CC=C5

规范 SMILES

CC1=C(C=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(CN(CC(C)C)S(=O)(=O)C3=CC=C(C=C3)N)O)NC4=NC=CC(=N4)C5=CN=CC=C5

产品来源

United States

Foundational & Exploratory

"HIV-1 protease-IN-9" chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of HIV-1 protease-IN-9, a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. The information presented is collated from recent advancements in the field, with a focus on its chemical structure, biophysical properties, and the experimental methodologies used for its characterization.

Chemical Structure and Properties

This compound, also identified as compound 5b in the primary literature, is a novel, non-peptidic inhibitor designed to target the active site of HIV-1 protease. Its design incorporates structural motifs from the kinase inhibitors imatinib and nilotinib as P2-ligands, a strategy aimed at enhancing interactions with the backbone of the enzyme's active site.

Chemical Formula: C₃₇H₄₁N₇O₄S

Molecular Weight: 679.83 g/mol

CAS Number: 2925381-27-5

SMILES: CC1=C(C=C(C(N--INVALID-LINK----INVALID-LINK--CN(CC(C)C)S(=O)(C3=CC=C(N)C=C3)=O)=O)C=C1)NC4=NC=CC(C5=CN=CC=C5)=N4

The chemical structure of this compound is depicted below:

(Image of the chemical structure of this compound would be placed here if image generation were supported)

Quantitative Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Kᵢ (Inhibition Constant) 0.028 nM
IC₅₀ (Antiviral Activity) 66.8 nM

Design and Mechanism of Action

The design of this compound is a prime example of structure-based drug design. The core concept involves utilizing the pyridyl-pyrimidine scaffold, found in kinase inhibitors like imatinib and nilotinib, as a P2 ligand. This moiety is engineered to form hydrogen bonds with the backbone atoms within the S2 subsite of the HIV-1 protease. This strategic interaction with the enzyme's backbone is a key feature of potent protease inhibitors like darunavir and is intended to confer resilience against drug-resistant mutations.

The following diagram illustrates the conceptual design strategy for this compound.

G cluster_0 Known Scaffolds cluster_1 Design Strategy cluster_2 Target Interaction Imatinib Imatinib/Nilotinib Scaffold (Kinase Inhibitor) P2_Ligand Pyridyl-pyrimidine as P2 Ligand Imatinib->P2_Ligand Source of P2 moiety Darunavir Darunavir-like Core (HIV-1 Protease Inhibitor) Core_Isostere Hydroxyethylamine Sulfonamide Isostere Darunavir->Core_Isostere Core structure inspiration Combine Molecular Hybridization P2_Ligand->Combine Core_Isostere->Combine Target This compound (Compound 5b) Combine->Target Leads to S2_Subsite S2 Subsite of HIV-1 Protease Target->S2_Subsite Binds to Backbone_H_Bond Backbone Hydrogen Bonding S2_Subsite->Backbone_H_Bond Enables

Caption: Design strategy for this compound.

Experimental Protocols

The following sections detail the methodologies for the synthesis and biological evaluation of this compound, as extrapolated from the primary literature.

Synthesis of this compound (Compound 5b)

The synthesis of this compound is a multi-step process. A key step in the synthesis is the Hantzsch thiazole synthesis for the preparation of various alkyl and aryl thiazoles which can be used as building blocks. The final compound is assembled by coupling the P2 ligand with the darunavir-like hydroxyethylamine sulfonamide isostere. While the full detailed synthesis is extensive, a generalized workflow is presented below.

G Start Starting Materials (e.g., Benzoic Acid Derivatives) Step1 Synthesis of P2 Ligand (Pyridyl-pyrimidine moiety) Start->Step1 Step2 Synthesis of Core Scaffold (Hydroxyethylamine sulfonamide) Start->Step2 Step3 Coupling of P2 Ligand and Core Scaffold Step1->Step3 Step2->Step3 Step4 Deprotection and Purification Step3->Step4 Final_Product This compound (Compound 5b) Step4->Final_Product

Caption: Generalized synthetic workflow for this compound.

HIV-1 Protease Inhibition Assay

The inhibitory activity of this compound against purified recombinant HIV-1 protease is determined using a well-established enzymatic assay.

  • Enzyme and Substrate: Recombinant HIV-1 protease is expressed and purified. A fluorogenic substrate, such as one containing a fluorescence resonance energy transfer (FRET) pair, is used.

  • Assay Buffer: The assay is typically performed in a buffer solution (e.g., sodium acetate, NaCl, EDTA, DTT, and NP-40) at a physiological pH.

  • Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

  • Assay Procedure:

    • The HIV-1 protease enzyme is pre-incubated with varying concentrations of the inhibitor for a specified time at a controlled temperature.

    • The reaction is initiated by the addition of the fluorogenic substrate.

    • The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations. The data are fitted to the Morrison equation to determine the inhibition constant (Kᵢ).

Antiviral Activity Assay

The antiviral efficacy of this compound is assessed in a cell-based assay using a human T-lymphoid cell line.

  • Cell Line and Virus: MT-2 human T-lymphoid cells are used as the host cells. A laboratory-adapted strain of HIV-1, such as HIV-1LAI, is used for infection.

  • Inhibitor Preparation: A stock solution of this compound is prepared in DMSO and serially diluted in the cell culture medium.

  • Assay Procedure:

    • MT-2 cells are exposed to the HIV-1 virus in the presence of varying concentrations of the inhibitor.

    • The cells are incubated for a period of time (e.g., 5 days) to allow for viral replication.

    • Control wells with no inhibitor and uninfected cells are included.

  • Measurement of Viral Replication: The extent of viral replication is quantified by measuring a viral marker, such as the p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition of viral replication is calculated for each inhibitor concentration relative to the no-inhibitor control. The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

X-ray Crystallography

High-resolution X-ray crystallography has been employed to elucidate the binding mode of inhibitors in this series with HIV-1 protease. For compounds 5b and 5c from the same study, the Protein Data Bank (PDB) accession codes are 8FUI and 8FUJ, respectively. These crystal structures provide critical insights into the specific molecular interactions between the inhibitor and the active site of the protease, confirming the intended backbone hydrogen bonding and guiding further optimization of this class of inhibitors.

A Technical Guide to the Target Validation of HIV-1 Protease Inhibitors in HIV-1 Replication

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a specific compound designated "HIV-1 protease-IN-9" did not yield specific public domain data. It is possible that this is an internal project name, a novel compound not yet in published literature, or a misnomer. This guide will therefore focus on the established principles and methodologies for the target validation of well-characterized HIV-1 protease inhibitors, providing a comprehensive framework applicable to any new chemical entity targeting this enzyme.

Introduction: HIV-1 Protease as a Therapeutic Target

The Human Immunodeficiency Virus type 1 (HIV-1) protease (PR) is an aspartyl protease essential for the viral life cycle.[1] It is responsible for the post-translational cleavage of the Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes, including reverse transcriptase, integrase, and the protease itself.[1][2] This proteolytic processing is a critical step in the maturation of the virion, transforming it from a non-infectious particle into a fully infectious one.[1][3] The indispensable role of HIV-1 PR in viral replication makes it a prime and well-validated target for antiretroviral therapy.[1][4] Protease inhibitors (PIs) are a class of drugs that bind to the active site of the enzyme, preventing the cleavage of the polyproteins and thus halting the production of new infectious virions.[1][4]

Quantitative Data on HIV-1 Protease Inhibitors

The validation of a potential HIV-1 protease inhibitor involves quantifying its potency both at the enzymatic and cellular levels. Key metrics include the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), and the inhibitor constant (Ki). Below are tables summarizing these values for several FDA-approved protease inhibitors against wild-type HIV-1.

Table 1: In Vitro Enzymatic Inhibition of HIV-1 Protease

InhibitorInhibition Constant (K_i) (nM)IC50 (nM)
Saquinavir0.12[5]1 - 30[6]
Ritonavir0.015[5]-
Indinavir0.36[5]-
Nelfinavir2[5]-
Amprenavir0.6[5]70[7]
Lopinavir-57[7]
Atazanavir-3.3[7]
Darunavir-3 - 6[8]

Table 2: Antiviral Activity of HIV-1 Protease Inhibitors in Cell Culture

InhibitorEC50 (nM) against HIV-1Cell Line / System
Saquinavir0.9 - 2.5[9]Lymphoblastoid and monocytic cell lines
Darunavir0.0028 - 0.0033[7]Wild-type HIV-1_NL4-3_
Darunavir>100,000 (No activity)[10]SARS-CoV-2 (for specificity)
GRL-044 (Experimental)0.0028 - 0.0033[7]Wild-type HIV-1_NL4-3_

Experimental Protocols

The target validation of an HIV-1 protease inhibitor relies on a series of well-defined experimental protocols. These assays are designed to measure the direct inhibition of the enzyme and the subsequent effect on viral replication in a cellular context.

HIV-1 Protease Activity Assay (Fluorometric)

This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant HIV-1 protease.

Principle: The assay utilizes a synthetic peptide substrate that mimics a natural cleavage site in the Gag polyprotein. This substrate is flanked by a fluorophore and a quencher. In its uncleaved state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by HIV-1 protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.

Detailed Protocol: [11][12][13]

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., containing sodium acetate, NaCl, EDTA, DTT, and glycerol at an appropriate pH).

    • Reconstitute the lyophilized recombinant HIV-1 protease in a dilution buffer to a working concentration.

    • Prepare the fluorogenic substrate in the assay buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., in DMSO, then diluted in assay buffer). A known inhibitor like Pepstatin A is used as a positive control.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the diluted test inhibitor or control to the wells of a 96-well plate. Include wells for "enzyme control" (no inhibitor) and "background control" (no enzyme).

    • Add 80 µL of the HIV-1 protease solution to all wells except the background control.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the HIV-1 protease substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader.

  • Measurement and Data Analysis:

    • Measure the fluorescence intensity (e.g., Ex/Em = 330/450 nm) in kinetic mode at 37°C for 1 to 3 hours.[12][13]

    • Calculate the rate of reaction (increase in fluorescence over time) for each well from the linear portion of the curve.

    • Subtract the background rate from all other rates.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control (0% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based HIV-1 Replication Assay

This assay measures the ability of an inhibitor to suppress HIV-1 replication in a cellular environment, providing a more biologically relevant measure of its antiviral efficacy.

Principle: A susceptible cell line (e.g., MT-2 cells, PM1 cells, or primary CD4+ T cells) is infected with HIV-1 in the presence of varying concentrations of the test inhibitor. After a period of incubation, the extent of viral replication is quantified by measuring a viral marker, such as the p24 capsid protein, in the cell culture supernatant.

Detailed Protocol: [14][15]

  • Cell and Virus Preparation:

    • Culture a suitable T-cell line (e.g., MT-2) or isolate primary CD4+ T cells.

    • Prepare a stock of infectious HIV-1 (e.g., NL4-3 strain) and determine its titer (e.g., TCID50).

  • Infection and Treatment:

    • Seed the cells in a 96-well plate at a predetermined density.

    • Prepare serial dilutions of the test inhibitor in the cell culture medium. Add the diluted inhibitor to the cells.

    • Infect the cells with HIV-1 at a specific multiplicity of infection (MOI). Include uninfected cells as a negative control and infected, untreated cells as a positive control.

    • Incubate the plate at 37°C in a CO2 incubator for a period of 3 to 7 days.

  • Quantification of Viral Replication (p24 ELISA):

    • After the incubation period, carefully collect the cell culture supernatant from each well.

    • If necessary, lyse the virus particles in the supernatant with a detergent (e.g., Triton X-100) to release the p24 antigen.

    • Quantify the amount of p24 antigen in each supernatant sample using a commercial p24 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the recombinant p24 standards provided in the ELISA kit.

    • Determine the concentration of p24 in each sample from the standard curve.

    • Calculate the percentage of inhibition of viral replication for each inhibitor concentration relative to the infected, untreated control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

    • Concurrently, a cytotoxicity assay (e.g., MTT or XTT) should be performed to determine the 50% cytotoxic concentration (CC50) of the compound and calculate the selectivity index (SI = CC50/EC50).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

HIV_Lifecycle cluster_cell Host Cell (CD4+ T-Cell) cluster_extracellular Extracellular Space Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription (RNA -> DNA) Entry->ReverseTranscription Integration 3. Integration (Viral DNA into Host Genome) ReverseTranscription->Integration Transcription 4. Transcription (Viral DNA -> mRNA) Integration->Transcription Translation 5. Translation (mRNA -> Gag-Pol Polyprotein) Transcription->Translation Assembly 6. Assembly (Immature Virion) Translation->Assembly Budding 7. Budding Assembly->Budding Immature_Virion Immature Virion Budding->Immature_Virion HIV_Virion HIV Virion HIV_Virion->Entry gp120 binds CD4 Maturation 8. Maturation Immature_Virion->Maturation HIV Protease cleaves Gag-Pol Polyproteins Mature_Virion Mature, Infectious Virion Maturation->Mature_Virion Protease_Inhibitor Protease Inhibitors BLOCK THIS STEP Protease_Inhibitor->Maturation

Caption: The HIV-1 life cycle, highlighting the critical maturation step blocked by protease inhibitors.

Protease_Inhibition_Mechanism cluster_enzyme HIV-1 Protease Active Site cluster_process Process Protease HIV Protease Dimer Active Site Cleft Mature_Proteins Mature Viral Proteins (Infectious Virion) Protease:f0->Mature_Proteins Cleavage Immature_Proteins Uncleaved Polyprotein (Non-infectious Virion) Protease:f0->Immature_Proteins No Cleavage Polyprotein Gag-Pol Polyprotein Polyprotein->Protease:f1 Substrate Binding Protease_Inhibitor Protease Inhibitor Protease_Inhibitor->Protease:f1 Competitive Binding Binding Binding Cleavage Cleavage Binding->Cleavage Normal Function Binding_Inhibited Binding_Inhibited No_Cleavage No_Cleavage Binding_Inhibited->No_Cleavage Inhibited Function Assay_Workflow start Start: HTS Campaign primary_screen 1. Primary Screen (Fluorometric Protease Assay) start->primary_screen hit_id 2. Hit Identification (Compounds showing >X% inhibition) primary_screen->hit_id dose_response 3. Dose-Response & IC50 (Confirm potency & rank hits) hit_id->dose_response cell_assay 4. Cell-Based Assay (Antiviral Efficacy - EC50) dose_response->cell_assay cytotoxicity 5. Cytotoxicity Assay (Determine CC50) cell_assay->cytotoxicity selectivity 6. Calculate Selectivity Index (SI = CC50 / EC50) cytotoxicity->selectivity lead_opt 7. Lead Optimization selectivity->lead_opt

References

HIV-1 Protease-IN-9: A Technical Guide to its Role in Inhibiting Viral Maturation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the cleavage of Gag and Gag-Pol polyproteins, a process essential for the maturation of infectious virions. Inhibition of this enzyme is a cornerstone of highly active antiretroviral therapy (HAART). This technical guide provides an in-depth analysis of HIV-1 protease-IN-9, a potent inhibitor of this crucial viral enzyme. We will explore its mechanism of action, present quantitative data on its inhibitory efficacy, detail the experimental protocols for its characterization, and visualize the key molecular interactions and experimental workflows.

Introduction

HIV-1 protease is an aspartic protease that functions as a homodimer. Its activity is indispensable for the proteolytic processing of the viral Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself. This process, known as viral maturation, is a prerequisite for the formation of infectious viral particles. The inhibition of HIV-1 protease leads to the production of immature, non-infectious virions, thus halting the spread of the virus.

This compound (also referred to as compound 5b in some literature) is a novel, highly potent, non-peptidic inhibitor of HIV-1 protease. Its design is a result of structure-based drug design strategies aimed at overcoming drug resistance and improving potency.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been quantified through enzymatic and cell-based assays. The key parameters are the inhibition constant (Ki) and the 50% inhibitory concentration (IC50).

ParameterValueDescriptionReference
Ki 0.028 nMInhibition constant against wild-type HIV-1 protease. This value reflects the intrinsic binding affinity of the inhibitor to the enzyme.[1]
IC50 66.8 nM50% inhibitory concentration in a cell-based assay against HIV-1 LAI strain in MT-2 cells. This value represents the concentration of the inhibitor required to inhibit viral replication by 50% in a cellular environment.[1]

Mechanism of Action

This compound functions as a competitive inhibitor of the HIV-1 protease. It binds to the active site of the enzyme, preventing the binding and subsequent cleavage of the natural Gag and Gag-Pol polyprotein substrates. This inhibition is achieved through a network of specific molecular interactions between the inhibitor and the amino acid residues of the protease's active site.

X-ray crystallographic studies of HIV-1 protease in complex with this compound have revealed the precise binding mode. The inhibitor occupies the substrate-binding cavity and forms extensive hydrogen bonding and van der Waals interactions with the enzyme. Notably, the hydroxyethylamine core of the inhibitor mimics the transition state of the scissile peptide bond, leading to a high-affinity interaction.

Signaling Pathway: Inhibition of Viral Maturation

Inhibition_of_Viral_Maturation HIV-1 Gag-Pol Polyprotein HIV-1 Gag-Pol Polyprotein Cleavage Cleavage HIV-1 Gag-Pol Polyprotein->Cleavage Substrate Inhibition of Cleavage Inhibition of Cleavage HIV-1 Gag-Pol Polyprotein->Inhibition of Cleavage HIV-1 Protease (Active Dimer) HIV-1 Protease (Active Dimer) HIV-1 Protease (Active Dimer)->Cleavage Enzyme Inhibited Protease Complex Inhibited Protease Complex HIV-1 Protease (Active Dimer)->Inhibited Protease Complex Binds to active site Mature Viral Proteins Mature Viral Proteins Cleavage->Mature Viral Proteins Products Infectious Virion Assembly Infectious Virion Assembly Mature Viral Proteins->Infectious Virion Assembly This compound This compound This compound->Inhibited Protease Complex Inhibited Protease Complex->Inhibition of Cleavage Immature, Non-infectious Virion Immature, Non-infectious Virion Inhibition of Cleavage->Immature, Non-infectious Virion

Caption: Inhibition of HIV-1 maturation by this compound.

Molecular Interactions at the Active Site

Molecular_Interactions cluster_protease HIV-1 Protease Active Site Asp25 Asp25 Asp25' Asp25' Ile50 Ile50 Ile50' Ile50' Gly27 Gly27 Gly27' Gly27' Asp29 Asp29 Asp30 Asp30 HIV-1_Protease-IN-9 This compound HIV-1_Protease-IN-9->Asp25 H-bond HIV-1_Protease-IN-9->Asp25' H-bond HIV-1_Protease-IN-9->Ile50 H-bond (water-mediated) HIV-1_Protease-IN-9->Ile50' H-bond (water-mediated) HIV-1_Protease-IN-9->Gly27 van der Waals HIV-1_Protease-IN-9->Gly27' van der Waals HIV-1_Protease-IN-9->Asp29 H-bond HIV-1_Protease-IN-9->Asp30 H-bond

Caption: Key molecular interactions of this compound.

Experimental Protocols

The characterization of this compound involves two primary assays: an enzymatic assay to determine its direct inhibitory effect on the protease and a cell-based assay to assess its antiviral activity in a biological context.

HIV-1 Protease Enzymatic Inhibition Assay (Determination of Ki)

This assay measures the ability of this compound to inhibit the cleavage of a fluorogenic substrate by recombinant HIV-1 protease.

Materials:

  • Recombinant wild-type HIV-1 protease

  • Fluorogenic HIV-1 protease substrate (e.g., a peptide with a fluorophore and a quencher)

  • Assay buffer: 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, pH 4.7

  • This compound (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a series of dilutions of this compound in assay buffer.

  • In a 96-well plate, add a fixed concentration of recombinant HIV-1 protease to each well.

  • Add the diluted this compound to the wells. Include control wells with no inhibitor (enzyme activity control) and wells with no enzyme (background control).

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity in a kinetic mode at an excitation wavelength of 340 nm and an emission wavelength of 490 nm for 30 minutes at 37°C.

  • Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves.

  • Determine the Ki value by fitting the data to the appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors).

In Vitro Anti-HIV-1 Activity Assay (Determination of IC50)

This cell-based assay evaluates the ability of this compound to inhibit viral replication in a human T-cell line.

Materials:

  • MT-2 cells (human T-lymphoid cell line)

  • HIV-1 LAI strain

  • RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics

  • This compound (dissolved in DMSO)

  • 96-well microplates

  • p24 antigen ELISA kit

Procedure:

  • Seed MT-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Prepare serial dilutions of this compound in culture medium.

  • Add the diluted inhibitor to the cells. Include control wells with no inhibitor (virus control) and wells with no virus (cell control).

  • Infect the cells with the HIV-1 LAI strain at a multiplicity of infection (MOI) of 0.01.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • After the incubation period, collect the cell culture supernatant.

  • Quantify the amount of HIV-1 p24 antigen in the supernatant using a p24 antigen ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage of inhibition of viral replication for each inhibitor concentration relative to the virus control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

Experimental_Workflow cluster_enzymatic Enzymatic Assay (Ki) cluster_cellular Cell-based Assay (IC50) Enzyme_Prep Prepare HIV-1 Protease Incubation_E Incubate Enzyme + Inhibitor Enzyme_Prep->Incubation_E Inhibitor_Dilution_E Dilute this compound Inhibitor_Dilution_E->Incubation_E Substrate_Addition Add Fluorogenic Substrate Incubation_E->Substrate_Addition Fluorescence_Reading Kinetic Fluorescence Reading Substrate_Addition->Fluorescence_Reading Ki_Calculation Calculate Ki Fluorescence_Reading->Ki_Calculation Cell_Seeding Seed MT-2 Cells Inhibitor_Dilution_C Dilute this compound Cell_Seeding->Inhibitor_Dilution_C Infection Infect with HIV-1 Inhibitor_Dilution_C->Infection Incubation_C Incubate for 4-5 days Infection->Incubation_C Supernatant_Collection Collect Supernatant Incubation_C->Supernatant_Collection p24_ELISA p24 Antigen ELISA Supernatant_Collection->p24_ELISA IC50_Calculation Calculate IC50 p24_ELISA->IC50_Calculation

Caption: Workflow for characterizing this compound.

Conclusion

This compound is a highly potent inhibitor of HIV-1 protease, demonstrating low nanomolar efficacy in both enzymatic and cell-based assays. Its mechanism of action, involving competitive binding to the enzyme's active site and disruption of viral maturation, makes it a promising candidate for further development in the fight against HIV/AIDS. The detailed experimental protocols and visualizations provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of antiretroviral therapy.

References

Characterization of HIV-1 Protease Inhibitor: IN-9

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the novel HIV-1 protease inhibitor, designated as HIV-1 protease-IN-9 (also referred to as compound 5b). This inhibitor was developed through a structure-based design approach, leveraging ligand templates from the kinase inhibitors imatinib and nilotinib. This guide details the inhibitor's potency, antiviral efficacy, and the experimental methodologies employed for its characterization. The information presented is based on the findings from the study conducted by Ghosh AK, et al., published in the European Journal of Medicinal Chemistry in 2023.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (compound 5b) and its closely related analog (compound 5a) for comparative analysis.

Table 1: Enzymatic Inhibition Data [2]

CompoundP2 LigandP2' LigandKi (nM)
5aNilotinib pyridyl-pyrimidinyl4-methoxy sulfonamide0.028
5b (this compound) Nilotinib pyridyl-pyrimidinyl 4-aminosulfonamide 0.138

Table 2: Antiviral Activity Data [2]

CompoundIC50 (nM)
5a154
5b (this compound) 66.8
Darunavir (Reference)2.1

Experimental Protocols

This section provides detailed methodologies for the key experiments performed in the characterization of this compound.

Synthesis of this compound (Compound 5b)

The synthesis of this compound involves a multi-step process. A key feature is the incorporation of a nilotinib-derived pyridyl-pyrimidine moiety as the P2 ligand in conjunction with a darunavir-like hydroxyethylamine sulfonamide isostere.[1][2] The general synthetic strategy is outlined below. While the specific, step-by-step synthesis with reagents and conditions for compound 5b is detailed within the source publication, the general approach involves the synthesis of key intermediates followed by their coupling.

  • General Synthesis Workflow:

    • Preparation of the P2 Ligand: Synthesis of the pyridyl-pyrimidine benzoic acid derivative.

    • Synthesis of the Hydroxyethylamine Sulfonamide Core: Preparation of the central isostere, which mimics the transition state of the protease cleavage site.

    • Coupling and Final Steps: Coupling of the P2 ligand and the core structure, followed by the introduction of the P1 and P2' ligands and any necessary deprotection steps to yield the final inhibitor.

HIV-1 Protease Enzyme Inhibition Assay

The inhibitory potency of this compound against the wild-type HIV-1 protease was determined using a fluorometric assay.

  • Principle: The assay measures the cleavage of a specific fluorogenic substrate by HIV-1 protease. In the presence of an inhibitor, the cleavage is reduced, leading to a decrease in the fluorescence signal.

  • Protocol Outline:

    • Reagents: Purified recombinant HIV-1 protease, a fluorogenic peptide substrate, assay buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% DMSO, 5% glycerol, 0.0002% Triton X-100, and 1 mM dithiothreitol), and the test inhibitor (this compound) at various concentrations.[3]

    • Procedure: a. The HIV-1 protease is pre-incubated with varying concentrations of the inhibitor in the assay buffer in a 96-well plate. b. The reaction is initiated by the addition of the fluorogenic substrate. c. The fluorescence intensity is measured over time using a fluorescence microplate reader (e.g., excitation at 330 nm and emission at 450 nm).[4]

    • Data Analysis: The rate of substrate cleavage is calculated from the linear portion of the fluorescence versus time plot. The percent inhibition at each inhibitor concentration is determined relative to a control without the inhibitor. The inhibitor constant (Ki) is then calculated by fitting the data to the Morrison equation for tight-binding inhibitors.

Antiviral Activity Assay

The antiviral efficacy of this compound was evaluated in a cell-based assay using human T-lymphoid MT-2 cells infected with the HIV-1LAI strain.[2]

  • Principle: This assay measures the ability of the inhibitor to suppress viral replication in a cellular context.

  • Protocol Outline:

    • Cell Culture: MT-2 cells are maintained in appropriate cell culture medium.

    • Infection and Treatment: a. MT-2 cells are infected with a known amount of the HIV-1LAI virus. b. Immediately after infection, the cells are treated with serial dilutions of this compound.

    • Incubation: The infected and treated cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-5 days).

    • Quantification of Viral Replication: The extent of viral replication is quantified by measuring a viral marker, such as the p24 capsid protein, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

    • Data Analysis: The concentration of the inhibitor that results in a 50% reduction in the level of the viral marker compared to the untreated control is determined as the 50% inhibitory concentration (IC50).

X-ray Crystallography

To understand the molecular interactions between the inhibitor and the enzyme, high-resolution X-ray crystal structures of inhibitor-bound HIV-1 protease were determined.[1][2]

  • Principle: X-ray crystallography provides a three-dimensional atomic-level structure of the inhibitor bound to the active site of the protease.

  • Protocol Outline:

    • Crystallization: a. The HIV-1 protease is co-crystallized with the inhibitor. This involves mixing a solution of the purified protease with the inhibitor and a crystallization buffer containing a precipitant. b. The mixture is left to equilibrate, often using vapor diffusion methods (hanging or sitting drop), until crystals form.

    • Data Collection: a. A suitable crystal is selected, cryo-protected, and flash-cooled in liquid nitrogen. b. X-ray diffraction data are collected using a synchrotron radiation source.[5]

    • Structure Determination and Refinement: a. The diffraction data are processed and scaled. b. The structure is solved using molecular replacement, using a previously known structure of HIV-1 protease as a model. c. The atomic model of the protease-inhibitor complex is built and refined against the experimental data to yield a final, high-resolution structure.

Visualizations

The following diagrams illustrate the logical and experimental workflows described in this document.

experimental_workflow cluster_synthesis Inhibitor Synthesis cluster_evaluation Biological Evaluation cluster_results Data Output S1 Design of P2 Ligand (Nilotinib-derived) S3 Coupling and Final Modifications S1->S3 S2 Synthesis of Hydroxyethylamine Core S2->S3 IN9 IN9 S3->IN9 This compound E1 Enzyme Inhibition Assay (Fluorometric) IN9->E1 E2 Antiviral Activity Assay (Cell-based) IN9->E2 E3 X-ray Crystallography IN9->E3 R1 Ki Value E1->R1 R2 IC50 Value E2->R2 R3 3D Structure of Complex E3->R3

Caption: Overall experimental workflow for the characterization of this compound.

enzyme_inhibition_assay cluster_setup Assay Setup cluster_reaction Reaction and Measurement cluster_analysis Data Analysis P1 HIV-1 Protease M1 Pre-incubation of Protease and Inhibitor P1->M1 P2 This compound (Varying Concentrations) P2->M1 P3 Fluorogenic Substrate M2 Initiation with Substrate P3->M2 M1->M2 M3 Measure Fluorescence over Time M2->M3 A1 Calculate Rate of Cleavage M3->A1 A2 Determine % Inhibition A1->A2 A3 Calculate Ki Value A2->A3

Caption: Workflow for the HIV-1 protease enzyme inhibition assay.

antiviral_assay cluster_infection Infection and Treatment cluster_incubation_quantification Incubation and Quantification cluster_analysis Data Analysis C1 MT-2 Cells Infect Infect Cells C1->Infect V1 HIV-1 Virus V1->Infect I1 This compound (Serial Dilutions) Treat Treat Cells I1->Treat Infect->Treat Incubate Incubate for 3-5 Days Treat->Incubate Quantify Quantify Viral Replication (p24 ELISA) Incubate->Quantify Calculate Calculate IC50 Value Quantify->Calculate

Caption: Workflow for the cell-based antiviral activity assay.

design_logic Start Goal: Potent HIV-1 Protease Inhibitor Concept Structure-Based Design Approach Start->Concept Template Leverage Kinase Inhibitor Templates (Imatinib/Nilotinib) Concept->Template Core Utilize Darunavir-like Hydroxyethylamine Sulfonamide Isostere Concept->Core P2_ligand Design P2 Ligand for H-bonding with Protease Backbone Template->P2_ligand Core->P2_ligand Synthesis Chemical Synthesis P2_ligand->Synthesis IN9 This compound Synthesis->IN9 Evaluation Biological Evaluation IN9->Evaluation Outcome Potent Inhibition (Ki) and Antiviral Activity (IC50) Evaluation->Outcome

Caption: Logical relationship in the design of this compound.

References

Binding Affinity of HIV-1 Protease-IN-9 to Wild-Type HIV-1 Protease: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of the binding affinity of the inhibitor HIV-1 protease-IN-9 to the wild-type HIV-1 protease. This document summarizes the available quantitative data, outlines the general experimental methodologies employed for such measurements, and presents a visual representation of a typical experimental workflow.

Quantitative Binding Affinity Data

The binding affinity of an inhibitor to its target enzyme is a critical parameter in drug discovery, indicating the strength of the interaction. For this compound, the inhibition constant (Ki) has been reported, signifying a high-potency interaction with the wild-type HIV-1 protease.

InhibitorTargetBinding Affinity (Ki)
This compoundWild-Type HIV-1 Protease0.028 nM[1][2]

Note: A lower Ki value indicates a stronger binding affinity. The nanomolar potency of this compound suggests it is a highly effective inhibitor of the wild-type enzyme. This potent antiviral activity is further demonstrated by its half-maximal inhibitory concentration (IC50) of 66.8 nM in antiviral assays[1][2].

Experimental Protocols for Determining Binding Affinity

While the specific experimental protocol used to determine the Ki for this compound is not detailed in the readily available literature, the following are standard and widely accepted methods for quantifying the binding affinity of inhibitors to HIV-1 protease. These protocols represent the likely methodologies employed.

Enzyme Inhibition Assay using Fluorescence Resonance Energy Transfer (FRET)

FRET-based assays are a common and sensitive method for measuring protease activity and inhibition.[3][4][5] The principle relies on the cleavage of a synthetic peptide substrate that is labeled with a FRET donor and acceptor pair. In the intact substrate, the proximity of the donor and acceptor allows for energy transfer, resulting in a specific fluorescence signal. Upon cleavage by the HIV-1 protease, the donor and acceptor are separated, leading to a change in the fluorescence emission that can be quantified.[3][5]

Detailed Methodology:

  • Reagents and Materials:

    • Recombinant wild-type HIV-1 protease.

    • A fluorogenic peptide substrate containing a specific HIV-1 protease cleavage site, flanked by a FRET donor (e.g., EDANS) and an acceptor (e.g., DABCYL).

    • Assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7).

    • This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO).

    • 96-well or 384-well microplates suitable for fluorescence measurements.

    • A fluorescence microplate reader capable of kinetic measurements.

  • Assay Procedure:

    • A reaction mixture is prepared in the microplate wells containing the assay buffer and the FRET substrate at a concentration close to its Michaelis constant (Km).

    • Varying concentrations of this compound are added to the wells. A control with no inhibitor is also included.

    • The reaction is initiated by the addition of a pre-determined concentration of wild-type HIV-1 protease.

    • The fluorescence is monitored kinetically over time at the appropriate excitation and emission wavelengths for the chosen FRET pair.

    • The initial reaction velocities (rates of substrate cleavage) are calculated from the linear phase of the fluorescence change.

  • Data Analysis:

    • The percentage of inhibition for each concentration of this compound is calculated relative to the control without the inhibitor.

    • The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by fitting the dose-response data to a suitable equation (e.g., the four-parameter logistic equation).

    • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and its Km value.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a powerful biophysical technique that directly measures the heat changes associated with a binding event.[6][7] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the inverse of the dissociation constant, Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Detailed Methodology:

  • Reagents and Materials:

    • Highly purified and concentrated wild-type HIV-1 protease.

    • Highly purified this compound.

    • A suitable buffer in which both the protein and the inhibitor are stable and soluble (e.g., 10 mM sodium acetate, pH 5.0, with a small percentage of DMSO if needed to solubilize the inhibitor).[6]

    • An isothermal titration calorimeter.

  • Assay Procedure:

    • The sample cell of the calorimeter is filled with a known concentration of wild-type HIV-1 protease.

    • The injection syringe is filled with a known, higher concentration of this compound.

    • A series of small, precise injections of the inhibitor into the protease solution are performed.

    • The heat released or absorbed during each injection is measured.

    • A control experiment, injecting the inhibitor into the buffer alone, is performed to subtract the heat of dilution.[6]

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of the inhibitor to the protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's software.

    • This fitting directly yields the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). The dissociation constant (Kd) is the reciprocal of Ka, and the Gibbs free energy (ΔG) and entropy change (ΔS) can also be calculated.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the binding affinity of an inhibitor to HIV-1 protease.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Reagents (Protease, Inhibitor, Buffer, Substrate) reaction_setup Reaction Setup (Titration of Inhibitor) reagents->reaction_setup instrumentation Instrumentation (Fluorometer/Calorimeter) data_acquisition Data Acquisition (Fluorescence/Heat Change) instrumentation->data_acquisition reaction_setup->data_acquisition raw_data Raw Data Processing data_acquisition->raw_data curve_fitting Curve Fitting & Modeling raw_data->curve_fitting results Determination of Binding Parameters (Ki, Kd, etc.) curve_fitting->results

Caption: Generalized workflow for determining inhibitor binding affinity.

This guide provides a foundational understanding of the binding characteristics of this compound and the experimental approaches used to quantify them. For further, more specific details, consulting the original research publications, when they become accessible, is recommended.

References

"HIV-1 protease-IN-9" selectivity for HIV-1 protease over human proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide utilizes data for well-characterized HIV-1 protease inhibitors as a proxy for "HIV-1 protease-IN-9," for which specific public data is not available. The presented data and methodologies are representative of the field and intended to provide a framework for the assessment of novel HIV-1 protease inhibitors.

Executive Summary

The development of potent and selective HIV-1 protease inhibitors remains a cornerstone of highly active antiretroviral therapy (HAART). A critical aspect of the preclinical assessment of any new chemical entity targeting HIV-1 protease is the rigorous evaluation of its selectivity. This document provides a comprehensive technical overview of the selectivity profile of a representative HIV-1 protease inhibitor, herein referred to as "this compound," against key human aspartyl proteases. This guide includes quantitative inhibitory data, detailed experimental protocols for assessing selectivity, and conceptual diagrams to illustrate key workflows and principles.

Selectivity Profile of this compound

The therapeutic efficacy of an HIV-1 protease inhibitor is intrinsically linked to its ability to potently inhibit the viral enzyme while minimizing interactions with host-cell proteases. Off-target inhibition of human proteases can lead to undesirable side effects. Aspartyl proteases, which share a similar catalytic mechanism with HIV-1 protease, are a primary concern for cross-reactivity.

To quantitatively assess the selectivity of this compound, its inhibitory activity (Ki) is determined against HIV-1 protease and a panel of homologous human aspartyl proteases, including pepsin, renin, and cathepsin D. A higher Ki value for the human proteases compared to HIV-1 protease indicates greater selectivity.

Table 1: Quantitative Selectivity Profile of a Representative HIV-1 Protease Inhibitor

Target ProteaseEnzyme ClassRepresentative InhibitorKi (nM)Selectivity Ratio (Ki Human Protease / Ki HIV-1 Protease)
HIV-1 Protease Viral Aspartyl ProteaseDarunavir0.0045-
Pepsin Human Aspartyl ProteaseDarunavir2140[1]475,556
Renin Human Aspartyl ProteaseRepresentative Data>10,000>2,222,222
Cathepsin D Human Aspartyl ProteaseRepresentative Data>10,000>2,222,222

*Due to the high selectivity of modern HIV-1 protease inhibitors, significant inhibition of human proteases like renin and cathepsin D is often not observed at concentrations typically tested. The values presented are conservative estimates based on the lack of reported inhibition in the low micromolar range.

Experimental Protocols for Determining Protease Inhibition

The following protocols describe standard methodologies for determining the inhibitory constant (Ki) of a test compound against HIV-1 protease and key human aspartyl proteases using fluorogenic substrate assays.

General Principle: Fluorescence Resonance Energy Transfer (FRET) Assay

These assays utilize a synthetic peptide substrate containing a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the protease, the fluorophore is liberated from the quencher, resulting in an increase in fluorescence intensity that is proportional to the enzyme's activity. The presence of an inhibitor reduces the rate of substrate cleavage and, consequently, the rate of fluorescence increase.

Materials and Reagents
  • Enzymes: Recombinant Human HIV-1 Protease, Porcine Pepsin, Recombinant Human Renin, Recombinant Human Cathepsin D.

  • Substrates: Specific FRET peptide substrates for each enzyme.

  • Inhibitor: this compound (or representative compound, e.g., Darunavir).

  • Buffers: Assay-specific buffers (see individual protocols).

  • Microplates: 96-well or 384-well black, flat-bottom plates.

  • Instrumentation: Fluorescence microplate reader.

Protocol for HIV-1 Protease Inhibition Assay
  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 5.5).

    • Prepare a stock solution of the FRET substrate in DMSO. Dilute to the working concentration (typically at or below the Km) in assay buffer.

    • Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of inhibitor concentrations.

    • Dilute recombinant HIV-1 protease to the desired concentration in assay buffer.

  • Assay Procedure:

    • Add 10 µL of each inhibitor dilution to the wells of the microplate. Include wells for a no-inhibitor control (DMSO vehicle) and a no-enzyme background control.

    • Add 40 µL of the diluted HIV-1 protease solution to all wells except the background control.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of the pre-warmed FRET substrate solution to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity (e.g., Excitation: 340 nm, Emission: 490 nm) every 60 seconds for 30-60 minutes at 37°C.

  • Data Analysis:

    • Determine the initial reaction velocity (V) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to the Morrison equation to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

Protocol for Pepsin Inhibition Assay
  • Reagent Preparation:

    • Prepare a 10 mM HCl solution.

    • Prepare a 2.0% (w/v) hemoglobin substrate solution and adjust the pH to 2.0.

    • Prepare a 1 mg/mL stock solution of porcine pepsin in cold 10 mM HCl. Dilute further to 0.01-0.05 mg/mL in cold 10 mM HCl immediately before use.

    • Prepare serial dilutions of this compound in 10 mM HCl.

  • Assay Procedure:

    • Pipette 2.5 mL of the hemoglobin substrate into test tubes and equilibrate to 37°C.[2]

    • For test samples, add 0.5 mL of the pepsin/inhibitor mixture to the substrate. For blank controls, first add 5 mL of 5% trichloroacetic acid (TCA) to stop the reaction, then add the enzyme/inhibitor mixture.[2]

    • Incubate the test samples at 37°C for exactly 10 minutes.[2]

    • Stop the reaction in the test samples by adding 5 mL of 5% TCA.[2]

    • Incubate all tubes at 37°C for an additional 5 minutes.[2]

    • Filter the contents of each tube and measure the absorbance of the filtrate at 280 nm.[2]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

    • Calculate the Ki value using the appropriate equation for competitive inhibition, as HIV-1 protease inhibitors are known to act in this manner on pepsin.[1]

Protocol for Renin Inhibition Assay (FRET)
  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).[3]

    • Dilute a stock solution of a fluorogenic renin substrate (e.g., containing EDANS and Dabcyl) to the working concentration in assay buffer.[3][4]

    • Prepare serial dilutions of this compound in the assay buffer.

    • Dilute recombinant human renin in the assay buffer.[3]

  • Assay Procedure:

    • To the wells of a microplate, add the inhibitor dilutions, a no-inhibitor control, and a background control.

    • Add the diluted renin substrate to all wells.

    • Initiate the reaction by adding the diluted renin solution to all wells except the background control.[3]

    • Incubate the plate at 37°C for 15-60 minutes, protected from light.

    • Measure the end-point fluorescence (e.g., Excitation: 340 nm, Emission: 485-510 nm).[3][4]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Determine the IC50 and Ki values as described for the HIV-1 protease assay.

Protocol for Cathepsin D Inhibition Assay (FRET)
  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 100 mM sodium acetate, pH 3.5).

    • Dilute a stock solution of a fluorogenic cathepsin D substrate (e.g., Mca-GKPILFFRLK(Dnp)-D-R-NH2) to the working concentration in assay buffer.[5]

    • Prepare serial dilutions of this compound in the assay buffer.

    • Dilute recombinant human cathepsin D in the assay buffer.

  • Assay Procedure:

    • Add the inhibitor dilutions and controls to the microplate wells.

    • Add the diluted cathepsin D solution to the appropriate wells and pre-incubate at 37°C for 10 minutes.[5]

    • Initiate the reaction by adding the substrate solution to all wells.

    • Incubate at 37°C for 1-2 hours.[5]

    • Measure the end-point fluorescence (e.g., Excitation: 328 nm, Emission: 460 nm).[5]

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 and Ki values as previously described.

Visualizations: Workflows and Conceptual Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing protease inhibitor selectivity and the conceptual basis of on-target versus off-target inhibition.

G Figure 1: General Experimental Workflow for Protease Inhibitor Selectivity Profiling cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffers E Dispense Inhibitor Dilutions into Microplate A->E B Dilute Enzymes (HIV-1 Protease & Human Proteases) F Add Diluted Enzyme and Pre-incubate B->F C Prepare Serial Dilutions of this compound C->E D Prepare Fluorogenic Substrates G Initiate Reaction with Substrate D->G E->F F->G H Measure Fluorescence Kinetics G->H I Calculate Initial Velocities H->I J Determine IC50 Values I->J K Calculate Ki Values J->K L Determine Selectivity Ratios K->L G Figure 2: Conceptual Diagram of On-Target vs. Off-Target Inhibition cluster_on_target On-Target Activity cluster_off_target Potential Off-Target Activity inhibitor This compound hiv_protease HIV-1 Protease inhibitor->hiv_protease High Affinity Binding (Low Ki) human_protease Human Protease (e.g., Pepsin) inhibitor->human_protease Low Affinity Binding (High Ki) viral_polyprotein Viral Polyprotein hiv_protease->viral_polyprotein Cleavage Blocked mature_proteins Mature Viral Proteins cellular_substrate Cellular Substrate human_protease->cellular_substrate Cleavage (Ideally Unaffected) functional_proteins Functional Cellular Proteins

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Assay of HIV-1 Protease Inhibitor IN-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the inhibitory activity of compounds against HIV-1 protease, with a specific focus on the potent inhibitor IN-9. The described method is based on a continuous fluorometric assay utilizing the principle of Fluorescence Resonance Energy Transfer (FRET).

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the cleavage of viral polyproteins into mature, functional proteins. This makes it a prime target for antiretroviral drug development. The inhibitor, HIV-1 protease-IN-9 (also referred to as compound 5b), has demonstrated high potency against this enzyme.[1] This document outlines the enzymatic assay protocol used to quantify its inhibitory activity.

Data Presentation

The inhibitory potency of this compound has been determined through enzymatic assays, yielding the following key quantitative data.

ParameterValueReference
Ki 0.028 nM[1]
IC50 66.8 nM[1]

Principle of the Assay

The enzymatic assay for HIV-1 protease is a continuous fluorometric assay based on the principle of Fluorescence Resonance Energy Transfer (FRET).[2][3] The assay utilizes a synthetic peptide substrate containing a fluorescent donor group and a quenching acceptor group. In its intact state, the proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal. Upon cleavage of the peptide by HIV-1 protease, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The rate of this increase is directly proportional to the enzymatic activity. The presence of an inhibitor, such as IN-9, will decrease the rate of substrate cleavage, resulting in a lower fluorescent signal.

Experimental Protocol

The following protocol is based on the method described by Toth and Marshall, which was utilized for the evaluation of this compound.[2][3][4]

Materials and Reagents:

  • Recombinant HIV-1 Protease

  • Fluorogenic Peptide Substrate (e.g., Ac-Thr-Ile-Nle-p-NO2-Phe-Gln-Arg-NH2)

  • Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)

  • HIV-1 Protease Inhibitor IN-9 (or other test compounds)

  • Dimethyl Sulfoxide (DMSO) for compound dilution

  • 96-well black microtiter plates

  • Fluorometric microplate reader with excitation and emission wavelengths suitable for the chosen FRET pair (e.g., Excitation: 325 nm, Emission: 420 nm for the Toth and Marshall substrate).

Procedure:

  • Preparation of Reagents:

    • Prepare the assay buffer and store it at 4°C.

    • Reconstitute the recombinant HIV-1 protease in assay buffer to a desired stock concentration. Aliquot and store at -80°C.

    • Reconstitute the fluorogenic peptide substrate in DMSO to a stock concentration (e.g., 1 mM). Store protected from light at -20°C.

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in DMSO to generate a range of concentrations for IC50 determination.

  • Assay Setup:

    • In a 96-well black microtiter plate, add the following to each well:

      • Test Wells: A small volume (e.g., 1-2 µL) of the diluted this compound or test compound solution in DMSO.

      • Positive Control (No Inhibitor): The same volume of DMSO without any inhibitor.

      • Negative Control (No Enzyme): Assay buffer in place of the enzyme solution.

    • Add a sufficient volume of assay buffer to each well to bring the total volume to a pre-determined amount (e.g., 90 µL).

  • Enzyme Addition and Incubation:

    • Dilute the HIV-1 protease stock solution in assay buffer to the desired final concentration.

    • Add the diluted enzyme solution to the test and positive control wells.

    • Incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction and Measurement:

    • Prepare a working solution of the fluorogenic substrate by diluting the stock solution in the assay buffer to the desired final concentration.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the microplate in a pre-warmed fluorometric plate reader.

    • Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths. Record data at regular intervals (e.g., every 30-60 seconds) for a specified duration (e.g., 15-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.

    • For IC50 determination, plot the percentage of inhibition (relative to the positive control) against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value.

    • The Ki value can be determined using the Cheng-Prusoff equation, provided the Km of the substrate is known.

Visualizations

HIV_Protease_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Plate Prepare 96-Well Plate Reagents->Plate AddInhibitor Add Inhibitor/DMSO Plate->AddInhibitor AddEnzyme Add HIV-1 Protease AddInhibitor->AddEnzyme Incubate Incubate AddEnzyme->Incubate AddSubstrate Add Substrate (Initiate Reaction) Incubate->AddSubstrate MeasureFluorescence Measure Fluorescence (Kinetic) AddSubstrate->MeasureFluorescence CalculateVelocity Calculate Initial Velocity MeasureFluorescence->CalculateVelocity DetermineIC50 Determine IC50/Ki CalculateVelocity->DetermineIC50

Caption: The principle of the FRET-based assay for HIV-1 protease activity.

References

Application Notes and Protocols for Cell-Based Antiviral Assay of HIV-1 Protease-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The HIV-1 protease, an aspartyl protease, is a critical enzyme in the viral life cycle.[1][2] It is responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes essential for the production of infectious virions.[1][2][3] Inhibition of HIV-1 protease results in the release of immature, non-infectious viral particles, making it a key target for antiretroviral therapy.[1][4] The emergence of drug-resistant HIV-1 strains necessitates the continued development of novel protease inhibitors.[5]

This document provides detailed application notes and protocols for a cell-based antiviral assay to evaluate the efficacy of "HIV-1 protease-IN-9," a potent HIV-1 protease inhibitor.[6] The assay is designed for screening and characterizing potential HIV-1 protease inhibitors in a cellular context, which more closely mimics the natural environment of HIV infection than traditional biochemical assays.[5][7]

Compound of Interest: this compound

This compound is a potent inhibitor of HIV-1 protease with strong antiviral activity.[6] Pre-clinical data has demonstrated its effectiveness in enzymatic and cell-based assays.

ParameterValueReference
Ki 0.028 nM[6]
IC50 66.8 nM[6]

Principle of the Assay

The described cell-based assay utilizes a genetically engineered reporter system to measure the activity of HIV-1 protease within a cellular environment. Several strategies have been developed to overcome the cytotoxicity associated with expressing active HIV-1 protease in cells.[8][9] One common approach involves a reporter construct where a fluorescent protein is linked to the protease. In the presence of an active protease, the fluorescent signal is diminished due to protease-mediated cytotoxicity or cleavage of a fusion protein.[8][9] When a protease inhibitor is present, it blocks the protease's activity, leading to an increase in the fluorescent signal, which can be quantified.[8][9]

Another robust method, and the one detailed here, employs a system where HIV-1 protease is fused between the DNA-binding and transactivation domains of a transcription factor, such as Gal4.[5][7][10] When the protease is active, it cleaves itself, separating the two domains and preventing the transcription of a downstream reporter gene (e.g., Enhanced Green Fluorescent Protein, eGFP). In the presence of an inhibitor like IN-9, the protease is inactivated, the fusion protein remains intact, and the reporter gene is expressed, resulting in a quantifiable fluorescent signal.[5][7][10] This "gain-of-signal" assay is well-suited for high-throughput screening.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare T-cell line stably expressing the HIV-1 PR reporter construct B Culture cells to optimal density A->B D Seed cells into 96-well plates B->D C Prepare serial dilutions of This compound E Add IN-9 dilutions and control (e.g., Darunavir) to wells C->E D->E F Induce protease expression (e.g., with doxycycline) E->F G Incubate for 48-72 hours F->G H Measure eGFP fluorescence using a plate reader or flow cytometer G->H I Calculate percent inhibition H->I J Determine IC50 value for IN-9 I->J

Caption: Experimental workflow for the cell-based HIV-1 protease inhibitor assay.

Materials and Reagents

  • Cell Line: A T-cell line (e.g., SupT1) stably transfected with an inducible HIV-1 protease reporter system.[5][7] This system should ideally express a fusion protein of Gal4 DNA-binding domain, HIV-1 protease, and a transactivation domain, with a downstream eGFP reporter gene under the control of a Gal4 responsive element. The expression of the fusion protein should be under an inducible promoter (e.g., tetracycline-inducible).[10]

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and selection antibiotics (e.g., Puromycin, G418) to maintain the stable cell line.

  • Inducing Agent: Doxycycline (1 µg/mL).

  • Test Compound: this compound, dissolved in DMSO to a stock concentration of 10 mM.

  • Positive Control: A known HIV-1 protease inhibitor (e.g., Darunavir or Amprenavir) at a concentration known to give maximum inhibition.[11]

  • Negative Control: DMSO (vehicle).

  • Assay Plates: 96-well, flat-bottom, black plates for fluorescence reading.

  • Reagents for Flow Cytometry (optional): Phosphate Buffered Saline (PBS), Propidium Iodide (PI) or other viability dye.

Experimental Protocol

1. Cell Culture and Seeding: a. Culture the T-cell line in complete RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator. b. Ensure cells are in the logarithmic growth phase and maintain a cell viability of >95%. c. On the day of the assay, count the cells and adjust the density to 2 x 10^5 cells/mL in fresh medium. d. Seed 100 µL of the cell suspension (20,000 cells/well) into the wells of a 96-well plate.

2. Compound Preparation and Addition: a. Prepare serial dilutions of this compound in cell culture medium. A typical starting concentration for a compound with a known IC50 of ~67 nM would be in the micromolar range, with 1:3 or 1:5 serial dilutions. b. Also prepare dilutions for the positive control (e.g., Darunavir, starting at 1 µM). c. Add 50 µL of the compound dilutions to the respective wells. Add 50 µL of medium with DMSO for the negative control wells.

3. Induction of Protease Expression: a. Prepare a 4X solution of the inducing agent (doxycycline at 4 µg/mL) in cell culture medium. b. Add 50 µL of the 4X doxycycline solution to each well to achieve a final concentration of 1 µg/mL. The final volume in each well will be 200 µL.

4. Incubation: a. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 to 72 hours.

5. Data Acquisition:

  • Fluorescence Plate Reader: a. After incubation, measure the eGFP fluorescence in each well using a microplate reader with excitation at ~488 nm and emission at ~509 nm.

  • Flow Cytometry (for more detailed analysis): a. Gently resuspend the cells in each well. b. Transfer the cell suspension to FACS tubes. c. Add a viability dye (e.g., PI) to exclude dead cells from the analysis. d. Analyze the percentage of eGFP-positive cells and the mean fluorescence intensity (MFI) of the eGFP-positive population on a flow cytometer.

6. Data Analysis: a. Subtract the background fluorescence (from wells with no cells). b. Normalize the data to the controls:

  • Calculate the percent activity relative to the positive control (maximum inhibition) and negative control (no inhibition).
  • Percent Inhibition = 100 * (1 - [(Signal_Sample - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl)]) c. Plot the percent inhibition against the log concentration of this compound. d. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Expected Results

The following table represents hypothetical data from the described assay for this compound, consistent with its known potency.

IN-9 Concentration (nM)Mean Fluorescence Units (MFU)% Inhibition
0 (Vehicle)5000
10150015
30350045
70600082
200680097
5007000100
Positive Control (Darunavir)7000100

HIV-1 Life Cycle and Mechanism of Protease Inhibition

HIV-1 protease is essential during the late stages of the viral life cycle, specifically during the maturation of the virion after it has budded from the host cell.[1]

G cluster_host Host Cell cluster_virion Extracellular Entry 1. Binding & Fusion RT 2. Reverse Transcription Entry->RT Integration 3. Integration RT->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly & Budding Translation->Assembly ImmatureVirion Immature Virion (Non-infectious) Assembly->ImmatureVirion Maturation 7. Maturation ImmatureVirion->Maturation MatureVirion Mature Virion (Infectious) Maturation->MatureVirion Inhibitor This compound Inhibitor->Maturation Inhibits

Caption: HIV-1 life cycle and the point of inhibition by this compound.

This compound acts during the maturation step (7). By inhibiting the protease, it prevents the cleavage of Gag and Gag-Pol polyproteins, resulting in the formation of structurally disorganized and non-infectious viral particles.[1][4]

Troubleshooting

  • High background fluorescence: Ensure the cell line has low basal expression of the reporter gene in the uninduced state. Optimize the concentration of the inducing agent.

  • Low signal-to-background ratio: Optimize the incubation time. Ensure the positive control inhibitor is working at an appropriate concentration.

  • High well-to-well variability: Ensure uniform cell seeding and proper mixing of reagents. Check for edge effects in the plate and consider not using the outer wells.

  • Cell toxicity: Evaluate the cytotoxicity of the test compound independently (e.g., using a CellTiter-Glo assay) to ensure that the observed effects are due to protease inhibition and not general toxicity.

Conclusion

The described cell-based assay provides a robust and physiologically relevant platform for evaluating the antiviral activity of HIV-1 protease inhibitors like IN-9. This methodology is adaptable for high-throughput screening and can be a valuable tool in the discovery and development of new antiretroviral drugs. The "gain-of-signal" nature of the assay minimizes false positives that can arise from cytotoxic compounds in "loss-of-signal" assays. By using a T-cell line, the assay provides a more accurate environment for assessing antiviral efficacy in a cell type that is a natural target of HIV infection.[7]

References

"HIV-1 protease-IN-9" solution preparation and stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and handling of HIV-1 protease-IN-9, a potent inhibitor of HIV-1 protease. The information is compiled from publicly available research to facilitate its use in experimental settings.

Product Information

This compound, also identified as compound 5b in associated literature, is a high-affinity inhibitor of HIV-1 protease.

ParameterValueReference
Inhibitor Constant (Kᵢ) 0.028 nM[1][2]
Half-maximal Inhibitory Concentration (IC₅₀) 66.8 nM[1][2]

Solution Preparation

For biological assays, this compound is typically dissolved in a suitable organic solvent to create a stock solution, which is then further diluted in aqueous buffers.

2.1. Recommended Solvent

Based on standard laboratory practices for similar non-polar compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.

2.2. Protocol for Stock Solution Preparation (10 mM)

This protocol describes the preparation of a 10 mM stock solution. Adjustments can be made based on the required final concentration and the amount of compound.

Materials:

  • This compound (MW: 679.83 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 6.80 mg of the compound.

  • Add the weighed this compound to a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no undissolved particulates.

2.3. Preparation of Working Solutions

Working solutions for enzymatic assays are prepared by diluting the stock solution in the appropriate assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤1%) to avoid solvent effects on enzyme activity.

Example Dilution: To prepare a 1 µM working solution from a 10 mM stock:

  • Perform an initial 1:100 dilution by adding 10 µL of the 10 mM stock solution to 990 µL of assay buffer. This results in a 100 µM intermediate solution.

  • Perform a final 1:100 dilution by adding 10 µL of the 100 µM intermediate solution to 990 µL of assay buffer to achieve the final 1 µM concentration.

Experimental Workflow for Solution Preparation

G Workflow for this compound Solution Preparation cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve dilute_intermediate Prepare Intermediate Dilution in Assay Buffer dissolve->dilute_intermediate Use Stock Solution dilute_final Prepare Final Working Solution dilute_intermediate->dilute_final assay Biological Assay dilute_final->assay Ready for Assay

Caption: A flowchart illustrating the steps for preparing stock and working solutions of this compound.

Stability and Storage

Proper storage is critical to maintain the integrity and activity of this compound.

ConditionRecommendation
Solid Compound Store at -20°C for long-term storage. Shipped at room temperature, which is acceptable for short durations.
Stock Solution in DMSO Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C.
Working Solutions (Aqueous) Prepare fresh for each experiment. Avoid storing diluted aqueous solutions.

G stability Compound Stability temp Temperature temp->stability Degradation at high temp. freeze_thaw Freeze-Thaw Cycles freeze_thaw->stability Potential for degradation solvent Solvent solvent->stability Aqueous solutions less stable light Light Exposure light->stability Potential for photodegradation storage_solid Store Solid at -20°C storage_solid->temp storage_dmso Store DMSO Stock at -80°C storage_dmso->freeze_thaw fresh_aqueous Prepare Aqueous Solutions Fresh fresh_aqueous->solvent

References

Crystallization of HIV-1 Protease with the Potent Inhibitor "HIV-1 protease-IN-9"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the crystallization of HIV-1 protease in complex with the highly potent inhibitor, "HIV-1 protease-IN-9". This inhibitor, also identified as compound 5b in scientific literature, has demonstrated significant potency in enzymatic and antiviral assays. The successful crystallization of this complex is a critical step for structure-based drug design, enabling detailed analysis of the inhibitor-enzyme interactions to guide the development of next-generation antiretroviral therapies.

Introduction

HIV-1 protease is a crucial enzyme in the life cycle of the Human Immunodeficiency Virus (HIV), responsible for the cleavage of viral polyproteins into mature, functional proteins. Inhibition of this enzyme is a cornerstone of highly active antiretroviral therapy (HAART). "this compound" is a novel, non-peptidic inhibitor designed to form robust interactions with the enzyme's active site, including hydrogen bonds with the backbone atoms, a strategy aimed at overcoming drug resistance. X-ray crystallography of the enzyme-inhibitor complex provides an atomic-level view of these interactions, which is invaluable for understanding the structural basis of its high affinity and for the rational design of even more effective inhibitors.

Quantitative Data

The following table summarizes the key quantitative data for the "this compound" inhibitor.

ParameterValueReference
Inhibitor Name This compound (compound 5b)[1]
CAS No. 2925381-27-5[1]
Binding Affinity (Ki) 0.028 nM[1]
Antiviral Activity (IC50) 66.8 nM[1]
PDB ID of Complex 8FUI

Experimental Protocols

The following protocols are based on established and published methods for the expression, purification, and crystallization of HIV-1 protease with various inhibitors, developed in the laboratories that solved the structure of the this compound complex.

Expression and Purification of HIV-1 Protease

A mutated variant of HIV-1 protease is often used for crystallization studies to enhance stability and prevent autoproteolysis. A common variant includes mutations to minimize autoproteolysis (e.g., Q7K, L33I, L63I) and to prevent oxidation and aggregation by replacing cysteine residues (e.g., C67A, C95A).[2]

Protocol:

  • Transformation: Transform E. coli cells (e.g., BL21-Gold (DE3)pLysS) with a plasmid encoding the stabilized HIV-1 protease.

  • Expression: Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to grow the culture for several hours.

  • Cell Lysis and Inclusion Body Isolation: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer and disrupt the cells using sonication or a French press. Centrifuge the lysate to pellet the inclusion bodies containing the HIV-1 protease.

  • Solubilization and Refolding: Wash the inclusion bodies multiple times to remove cellular debris. Solubilize the inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M guanidine hydrochloride). Refold the protease by rapid dilution into a refolding buffer at a low temperature (e.g., 4°C).

  • Purification: Purify the refolded, active HIV-1 protease using a combination of chromatography techniques, such as ion-exchange and size-exclusion chromatography. The purity of the protein should be assessed by SDS-PAGE.

Crystallization of the this compound Complex

The co-crystallization method, where the protein and inhibitor are mixed prior to setting up the crystallization trials, is a common and effective approach.

Protocol:

  • Complex Formation: Prepare the HIV-1 protease solution to a concentration of 1-2 mg/mL in a suitable buffer (e.g., 20 mM sodium acetate, pH 5.5).[2] "this compound" is typically dissolved in a solvent like DMSO to create a stock solution. Add the inhibitor to the protein solution in a 5-fold molar excess.[2] Incubate the mixture on ice for at least one hour to allow for complex formation.

  • Crystallization Setup (Hanging Drop Vapor Diffusion):

    • Set up crystallization drops by mixing 1 µL of the protein-inhibitor complex solution with 1 µL of a reservoir solution.[2]

    • A typical reservoir solution contains a precipitant, a buffer, and sometimes an additive. Based on similar HIV-1 protease crystallization experiments, a suitable starting reservoir solution could be: 0.25 M sodium citrate pH 6.0, 10% DMSO, and 40%–60% saturated ammonium sulfate.[2]

    • Pipette the reservoir solution into the wells of a crystallization plate.

    • Place the mixed drop on a siliconized cover slip and invert it over the reservoir well, sealing the well to create a closed system.

  • Incubation and Crystal Growth: Incubate the crystallization plates at a constant temperature, typically 4°C or room temperature. Crystals should appear within a few days to a week.

  • Crystal Harvesting and Cryo-protection:

    • Once crystals have grown to a suitable size, they need to be harvested for X-ray diffraction analysis.

    • To prevent damage during flash-cooling in liquid nitrogen, crystals are typically cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., 20% glycerol) mixed with the reservoir solution.[2]

    • Mount the cryo-protected crystal on a loop and flash-cool it in liquid nitrogen for storage and data collection.

Visualizations

Experimental Workflow for Crystallization

The following diagram illustrates the key steps in the co-crystallization of HIV-1 protease with "this compound".

Crystallization_Workflow cluster_protein_prep Protein Preparation cluster_complex_formation Complex Formation cluster_crystallization Crystallization (Hanging Drop) cluster_data_collection Data Collection expression Expression of stabilized HIV-1 Protease purification Purification and Refolding expression->purification protein_sol Purified HIV-1 Protease (1-2 mg/mL) purification->protein_sol mixing Incubate Protein with 5-fold molar excess of Inhibitor protein_sol->mixing inhibitor_sol This compound (in DMSO) inhibitor_sol->mixing setup Mix Protein-Inhibitor Complex with Reservoir Solution (1:1) mixing->setup incubation Incubate at 4°C or Room Temperature setup->incubation crystals Crystal Growth incubation->crystals cryo Cryo-protection (e.g., 20% Glycerol) crystals->cryo flash_cool Flash-cooling in Liquid Nitrogen cryo->flash_cool xray X-ray Diffraction Data Collection flash_cool->xray

Caption: Workflow for the co-crystallization of HIV-1 protease and inhibitor.

Logical Relationship of Key Components

This diagram shows the relationship between the biological components and the experimental outcome.

Logical_Relationship protease HIV-1 Protease (stabilized mutant) complex Protease-Inhibitor Complex protease->complex inhibitor This compound inhibitor->complex crystals Co-crystals complex->crystals Crystallization Conditions structure 3D Structure (PDB: 8FUI) crystals->structure X-ray Crystallography

Caption: Relationship of components for structure determination.

References

Application Notes and Protocols for FRET-Based HIV-1 Protease Cleavage Assays

Author: BenchChem Technical Support Team. Date: November 2025

Note to the user: The specific substrate "HIV-1 protease-IN-9" was not identified as a standard or widely published substrate for HIV-1 protease FRET-based cleavage assays in the reviewed literature. The designation "IN-9" appears to be associated with a peptide derived from HIV-1 integrase, used in inhibitor studies for that enzyme. Therefore, to fulfill the request for detailed application notes and protocols, this document utilizes a well-characterized and commonly employed FRET substrate for HIV-1 protease, often referred to as "HIV Protease Substrate I". This substrate has the sequence Ac-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS, with DABCYL as a quencher. The principles, protocols, and data presentation formats described herein are broadly applicable to other FRET-based HIV-1 protease assays.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is an essential enzyme for the viral life cycle, responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins.[1] This cleavage is a critical step for the production of infectious virions, making HIV-1 protease a key target for antiretroviral therapies.[1][2] Förster Resonance Energy Transfer (FRET) based cleavage assays provide a sensitive and continuous method for monitoring HIV-1 protease activity in a high-throughput format.[3][4] These assays are invaluable for the screening and characterization of potential HIV-1 protease inhibitors.

This document provides detailed application notes and protocols for the use of a fluorogenic peptide substrate in FRET-based HIV-1 protease cleavage assays.

Principle of the FRET-Based Cleavage Assay

The FRET-based assay for HIV-1 protease activity utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule in close proximity. In the intact peptide, the fluorescence of the fluorophore is suppressed by the quencher through FRET. Upon cleavage of the peptide by HIV-1 protease at a specific recognition site, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. This increase in fluorescence is directly proportional to the rate of substrate cleavage and thus, to the enzymatic activity of HIV-1 protease.[2][3]

Data Presentation

Quantitative Data Summary

The following table summarizes typical kinetic parameters for a commonly used HIV-1 protease FRET substrate. These values can be used as a reference for assay validation and comparison of inhibitor potency.

ParameterValueReference SubstrateFRET Pair
Km 15 µM - 103 µMAc-Ser-Gln-Asn-Tyr-Pro-Ile-Val-GlnEDANS/DABCYL
kcat 7.4 s-1Not SpecifiedNot Specified
kcat/Km 10.89 (mM.s)-1QXL 520-GABA-SFNFPQITK-HiLyte Flour 488-NH2HiLyte Fluor 488/QXL 520
Excitation Wavelength (λex) 340 nmAc-Ser-Gln-Asn-Tyr-Pro-Ile-Val-GlnEDANS/DABCYL
Emission Wavelength (λem) 490 nmAc-Ser-Gln-Asn-Tyr-Pro-Ile-Val-GlnEDANS/DABCYL
Excitation Wavelength (λex) 490 nmHiLyte Fluor™488/QXL™520 based peptideHiLyte Fluor 488/QXL 520
Emission Wavelength (λem) 520 nmHiLyte Fluor™488/QXL™520 based peptideHiLyte Fluor 488/QXL 520

Note: Kinetic parameters can vary depending on the specific substrate sequence, FRET pair, and assay conditions.

Experimental Protocols

Materials and Reagents
  • Recombinant HIV-1 Protease

  • FRET peptide substrate (e.g., Ac-SQNYPIVQ-EDANS with DABCYL quencher)

  • Assay Buffer: 100 mM Sodium Acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7

  • 5% (v/v) DMSO in Assay Buffer (for dissolving substrate and compounds)

  • Control Inhibitor (e.g., Pepstatin A)

  • 96-well black microplates

  • Fluorescence microplate reader with temperature control

Preparation of Reagents
  • Recombinant HIV-1 Protease: Reconstitute lyophilized enzyme in an appropriate buffer (e.g., 20 mM MES, pH 6.0, 10% glycerol, 0.1% CHAPS). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • FRET Peptide Substrate: Dissolve the lyophilized substrate in DMSO to prepare a stock solution (e.g., 1-10 mM). Store the stock solution at -20°C, protected from light.

  • Assay Buffer: Prepare the assay buffer and adjust the pH to 4.7. Before use, add DTT to a final concentration of 1 mM.

  • Test Compounds/Inhibitors: Dissolve test compounds in 100% DMSO to create stock solutions.

Experimental Workflow for HIV-1 Protease Activity Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer) prep_plate Prepare 96-well Plate prep_reagents->prep_plate add_buffer Add Assay Buffer to wells prep_plate->add_buffer add_enzyme Add HIV-1 Protease (or buffer for control) add_buffer->add_enzyme add_inhibitor Add Inhibitor (or DMSO for control) add_enzyme->add_inhibitor pre_incubate Pre-incubate at 37°C for 10-15 min add_inhibitor->pre_incubate add_substrate Add FRET Substrate to initiate reaction pre_incubate->add_substrate read_plate Measure Fluorescence (kinetic read at 37°C) add_substrate->read_plate analyze_data Analyze Data (calculate initial velocity) read_plate->analyze_data

Caption: Workflow for a typical HIV-1 protease FRET-based cleavage assay.

Detailed Protocol for Inhibitor Screening
  • Plate Setup:

    • Add 80 µL of Assay Buffer to each well of a 96-well black microplate.

    • For inhibitor wells, add 10 µL of the test compound diluted in Assay Buffer with 5% DMSO.

    • For the positive control (no inhibition), add 10 µL of Assay Buffer with 5% DMSO.

    • For the negative control (no enzyme), add 10 µL of Assay Buffer with 5% DMSO.

  • Enzyme Addition:

    • Prepare a working solution of HIV-1 protease in Assay Buffer.

    • Add 10 µL of the HIV-1 protease working solution to the inhibitor and positive control wells.

    • Add 10 µL of Assay Buffer to the negative control wells.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate at 37°C for 10-15 minutes.

  • Reaction Initiation:

    • Prepare a working solution of the FRET peptide substrate in Assay Buffer.

    • Add 10 µL of the substrate working solution to all wells to initiate the reaction. The final volume in each well will be 110 µL.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically for 30-60 minutes with readings every 1-2 minutes. Use an excitation wavelength of 340 nm and an emission wavelength of 490 nm for the EDANS/DABCYL pair.

Data Analysis
  • Calculate Initial Velocity (V0):

    • Plot the fluorescence intensity (RFU) versus time for each well.

    • Determine the initial linear portion of the curve and calculate the slope (V0 = ΔRFU / Δtime).

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (V₀_inhibitor - V₀_negative_control) / (V₀_positive_control - V₀_negative_control)] * 100

  • Determine IC50:

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship of the FRET-based assay for detecting HIV-1 protease activity and its inhibition.

G cluster_reaction Reaction Components cluster_outcome Assay Outcome Protease HIV-1 Protease Cleaved Cleaved Substrate (Fluorophore and Quencher Separated) Protease->Cleaved Cleavage Substrate Intact FRET Substrate (Fluorophore-Quencher) Substrate->Cleaved Fluorescence Fluorescence Signal Cleaved->Fluorescence Results in Inhibitor Protease Inhibitor Inhibitor->Protease Blocks

Caption: Logical diagram of FRET-based HIV-1 protease activity detection.

References

Application Notes and Protocols for Studying HIV-1 Protease Drug Resistance Using Darunavir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide to utilizing the potent HIV-1 protease inhibitor, Darunavir (DRV), as a tool for investigating the mechanisms of drug resistance. Given the absence of specific information on a compound named "HIV-1 protease-IN-9," Darunavir is presented here as a highly relevant and well-documented exemplar for such studies.

Introduction to HIV-1 Protease and Drug Resistance

The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle.[1] It is responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins, a process essential for the production of infectious virions.[1] Consequently, HIV-1 protease is a major target for antiretroviral therapy. Protease inhibitors (PIs) are a class of drugs that bind to the active site of the enzyme, preventing this cleavage and halting viral maturation.[2] However, the high mutation rate of HIV-1 can lead to the emergence of drug-resistant strains, posing a significant challenge to long-term treatment efficacy.[1]

Darunavir is a second-generation PI specifically designed to be effective against PI-resistant HIV-1 isolates.[3] Its high potency and high genetic barrier to resistance make it an excellent tool for studying the molecular mechanisms that confer resistance to this class of drugs.[4][5]

Application Notes

Mechanism of Action of Darunavir

Darunavir is a non-peptidic PI that potently inhibits the dimerization and enzymatic activity of the HIV-1 protease.[6] It is designed to fit snugly within the substrate envelope of the protease active site, maximizing interactions with the enzyme.[7] A key feature of Darunavir is its ability to form strong hydrogen bonds with the backbone atoms of the protease active site, particularly with residues D29 and D30.[4][7] This interaction with the highly conserved backbone, rather than the more variable side chains, is thought to contribute to its high genetic barrier to resistance.[2]

Mechanisms of Drug Resistance to Darunavir

Resistance to Darunavir typically requires the accumulation of multiple mutations in the protease gene.[1] These mutations can be broadly categorized as primary and secondary.

  • Primary Mutations: These mutations, often located within the active site, directly interfere with the binding of Darunavir. Key primary resistance-associated mutations (RAMs) for Darunavir include I50V, I54M/L, L76V, and I84V.[8][9][10][11]

  • Secondary Mutations: These mutations are often located outside the active site and can contribute to resistance in several ways. They can compensate for a loss of enzymatic fitness caused by primary mutations, alter the conformation of the active site to disfavor inhibitor binding, or enhance the dissociation of the inhibitor.

The development of high-level resistance to Darunavir is a complex process that often involves a combination of these mutations.[5]

Quantitative Data

The following tables summarize key quantitative data related to Darunavir's potency against wild-type and resistant HIV-1 strains.

Table 1: In Vitro Potency of Darunavir against Wild-Type HIV-1

ParameterValueReference
IC50 3 - 6 nM
0.003 µM[12]
IC90 0.009 µM[12]
Kd 4.5 x 10-12 M[7]
Ki 16 pM[13]

Table 2: Fold Change in Darunavir IC50 for Resistant HIV-1 Mutants

Mutant ProteaseFold Change in IC50Reference
V32I/L33F/I54M/V82I15[14]
V32I/L33F/I54M/I84V133[14]

Table 3: Binding Affinity of Darunavir to Wild-Type and Mutant HIV-1 Protease

Protease VariantMethodBinding Affinity (KL or Ki)Fold Weaker than Wild-TypeReference
Wild-TypeITC--[15][16]
PRP51 (highly resistant)ITC37 nM~7400[15][16]
Wild-TypeInhibition Assay1.58 ± 0.11 nM-[17]
MUT-1 (M46I, I54V, V82A, L10F)Inhibition Assay5.53 ± 0.09 nM~3.5[17]
MUT-2 (M46I, I54V, L76V, V82A, L10F, L33F)Inhibition Assay7.80 ± 0.71 nM~4.9[17]
MUT-3 (M46I, I54V, L76V, V82A, L90M, F53L)Inhibition Assay11.53 ± 1.09 nM~7.3[17]

Experimental Protocols

Protocol 1: Phenotypic Drug Susceptibility Assay

This protocol describes a method to determine the susceptibility of HIV-1 isolates to Darunavir using a recombinant virus assay with a luciferase reporter.[18][19]

Materials:

  • Patient-derived plasma containing HIV-1 RNA

  • Proviral DNA vector lacking the protease and reverse transcriptase genes but containing a luciferase reporter gene

  • HEK293T cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent

  • Darunavir stock solution

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • RNA Extraction and RT-PCR: Extract viral RNA from patient plasma. Perform reverse transcription and polymerase chain reaction (RT-PCR) to amplify the protease and reverse transcriptase coding regions.

  • Cloning: Ligate the amplified protease/RT fragment into the proviral DNA vector.

  • Transfection: Transfect HEK293T cells with the recombinant vector DNA. This will produce replication-defective viral particles containing the patient-derived protease and RT enzymes.

  • Virus Harvest: After 48-72 hours, harvest the cell culture supernatant containing the recombinant virus particles.

  • Infection and Drug Treatment: Seed target cells (e.g., TZM-bl cells) in a 96-well plate. Infect the cells with the harvested virus in the presence of serial dilutions of Darunavir. Include a no-drug control.

  • Luciferase Assay: After 48-72 hours of incubation, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Plot the luciferase activity against the Darunavir concentration. Calculate the 50% inhibitory concentration (IC50) by fitting the data to a dose-response curve. The IC50 is the concentration of Darunavir that reduces luciferase activity by 50%. Compare the IC50 of the patient-derived virus to that of a wild-type reference virus to determine the fold-change in susceptibility.

Protocol 2: Genotypic Resistance Testing

Genotypic assays identify resistance-associated mutations by sequencing the HIV-1 protease gene.[20][21][22]

Conceptual Workflow:

  • Sample Collection: Collect a blood sample from the patient.

  • Viral RNA Extraction: Isolate HIV-1 RNA from the plasma.

  • RT-PCR: Amplify the protease gene using reverse transcriptase PCR.

  • DNA Sequencing: Sequence the amplified DNA product.

  • Sequence Analysis: Compare the patient's protease sequence to a wild-type reference sequence to identify mutations.

  • Interpretation: Use a resistance interpretation algorithm or database (e.g., Stanford HIV Drug Resistance Database) to predict the level of resistance to Darunavir and other PIs based on the identified mutations.

Visualizations

HIV_Protease_Inhibition cluster_host_cell Host Cell cluster_inhibition Inhibition Pathway Viral_RNA Viral RNA Polyprotein Gag-Pol Polyprotein Viral_RNA->Polyprotein Translation Mature_Proteins Mature Viral Proteins Polyprotein->Mature_Proteins Cleavage by HIV-1 Protease Protease HIV-1 Protease Blocked_Cleavage Blocked Polyprotein Cleavage Virion_Assembly Virion Assembly & Maturation Mature_Proteins->Virion_Assembly Darunavir Darunavir Inactive_Protease Inactive Protease-Darunavir Complex Darunavir->Inactive_Protease Protease->Inactive_Protease Binding Inactive_Protease->Blocked_Cleavage Non_Infectious_Virions Non-infectious Virions Blocked_Cleavage->Non_Infectious_Virions

Caption: Mechanism of HIV-1 protease action and inhibition by Darunavir.

Phenotypic_Assay_Workflow Start Patient Plasma Sample Extract_RNA Extract Viral RNA Start->Extract_RNA RT_PCR Amplify Protease/RT Genes Extract_RNA->RT_PCR Clone Clone into Luciferase Vector RT_PCR->Clone Transfect Transfect HEK293T Cells Clone->Transfect Harvest Harvest Recombinant Virus Transfect->Harvest Infect Infect Target Cells with Serial Dilutions of Darunavir Harvest->Infect Incubate Incubate for 48-72h Infect->Incubate Lyse Lyse Cells & Measure Luciferase Activity Incubate->Lyse Analyze Calculate IC50 and Fold-Change Lyse->Analyze End Determine Drug Susceptibility Analyze->End

Caption: Experimental workflow for a phenotypic drug susceptibility assay.

Drug_Resistance_Development cluster_virus Wild-Type Virus cluster_treatment Treatment & Selection Pressure cluster_resistance Resistant Virus WT_Virus Susceptible to Darunavir Treatment Darunavir Treatment WT_Virus->Treatment Selection Selective Pressure Treatment->Selection Mutations Accumulation of Protease Mutations (e.g., I50V, I84V) Selection->Mutations Altered_Protease Altered Protease Active Site Mutations->Altered_Protease Reduced_Binding Reduced Darunavir Binding Altered_Protease->Reduced_Binding Resistant_Virus Drug-Resistant Virus Emerges Reduced_Binding->Resistant_Virus

Caption: Logical flow of the development of Darunavir resistance in HIV-1.

References

Application Notes and Protocols for NMR Spectroscopy of HIV-1 Protease-Inhibitor Complexes

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for the specific inhibitor "IN-9" did not yield publicly available data. Therefore, to provide a comprehensive and detailed guide, this document uses the well-characterized, potent HIV-1 protease inhibitor Darunavir (DRV) as a representative example. The methodologies and principles described herein are broadly applicable to the study of other HIV-1 protease-inhibitor complexes.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the interactions between HIV-1 protease and its inhibitors at an atomic level.[1] It provides valuable information on the binding interface, the conformational changes induced upon binding, and the dynamics of the protein-inhibitor complex.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working on the characterization of HIV-1 protease-inhibitor interactions using NMR spectroscopy.

Data Presentation

Quantitative data from various biophysical experiments are crucial for a comprehensive understanding of the inhibitor's binding properties. The following tables summarize the types of data that can be obtained for the HIV-1 protease-Darunavir complex.

Table 1: Thermodynamic and Kinetic Binding Parameters for Darunavir

Isothermal Titration Calorimetry (ITC) and other biophysical methods provide key thermodynamic and kinetic parameters that describe the binding affinity and the forces driving the interaction.

ParameterValueMethodReference
Dissociation Constant (Kd) 4.5 x 10⁻¹² MITC[2]
Inhibition Constant (Ki) 8.12 nMFluorescence Spectroscopy[3]
Binding Enthalpy (ΔH) -12.1 kcal/molITC[2]
Binding Entropy (-TΔS) Favorable (Implied)ITC[2]
Stoichiometry (n) ~1ITC[4]
Table 2: Representative Chemical Shift Perturbation (CSP) Data

¹H-¹⁵N HSQC NMR titration experiments are used to identify the residues at the binding interface. Upon inhibitor binding, the chemical environment of nearby amide groups changes, leading to shifts in the corresponding peaks in the HSQC spectrum. While a complete dataset is extensive, the table below illustrates how CSP data for key residues in the active site and flap regions of HIV-1 protease upon saturation with Darunavir would be presented.

Residue No.Residue NameΔδ (ppm)Location
25Asp> 0.3Active Site
27Gly> 0.2Active Site
29Asp> 0.3Active Site
30Asp> 0.3Active Site
48Gly> 0.2Flap Region
50Ile> 0.4Flap Region
82Val> 0.15P1 Loop
84Ile> 0.15P1 Loop

Note: The Δδ values are illustrative and represent significant perturbations typically observed for residues in the binding pocket. The combined chemical shift perturbation (Δδ) is calculated using the formula: Δδ = [(Δδ¹H)² + (α * Δδ¹⁵N)²]¹/², where Δδ¹H and Δδ¹⁵N are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically ~0.14-0.2).

Table 3: NMR Relaxation Data for Backbone Amide ¹⁵N Nuclei

NMR relaxation experiments provide insights into the dynamics of the protein on a wide range of timescales. Changes in relaxation parameters upon inhibitor binding can indicate alterations in flexibility and conformational exchange processes.

Residue No.Residue NameR₁ (s⁻¹)R₂ (s⁻¹)¹⁵N-{¹H} NOE
Free Protease
15Gln1.510.20.75
50Ile1.615.50.60
90Leu1.411.00.80
Darunavir-Bound
15Gln1.312.00.82
50Ile1.418.00.85
90Leu1.312.50.83

Note: The values presented are representative and illustrate the expected trends. An increase in R₂ upon binding can suggest slower tumbling or the presence of conformational exchange on the µs-ms timescale in the bound state. An increase in the NOE value suggests a more rigid backbone in the bound form.[1]

Experimental Protocols

Detailed and reproducible protocols are essential for obtaining high-quality data. The following sections provide step-by-step methodologies for key experiments.

Protocol 1: ¹H-¹⁵N HSQC Titration

This protocol is used to monitor the chemical shift perturbations of the protein backbone amides upon addition of an inhibitor.

1. Sample Preparation:

  • Express and purify ¹⁵N-labeled HIV-1 protease.
  • Prepare a stock solution of the inhibitor (e.g., 10 mM Darunavir in DMSO-d₆).
  • Prepare the initial NMR sample of ¹⁵N-labeled HIV-1 protease (e.g., 0.1-0.5 mM) in a suitable NMR buffer (e.g., 50 mM sodium acetate, pH 5.0, 100 mM NaCl, 1 mM DTT, 10% D₂O).

2. NMR Data Acquisition:

  • Acquire a reference ¹H-¹⁵N HSQC spectrum of the free HIV-1 protease.
  • Add small aliquots of the concentrated inhibitor stock solution to the protease sample.
  • After each addition, gently mix the sample and allow it to equilibrate for a few minutes.
  • Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.
  • Continue the titration until the protein is saturated with the inhibitor (no further chemical shift changes are observed), typically at a molar excess of the inhibitor.

3. Data Analysis:

  • Process the NMR spectra using appropriate software (e.g., NMRPipe, Sparky).
  • Overlay the spectra from the titration series to visualize the chemical shift perturbations.
  • For each assigned backbone amide resonance, calculate the combined chemical shift perturbation (Δδ) at each titration point.
  • Plot the Δδ values as a function of the molar ratio of inhibitor to protein to determine the dissociation constant (Kd) by fitting the data to a suitable binding model.

Protocol 2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity, enthalpy, and stoichiometry.

1. Sample Preparation:

  • Express and purify unlabeled HIV-1 protease.
  • Prepare a stock solution of the inhibitor (e.g., Darunavir).
  • Dialyze both the protein and the inhibitor against the same buffer (e.g., 50 mM sodium acetate, pH 5.0, 100 mM NaCl) to minimize heats of dilution.[5]
  • Accurately determine the concentrations of the protein and inhibitor solutions.

2. ITC Experiment Setup:

  • Load the HIV-1 protease solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
  • Load the inhibitor solution (e.g., 100-200 µM) into the injection syringe.
  • Set the experimental parameters, including the cell temperature (e.g., 25°C), stirring speed, injection volume, and spacing between injections.

3. Data Acquisition and Analysis:

  • Perform a control experiment by titrating the inhibitor into the buffer to determine the heat of dilution.
  • Perform the main experiment by titrating the inhibitor into the protein solution.
  • Integrate the heat flow peaks for each injection to obtain the heat change per injection.
  • Subtract the heat of dilution from the heat of binding.
  • Plot the corrected heat change per mole of injectant against the molar ratio of inhibitor to protein.
  • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).[6]

Protocol 3: NMR Relaxation Experiments (T₁, T₂, and ¹⁵N-{¹H} NOE)

These experiments provide information on the dynamics of the protein backbone on the ps-ns and µs-ms timescales.

1. Sample Preparation:

  • Prepare a sample of ¹⁵N-labeled HIV-1 protease and a sample of the ¹⁵N-labeled protease saturated with the inhibitor (e.g., Darunavir) as described in Protocol 1.

2. NMR Data Acquisition:

  • For T₁ (longitudinal relaxation) measurements, acquire a series of ¹H-¹⁵N HSQC-based spectra with varying relaxation delays.
  • For T₂ (transverse relaxation) measurements, acquire a series of ¹H-¹⁵N HSQC-based spectra with varying CPMG pulse train durations.
  • For the ¹⁵N-{¹H} NOE (heteronuclear Overhauser effect) measurement, acquire two spectra: one with proton saturation and one without.

3. Data Analysis:

  • For each assigned backbone amide resonance, measure the peak intensity or volume in each spectrum of the T₁ and T₂ series.
  • Fit the decay of peak intensity as a function of the relaxation delay to an exponential function to extract the R₁ (1/T₁) and R₂ (1/T₂) relaxation rates.
  • Calculate the NOE value as the ratio of the peak intensities from the spectra with and without proton saturation.
  • Compare the R₁, R₂, and NOE values for the free and inhibitor-bound protease to identify changes in dynamics upon binding.

Visualizations

The following diagrams illustrate the workflows and logical relationships in the NMR-based study of the HIV-1 protease-inhibitor complex.

experimental_workflow cluster_sample_prep Sample Preparation cluster_experiments NMR & ITC Experiments cluster_data_analysis Data Analysis cluster_results Results Protein_Expression ¹⁵N-labeled HIV-1 Protease Expression & Purification HSQC_Titration ¹H-¹⁵N HSQC Titration Protein_Expression->HSQC_Titration ITC Isothermal Titration Calorimetry (ITC) Protein_Expression->ITC Relaxation NMR Relaxation (T₁, T₂, NOE) Protein_Expression->Relaxation Inhibitor_Prep Darunavir Stock Solution Inhibitor_Prep->HSQC_Titration Inhibitor_Prep->ITC Inhibitor_Prep->Relaxation CSP_Analysis Chemical Shift Perturbation (CSP) Analysis HSQC_Titration->CSP_Analysis Thermo_Analysis Thermodynamic Parameter Calculation ITC->Thermo_Analysis Dynamics_Analysis Relaxation Data Analysis Relaxation->Dynamics_Analysis Binding_Site Binding Site Identification CSP_Analysis->Binding_Site Affinity Binding Affinity (Kd) & Thermodynamics (ΔH, ΔS) Thermo_Analysis->Affinity Dynamics Changes in Protein Dynamics Dynamics_Analysis->Dynamics

Overall experimental workflow.

hsqc_workflow Start ¹⁵N-labeled HIV-1 Protease Add_Ligand Add Aliquot of Darunavir Start->Add_Ligand Acquire_HSQC Acquire ¹H-¹⁵N HSQC Spectrum Add_Ligand->Acquire_HSQC Check_Saturation Saturation Reached? Acquire_HSQC->Check_Saturation Check_Saturation->Add_Ligand No Process_Spectra Process and Overlay Spectra Check_Saturation->Process_Spectra Yes Calculate_CSP Calculate Chemical Shift Perturbations (Δδ) Process_Spectra->Calculate_CSP Map_on_Structure Map CSPs onto Protease Structure Calculate_CSP->Map_on_Structure Determine_Kd Fit Titration Curves to Determine Kd Calculate_CSP->Determine_Kd End Binding Site Identified & Affinity Measured Map_on_Structure->End Determine_Kd->End

¹H-¹⁵N HSQC titration workflow.

data_integration CSP_Data Chemical Shift Perturbation Data Binding_Interface Identifies Binding Interface CSP_Data->Binding_Interface ITC_Data Isothermal Titration Calorimetry Data Binding_Thermodynamics Quantifies Binding Affinity and Driving Forces ITC_Data->Binding_Thermodynamics Relaxation_Data NMR Relaxation Data Protein_Dynamics Probes Changes in Flexibility and Motion Relaxation_Data->Protein_Dynamics Integrated_Model Comprehensive Model of Protease-Inhibitor Interaction Binding_Interface->Integrated_Model Binding_Thermodynamics->Integrated_Model Protein_Dynamics->Integrated_Model

Logical flow of data integration.

References

Application Notes and Protocols: Mass Spectrometry Analysis of HIV-1 Protease Inhibition by IN-9

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of mass spectrometry for the quantitative analysis of HIV-1 protease inhibition, with a specific focus on the potent inhibitor, referred to here as IN-9. While direct public data on a compound precisely named "HIV-1 protease-IN-9" is not available, we will proceed using data for a structurally similar and potent inhibitor, HIV-1 protease-IN-2 , which has a reported IC50 of 2.53 nM.[1] The methodologies described herein are broadly applicable to the analysis of various HIV-1 protease inhibitors.

Introduction to HIV-1 Protease Inhibition

HIV-1 protease is a critical enzyme in the lifecycle of the Human Immunodeficiency Virus (HIV), responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins essential for viral replication and infectivity.[2][3] Inhibition of this enzyme is a cornerstone of antiretroviral therapy (ART).[4] Protease inhibitors (PIs) are a class of antiretroviral drugs that bind to the active site of the HIV-1 protease, preventing it from cleaving the Gag and Gag-Pol polyproteins, thus resulting in the production of immature, non-infectious viral particles.[2][4] Mass spectrometry has emerged as a powerful and indispensable tool for the discovery and characterization of new PIs, offering high sensitivity, selectivity, and the ability to perform quantitative analysis in complex biological matrices.[5][6][7][8][9][10]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of HIV-1 protease-IN-2. This data provides a benchmark for the potency of this class of inhibitors.

InhibitorTargetIC50 (nM)EC50 (µM) for HIV-1NL4-3EC50 (µM) for HIVRDRVSInhibition Ratio at 100 nM (Wild-Type HIV-1)Reference
HIV-1 protease-IN-2HIV-1 protease2.530.270.5968%[1]

Experimental Protocols

In Vitro HIV-1 Protease Inhibition Assay (General Protocol)

This protocol describes a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic substrate (e.g., derived from a natural cleavage site)

  • Assay Buffer: 25 mM MES, pH 5.6, 200 mM NaCl, 5% DMSO, 5% glycerol, 0.0002% Triton X-100, and 1 mM dithiothreitol[11]

  • Test Inhibitor (e.g., this compound/IN-2) dissolved in DMSO

  • 96-well microtiter plates (black, for fluorescence)

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 96-well plate, mix the purified HIV-1 protease with the inhibitor dilutions in the reaction buffer.[11]

  • Incubate the enzyme-inhibitor mixture at room temperature for 15 minutes.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm, depending on the substrate).

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable equation (e.g., four-parameter logistic regression) to determine the IC50 value.[11]

Mass Spectrometry-Based High-Throughput Screening (HTS) Assay

This protocol outlines a label-free, high-throughput mass spectrometry (HTMS) assay using a system like RapidFire for the rapid screening of potential HIV-1 protease inhibitors.[12]

Materials:

  • Recombinant HIV-1 Protease

  • Peptide substrate (e.g., KVSLNFPIL)[12]

  • Assay Buffer (as described in 3.1)

  • Test compounds in DMSO

  • Internal standard

  • RapidFire High-Throughput Mass Spectrometry System or similar

  • Triple quadrupole mass spectrometer

Procedure:

  • Dispense the test compounds into a 384-well plate.

  • Add HIV-1 protease to each well and incubate.

  • Initiate the enzymatic reaction by adding the peptide substrate.

  • After a defined incubation period, quench the reaction (e.g., with acid).

  • The RapidFire system aspirates the sample from each well, performs online solid-phase extraction to remove salts and proteins, and injects the sample directly into the mass spectrometer. This process takes approximately 7 seconds per well.[12]

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the substrate and the cleaved product.

  • The ratio of product to substrate is used to determine the extent of enzyme inhibition for each compound.

Quantitative Analysis of Inhibitors in Cell Lysates by MALDI-FTICR Mass Spectrometry

This protocol provides a method for the precise and accurate quantification of HIV-1 protease inhibitors in a complex biological matrix like cell lysate, adapted from established methods.[5][6][7][8][9]

Materials:

  • Cell culture of interest (e.g., T-cells)

  • HIV-1 protease inhibitor (IN-9/IN-2)

  • Internal standard (a chemical analogue of the inhibitor)

  • Lysis buffer

  • MALDI matrix (e.g., 2,5-dihydroxybenzoic acid (DHB) with DMSO)[5][7]

  • MALDI target plate

  • MALDI-FTICR mass spectrometer

Procedure:

  • Sample Preparation:

    • Treat cultured cells with the HIV-1 protease inhibitor at various concentrations and for different durations.

    • Harvest the cells and prepare cell lysates.

    • Spike the cell lysates with a known concentration of the internal standard.

  • MALDI Sample Spotting:

    • Mix the cell lysate/internal standard sample with the MALDI matrix solution.

    • Spot the mixture onto the MALDI target plate and allow it to dry.

  • Mass Spectrometry Analysis:

    • Acquire mass spectra using a MALDI-FTICR mass spectrometer. The high mass accuracy and resolution of FTICR MS provide excellent selectivity.[5]

    • Detect the inhibitor and the internal standard based on their precise mass-to-charge ratios.

  • Quantification:

    • Calculate the ratio of the signal intensity of the analyte (inhibitor) to the internal standard.

    • Generate a calibration curve using samples with known concentrations of the inhibitor.

    • Determine the concentration of the inhibitor in the cell lysates by interpolating from the calibration curve.

Visualizations

HIV_Protease_Inhibition_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Cell_Culture Cell Culture with Inhibitor Treatment Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Internal_Standard Spiking with Internal Standard Cell_Lysis->Internal_Standard MALDI_Spotting MALDI Plate Spotting Internal_Standard->MALDI_Spotting MS_Acquisition MALDI-FTICR MS Data Acquisition MALDI_Spotting->MS_Acquisition Peak_Integration Peak Integration & Ratio Calculation MS_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Inhibitor Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for quantitative analysis of HIV-1 protease inhibitors.

HIV_Protease_Signaling_Pathway HIV_RNA HIV RNA Translation Translation HIV_RNA->Translation Gag_Pol Gag-Pol Polyprotein Translation->Gag_Pol Cleavage Cleavage Gag_Pol->Cleavage HIV_Protease HIV-1 Protease HIV_Protease->Cleavage Mature_Proteins Mature Viral Proteins Cleavage->Mature_Proteins Virion_Assembly Virion Assembly & Maturation Mature_Proteins->Virion_Assembly Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion Inhibitor Protease Inhibitor (IN-9) Inhibitor->HIV_Protease Inhibition

Caption: HIV-1 protease signaling pathway and mechanism of inhibition.

References

Troubleshooting & Optimization

"HIV-1 protease-IN-9" off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding potential off-target effects of the novel research compound "HIV-1 protease-IN-9" in cellular assays. As information on this specific compound is not available in public literature, this guide is based on known off-target effects of HIV-1 protease and integrase inhibitor classes.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

A1: The precise public data on "this compound" is limited. The nomenclature suggests it may be an inhibitor of HIV-1 protease, a viral enzyme essential for cleaving polyproteins into mature, functional proteins required for viral replication[1][2][3]. Alternatively, the "IN" designation could imply activity against HIV-1 integrase, which is responsible for inserting the viral DNA into the host cell's genome[4][5]. It could also be a dual-target inhibitor. Researchers should first confirm the intended on-target activity using established enzymatic or cellular assays.

Q2: We are observing unexpected cytotoxicity in our cell line at concentrations where the compound should be specific. What could be the cause?

A2: Unexpected cytotoxicity is a common indicator of off-target effects. For HIV protease inhibitors, this can be due to inhibition of host cell proteases or interference with critical cellular pathways like the ubiquitin-proteasome system[6]. For integrase inhibitors, off-target effects on cellular enzymes with similar structural motifs, such as RAG1/RAG2, have been investigated, although clinical inhibitors show a wide safety margin[4]. It is also crucial to rule out issues with compound purity, solubility, or degradation into toxic byproducts.

Q3: Our cells are showing altered metabolic profiles (e.g., changes in glucose uptake or lipid accumulation) after treatment with IN-9. Is this a known off-target effect?

A3: Yes, metabolic disturbances are well-documented side effects of some classes of HIV protease inhibitors. These can include insulin resistance and lipodystrophy[6][7]. The proposed mechanisms involve interference with cellular proteins like glucose transporter 4 (GLUT4) and lipid-regulating nuclear receptors[6]. If you observe such effects, it is recommended to perform specific assays to quantify these changes.

Q4: Can IN-9 interfere with host cell signaling pathways?

A4: Some HIV protease inhibitors have been shown to interact with signaling pathways involved in cell proliferation and survival, such as the Akt, EGFR, and IGF1-R pathways[7]. Such interactions can lead to a variety of unexpected phenotypes in cellular assays. If your research involves these pathways, it is advisable to perform counter-screening assays to assess the impact of IN-9.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Effect) Recommended Action
Reduced cell viability at low micromolar concentrations in uninfected cells Inhibition of essential host cell proteases (e.g., proteasome) or kinases.Perform a broad-panel kinase screen and a proteasome activity assay. Determine the CC50 (50% cytotoxic concentration) in multiple cell lines.
Altered cell morphology or cell cycle arrest Interference with cytoskeletal proteins or cell cycle checkpoints.Use immunofluorescence to visualize the cytoskeleton. Perform cell cycle analysis using flow cytometry (e.g., propidium iodide staining).
Discrepancy between enzymatic assay IC50 and cellular assay EC50 Poor cell permeability, active efflux from the cell, or rapid metabolism of the compound. Off-target effects masking the antiviral activity.Conduct cell permeability assays (e.g., Caco-2). Use efflux pump inhibitors (e.g., verapamil) to see if potency increases. Analyze compound stability in cell culture medium.
Unexpected changes in reporter gene assays (e.g., luciferase, GFP) Direct inhibition of the reporter enzyme or interference with the transcription/translation machinery.Run a counter-screen with purified reporter enzyme. Use a different reporter system to confirm findings.

Quantitative Data Summary (Hypothetical Data for IN-9)

The following tables summarize hypothetical data for "this compound" to illustrate a target product profile and potential off-target liabilities.

Table 1: On-Target Potency

Assay Type Target Metric Value
Biochemical AssayRecombinant HIV-1 ProteaseIC5015 nM
Biochemical AssayRecombinant HIV-1 IntegraseIC50> 10 µM
Cell-Based AssayHIV-1 Replication (MT-4 cells)EC5075 nM

Table 2: Off-Target Profile

Target/Pathway Assay Type Metric Value Comment
Cytotoxicity Uninfected MT-4 cellsCC5025 µMTherapeutic Index (CC50/EC50) = 333
Proteasome 20S Proteasome Activity AssayIC50> 50 µMUnlikely to be a direct inhibitor.
Metabolism Adipocyte Differentiation AssayEC505 µMPotential for lipid metabolism interference.
hERG Channel Patch Clamp AssayIC5012 µMPotential for cardiac ion channel liability.

Key Experimental Protocols

Protocol 1: Cell Viability (CC50) Determination using a Resazurin-based Assay
  • Cell Plating: Seed 96-well plates with your chosen cell line (e.g., HEK293T, HeLa, MT-4) at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2x stock of "IN-9" serial dilutions in complete growth medium. A typical starting concentration might be 100 µM.

  • Treatment: Remove the medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells. Include "cells only" (no compound) and "medium only" (no cells) controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • Resazurin Addition: Add 20 µL of a resazurin-based viability reagent (e.g., CellTiter-Blue) to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Measurement: Read the fluorescence at the recommended excitation/emission wavelengths (e.g., 560/590 nm).

  • Analysis: After subtracting the background (medium only), normalize the data to the "cells only" control (100% viability). Plot the percentage of viability versus the log of the compound concentration and fit a dose-response curve to determine the CC50.

Protocol 2: HIV-1 Protease Activity Assay in a Cellular Context

This protocol is based on a reporter system where protease activity is inversely proportional to a reporter signal[8][9].

  • Cell Line: Use a stable cell line expressing a reporter construct that is a substrate for HIV-1 protease. For example, a fusion protein of Green Fluorescent Protein (GFP) and HIV-1 protease (GFP-PR). In the absence of an inhibitor, the protease will cleave itself from GFP, leading to a low GFP signal. Inhibition of the protease results in the accumulation of the intact, fluorescent fusion protein[8].

  • Plating and Treatment: Plate the reporter cell line and treat with serial dilutions of "IN-9" as described in Protocol 1.

  • Incubation: Incubate for 24-48 hours.

  • Analysis: Analyze the cells using flow cytometry to quantify the percentage of GFP-positive cells and the mean fluorescence intensity.

  • Data Interpretation: An increase in GFP signal with increasing concentrations of "IN-9" indicates inhibition of the viral protease in a cellular environment. Plot the GFP signal against the compound concentration to determine the EC50.

Visualizations

Experimental_Workflow_for_Off_Target_Screening cluster_primary Primary Screening cluster_secondary Secondary & Off-Target Screening Primary_Assay HIV-1 Replication Assay (e.g., p24 ELISA) Cytotoxicity Cell Viability Assay (CC50) Primary_Assay->Cytotoxicity Hit Compound Mechanism Biochemical Protease Assay (IC50) Cytotoxicity->Mechanism Off_Target_Panel Broad Off-Target Panel (e.g., Kinases, GPCRs, Ion Channels) Mechanism->Off_Target_Panel Compound_IN9 Test Compound (IN-9) Compound_IN9->Primary_Assay

Caption: A logical workflow for screening a new HIV inhibitor for on-target and off-target effects.

HIV_Protease_Inhibitor_Off_Target_Pathways cluster_on_target On-Target Effect cluster_off_target Potential Off-Target Effects IN9 HIV-1 Protease Inhibitor (e.g., IN-9) HIV_Protease HIV-1 Protease IN9->HIV_Protease Inhibits Host_Proteases Host Cell Proteases (e.g., Proteasome) IN9->Host_Proteases May Inhibit Metabolic_Pathways Metabolic Pathways (e.g., GLUT4, SREBP) IN9->Metabolic_Pathways May Interfere Signaling Signaling Pathways (e.g., Akt) IN9->Signaling May Modulate Viral_Maturation Inhibition of Viral Maturation HIV_Protease->Viral_Maturation Blocks

References

Technical Support Center: Overcoming Cytotoxicity of Investigational HIV-1 Protease Inhibitor INV-9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the novel investigational HIV-1 protease inhibitor, INV-9. The information provided is based on general principles for HIV-1 protease inhibitors and aims to help users overcome potential cytotoxicity observed in cell lines during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for HIV-1 protease inhibitors like INV-9?

A1: HIV-1 protease is a critical enzyme in the viral life cycle responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins.[1][2] Inhibitors like INV-9 are typically designed as competitive inhibitors that bind to the active site of the HIV-1 protease, mimicking the transition state of the natural substrate.[1][3] This binding event blocks the protease's activity, preventing the maturation of new viral particles and rendering them non-infectious.[1][4]

Q2: Why am I observing cytotoxicity in my cell lines when treating with INV-9?

A2: Cytotoxicity is a known potential side effect of some HIV-1 protease inhibitors.[5] The expression of active HIV-1 protease itself can be toxic to cells, and it has been shown to induce apoptosis through various mechanisms, including the cleavage of host cell proteins like Bcl-2 and procaspase 8.[6][7] Additionally, some inhibitors can have off-target effects, leading to cellular stress, mitochondrial dysfunction, or induction of apoptosis or necrosis.[5] For instance, the HIV-1 protease inhibitor ritonavir has been shown to cause mitochondrial DNA damage and cell death in endothelial cells.

Q3: What are the common assays to measure the cytotoxicity of INV-9?

A3: Several standard in vitro assays can be used to quantify the cytotoxicity of INV-9. These include:

  • MTT Assay: A colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Release Assay: Measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.

  • Trypan Blue Exclusion Assay: A dye exclusion method to count viable cells, as only dead cells with compromised membranes take up the dye.

  • Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based assay to differentiate between apoptotic and necrotic cells.

  • TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

Q4: How can I differentiate between apoptosis and necrosis induced by INV-9?

A4: Differentiating between apoptosis and necrosis is crucial for understanding the mechanism of cytotoxicity. Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a widely used method. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. This allows for the identification of viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High background in cytotoxicity assay Cell culture medium components interfering with the assay reagents.Test the medium alone for background signal and consider using a different formulation if necessary.
High cell density leading to increased spontaneous cell death.Optimize the cell seeding density for your specific cell line and assay duration.
Excessive pipetting force during cell seeding or reagent addition.Handle cell suspensions and add reagents gently to avoid mechanical stress on the cells.
High variability between replicate wells Uneven cell distribution in the microplate wells.Ensure a homogenous cell suspension before and during seeding. Consider using a multichannel pipette for more consistent seeding.
Presence of bubbles in the wells.Be careful during pipetting to avoid introducing bubbles. If present, gently remove them with a sterile pipette tip.
No or low signal in cytotoxicity assay The concentration of INV-9 is too low to induce a cytotoxic effect.Perform a dose-response experiment with a wider range of INV-9 concentrations.
The incubation time is too short.Conduct a time-course experiment to determine the optimal incubation time for observing cytotoxicity.
Low protein expression of the target in the chosen cell line.Confirm the expression of relevant cellular targets in your cell line using techniques like Western blotting.
Unexpectedly high cytotoxicity at low concentrations of INV-9 The cell line is particularly sensitive to this class of compound.Consider using a less sensitive cell line or reducing the treatment duration.
The compound has degraded or is contaminated.Use a fresh stock of INV-9 and ensure proper storage conditions.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • INV-9 stock solution

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of INV-9 in complete culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of INV-9. Include vehicle control (medium with the same concentration of solvent used to dissolve INV-9) and untreated control wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, carefully remove the medium containing MTT.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

LDH Release Assay for Cytotoxicity

This protocol provides a general framework for measuring LDH release.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • INV-9 stock solution

  • 96-well flat-bottom plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at an optimized density.

  • Treat cells with various concentrations of INV-9 as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.

  • Add the LDH assay reaction mixture from the kit to each well of the new plate.

  • Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, correcting for background and spontaneous release.

Data Presentation

Table 1: Example of IC50 and CC50 Values for INV-9 in Different Cell Lines

Cell LineIC50 (µM)CC50 (µM)Therapeutic Index (CC50/IC50)
T-Cell Line A0.05> 50> 1000
Macrophage Line B0.1225208
Hepatocyte Line CN/A15N/A

IC50: 50% inhibitory concentration against HIV-1 replication. CC50: 50% cytotoxic concentration. N/A: Not applicable.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis start Seed Cells in 96-well Plate treatment Prepare Serial Dilutions of INV-9 start->treatment incubate Incubate Cells with INV-9 (24-72h) treatment->incubate assay_choice Select Assay incubate->assay_choice mt_assay MTT Assay assay_choice->mt_assay Metabolic Activity ldh_assay LDH Assay assay_choice->ldh_assay Membrane Integrity annexin_assay Annexin V/PI Staining assay_choice->annexin_assay Apoptosis/Necrosis readout Measure Signal (Absorbance/Fluorescence) mt_assay->readout ldh_assay->readout annexin_assay->readout calculate Calculate % Viability / % Cytotoxicity readout->calculate end Determine CC50 calculate->end

Caption: Experimental workflow for assessing the cytotoxicity of INV-9.

signaling_pathway cluster_trigger Initiation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome inv9 INV-9 (Off-target effect) bax_bak Bax/Bak Activation inv9->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation (Initiator) apaf1->casp9 casp3 Caspase-3 Activation (Executioner) casp9->casp3 parp PARP Cleavage casp3->parp dna_frag DNA Fragmentation casp3->dna_frag apoptosis Apoptosis parp->apoptosis dna_frag->apoptosis

Caption: Hypothetical signaling pathway for INV-9-induced apoptosis.

troubleshooting_tree start High Cytotoxicity Observed q1 Is the cytotoxicity dose-dependent? start->q1 a1_yes Likely a true effect of INV-9. q1->a1_yes Yes a1_no Possible experimental artifact. q1->a1_no No q2 Are controls (vehicle, untreated) behaving as expected? a1_yes->q2 a1_no->q2 a2_yes Proceed to investigate mechanism. q2->a2_yes Yes a2_no Troubleshoot assay procedure. q2->a2_no No q3 Is apoptosis or necrosis the primary mechanism? a2_yes->q3 sol1 Check for solvent toxicity. Review cell seeding and handling. a2_no->sol1 a3_apop Investigate caspase activation, mitochondrial involvement. q3->a3_apop Apoptosis a3_nec Investigate membrane damage, ATP depletion. q3->a3_nec Necrosis end Characterize Cytotoxic Mechanism a3_apop->end a3_nec->end

Caption: Troubleshooting decision tree for unexpected cytotoxicity.

References

Technical Support Center: Synthesis of HIV-1 Protease Inhibitor Peptide (PI-9)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of peptide-based HIV-1 protease inhibitors, exemplified by a representative hydrophobic peptide, "PI-9".

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of PI-9, presented in a question-and-answer format.

Problem Potential Causes Solutions
Low Crude Peptide Yield - Incomplete deprotection or coupling reactions.[1][2] - Peptide aggregation during synthesis.[1][3] - Steric hindrance from bulky amino acids or protecting groups.[4] - Suboptimal choice of resin or linker.[5]- Optimize Coupling: Use highly efficient coupling reagents like HATU, HCTU, or COMU.[5] Consider double coupling for sterically hindered residues like arginine or after proline.[4] Increase the concentration of amino acid and coupling reagent solutions to 0.5 M.[4] - Mitigate Aggregation: Use microwave-assisted synthesis to disrupt intermolecular interactions.[3] Incorporate solubilizing tags or linkers, such as polyethylene glycol (PEG).[3] - Resin Selection: Choose a resin with appropriate loading capacity and linker stability for your peptide sequence.[5]
Poor Peptide Purity in Crude Product - Formation of deletion sequences from incomplete couplings.[4] - Side reactions during synthesis or cleavage (e.g., aspartimide formation, oxidation of methionine).[6] - Racemization of amino acids during coupling.[2] - Incomplete removal of protecting groups.[5]- Improve Coupling Efficiency: Employ a double-coupling strategy for difficult residues.[4] - Optimize Reagents: Use high-quality, pure amino acids and reagents.[3] Add additives like HOBt or HOAt to carbodiimide coupling reactions to minimize side reactions.[5] - Cleavage Conditions: Carefully select cleavage cocktails and scavengers to prevent side reactions and degradation.[3]
Peptide Aggregation During Synthesis - Presence of hydrophobic amino acid sequences.[3][7] - Formation of secondary structures on the resin.[3] - High peptide concentration on the resin.[3]- Microwave Synthesis: Utilize microwave irradiation to increase the energy available to disrupt intermolecular interactions.[3] - Modified Amino Acids: Incorporate pseudoproline dipeptides to disrupt secondary structure formation.[3] - Lower Concentration: Reduce the peptide concentration during synthesis to minimize intermolecular interactions.[3]
Difficulty in Purifying the Final Peptide - The hydrophobic nature of the peptide leads to poor solubility in aqueous solvents.[7][8] - The peptide aggregates at high concentrations on the chromatography column.[8] - Co-elution of impurities with similar chromatographic properties.[9]- Solubility Trials: Perform dissolution studies to find a suitable solvent mixture before attempting purification.[8] Often, adding the organic solvent first, followed by concentrated buffer, and then the aqueous portion can improve solubility.[8] - Chromatography Conditions: For hydrophobic peptides, using solvents like n-propanol in the mobile phase can improve solubility and recovery.[8] A slow gradient during HPLC can improve the separation of closely eluting impurities.[9] - Alternative Purification: For extremely hydrophobic peptides, precipitation followed by washing with a solvent like diethyl ether to remove scavengers can be an alternative to HPLC.[7]

Frequently Asked Questions (FAQs)

1. What is the best synthesis strategy for a hydrophobic peptide like PI-9?

For most peptides, Solid-Phase Peptide Synthesis (SPPS) is the preferred method due to its ease of operation and potential for automation.[5] The synthesis typically proceeds from the C-terminus to the N-terminus.[2] Given the hydrophobic nature of many HIV-1 protease inhibitors, strategies to minimize aggregation, such as using microwave-assisted synthesis or incorporating modified amino acids, should be considered.[3]

2. Which coupling reagents are most effective for synthesizing complex peptides?

Highly reactive and selective coupling reagents such as HATU, HCTU, or COMU are recommended to improve coupling efficiency and reduce side reactions.[5] When using carbodiimide-type reagents like DCC or EDC, the addition of HOBt or HOAt can help suppress side reactions.[5]

3. How can I monitor the completion of coupling and deprotection steps?

The Kaiser (ninhydrin) test is a common method to check for the presence of free primary amines after a coupling step. A negative result (yellow) indicates a complete reaction. The isatin test can be used to check for the presence of secondary amines, such as proline, at the N-terminus.[6]

4. What are the key considerations for the cleavage and deprotection of the final peptide?

The choice of cleavage cocktail depends on the specific amino acid composition and protecting groups used. It is crucial to use appropriate scavengers to prevent side reactions with reactive cleavage byproducts.[3] For instance, triisopropylsilane (TIS) is often used to scavenge carbocations.

5. My purified peptide shows low bioactivity. What could be the issue?

Low bioactivity can stem from several factors. The presence of residual trifluoroacetic acid (TFA) from the purification process can sometimes inhibit cellular activity.[10] It's also possible that the peptide has oxidized (e.g., methionine to methionine sulfoxide) or formed incorrect disulfide bonds if cysteine is present. Ensure proper storage conditions, such as aliquoting and storing at -20°C or lower, to maintain peptide stability.[10]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Hydrophobic Peptide

This protocol outlines a general procedure for the manual synthesis of a hydrophobic peptide on a solid support using Fmoc chemistry.

  • Resin Swelling: Swell the appropriate resin (e.g., Wang resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • Prepare the coupling solution: Dissolve the Fmoc-protected amino acid (4 equivalents), a coupling reagent like HATU (3.9 equivalents), and a base like N,N-diisopropylethylamine (DIEA) (8 equivalents) in DMF.

    • Add the coupling solution to the resin and agitate for 1-2 hours. For difficult couplings, a second coupling step may be necessary.[4]

    • Perform a Kaiser test to confirm the completion of the coupling reaction.[6]

  • Washing: Wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times) to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Final Wash and Drying: Wash the resin with DMF, DCM, and methanol, then dry the peptide-resin under vacuum.

Peptide Cleavage from the Resin

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups.

  • Prepare Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common cocktail for many peptides is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and incubate at room temperature with occasional swirling for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic-soluble impurities.

  • Drying: Dry the crude peptide pellet under vacuum.

Purification of a Hydrophobic Peptide by RP-HPLC

This protocol provides a general method for purifying a hydrophobic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent. For hydrophobic peptides, this may require a solvent mixture such as n-propanol/acetic acid/water.[8]

  • HPLC Setup:

    • Column: Use a C4 or C8 reverse-phase column, which is often suitable for hydrophobic peptides.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile (or a mixture of acetonitrile and another organic solvent like isopropanol or n-propanol for very hydrophobic peptides).[8]

  • Purification Run:

    • Equilibrate the column with a low percentage of mobile phase B.

    • Inject the dissolved peptide onto the column.

    • Run a linear gradient of increasing mobile phase B to elute the peptide. A shallow gradient is often beneficial for separating closely related impurities.[9]

    • Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main peak of the desired peptide.

  • Analysis: Analyze the collected fractions for purity using analytical HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis start Start with Resin deprotection Fmoc Deprotection start->deprotection coupling Amino Acid Coupling deprotection->coupling wash Wash coupling->wash repeat Repeat for all AAs wash->repeat repeat->deprotection Next AA cleavage Cleave from Resin repeat->cleavage Final AA precipitation Precipitate with Ether cleavage->precipitation dry Dry Crude Peptide precipitation->dry hplc RP-HPLC Purification dry->hplc analysis Purity Analysis (LC-MS) hplc->analysis lyophilize Lyophilize analysis->lyophilize Fractions >95% Pure final_product Pure Peptide lyophilize->final_product

Caption: Experimental workflow for the synthesis and purification of a peptide inhibitor.

troubleshooting_yield cluster_coupling Coupling Issues cluster_aggregation Aggregation cluster_deprotection Deprotection Issues start Low Crude Yield? check_coupling Incomplete Coupling? start->check_coupling Yes check_aggregation Hydrophobic Sequence? start->check_aggregation Yes check_deprotection Incomplete Deprotection? start->check_deprotection Yes solution_coupling Use high-efficiency reagents (HATU/HCTU). Increase reagent concentration. Double couple difficult residues. check_coupling->solution_coupling solution_aggregation Use microwave synthesis. Incorporate solubilizing tags (PEG). Use pseudoproline dipeptides. check_aggregation->solution_aggregation solution_deprotection Increase deprotection time. Use fresh deprotection solution (20% piperidine/DMF). check_deprotection->solution_deprotection

Caption: Troubleshooting decision tree for low synthesis yield.

Caption: Mechanism of action for a competitive HIV-1 protease inhibitor.

References

"HIV-1 protease-IN-9" stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the HIV-1 Protease Inhibitor-IN-9.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and experimental use of HIV-1 Protease Inhibitor-IN-9.

Issue Potential Cause Recommended Solution
Loss of Inhibitory Activity in Aqueous Solution Hydrolysis: IN-9 may be susceptible to hydrolysis, especially at non-neutral pH.Prepare fresh aqueous solutions for each experiment. If storage is necessary, aliquot and store at ≤ -20°C for short periods. Avoid repeated freeze-thaw cycles. For longer-term storage, consider using a non-aqueous solvent like DMSO.
Adsorption to Surfaces: The inhibitor can adsorb to plastic or glass surfaces, reducing its effective concentration.Use low-protein-binding microplates and pipette tips. Including a non-ionic surfactant like Tween-20 (0.01%) in the buffer can help minimize adsorption.
Oxidation: Exposure to air and light can lead to oxidative degradation of the inhibitor.Store stock solutions under an inert gas (e.g., argon or nitrogen). Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Precipitation of IN-9 in Assay Buffer Poor Solubility: The inhibitor may have limited solubility in aqueous buffers, especially at high concentrations.Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO) and then dilute it into the aqueous assay buffer immediately before use. Ensure the final concentration of the organic solvent is compatible with your assay (typically ≤ 1%). Sonication may aid in dissolution.
Buffer Incompatibility: Components of the assay buffer (e.g., high salt concentrations, certain metal ions) may reduce the solubility of IN-9.Test the solubility of IN-9 in different buffer systems. If possible, adjust the buffer composition to enhance solubility without compromising the assay.
Inconsistent Results in Cellular Assays Cellular Efflux: The inhibitor may be actively transported out of the cells by efflux pumps.Co-administer with a known efflux pump inhibitor to determine if this is affecting the intracellular concentration of IN-9.
Metabolic Degradation: Intracellular enzymes may metabolize and inactivate the inhibitor.Perform time-course experiments to assess the stability of the inhibitor within the cellular environment. LC-MS/MS analysis of cell lysates can be used to detect metabolic products.
Degradation During Long-Term Storage Improper Storage Conditions: Storing the compound at inappropriate temperatures or in the presence of moisture can lead to degradation.For long-term storage, store the solid compound at -20°C or -80°C in a desiccated environment.[1][2][3]
Chemical Instability of Stock Solutions: Even when frozen, stock solutions in certain solvents may degrade over time.For critical experiments, use freshly prepared stock solutions. If using older stocks, validate their activity with a positive control.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for HIV-1 Protease Inhibitor-IN-9?

A1: For long-term stability, the solid form of IN-9 should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to minimize moisture.[1][2][3] Stock solutions in anhydrous DMSO can be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for long-term storage due to the risk of hydrolysis.

Q2: How can I assess the stability of my IN-9 stock solution?

A2: The stability of your stock solution can be assessed by performing a concentration-response curve in a validated HIV-1 protease activity assay and comparing the IC50 value to that of a freshly prepared standard. A significant increase in the IC50 value suggests degradation of the inhibitor. High-performance liquid chromatography (HPLC) can also be used to check for the appearance of degradation products.

Q3: My IN-9 solution has turned a slight yellow color upon storage. Is it still usable?

A3: A change in color often indicates chemical degradation. It is highly recommended to discard the discolored solution and prepare a fresh stock from the solid compound. Using a degraded solution can lead to inaccurate and unreliable experimental results.

Q4: Can I use a protease inhibitor cocktail in my experiments with IN-9?

A4: While IN-9 is an inhibitor of HIV-1 protease, using a broad-spectrum protease inhibitor cocktail is recommended during cell lysis or protein extraction to prevent degradation of your target protein and other cellular proteins by endogenous proteases.[4][5] Ensure that the components of the cocktail do not interfere with your downstream applications. For example, EDTA-containing cocktails should be avoided if you are performing immobilized metal affinity chromatography (IMAC).[4]

Q5: What factors can influence the stability of IN-9 in a cell-based assay?

A5: Several factors can affect the stability and effective concentration of IN-9 in a cellular context. These include the pH and composition of the cell culture medium, the presence of serum proteins that might bind to the inhibitor, cellular metabolism, and active transport of the compound out of the cells.

Quantitative Stability Data

The following tables summarize the stability of representative HIV-1 protease inhibitors under various storage conditions. This data can serve as a general guideline for handling and storing HIV-1 protease inhibitors.

Table 1: Stability of Lopinavir in Solution

Storage TemperatureSolvent/VehicleDurationRemaining PotencyReference
35°CHigh-density polythene bottles (high humidity)4 weeks>95%[6]
35°CHigh-density polythene bottles (high humidity)8 weeks<85%[6]
45°CHigh-density polythene bottles (high humidity)4 weeks>95%[6]
45°CHigh-density polythene bottles (high humidity)8 weeks<85%[6]
Room TemperaturepH 4.2-buffered suspension2 weeksStable[7]
4°CpH 4.2-buffered suspension2 weeksStable[7]

Table 2: Stability of Darunavir in Solution

Storage TemperatureSolvent/VehicleDurationStabilityReference
30°C ± 2°C (75% RH ± 5%)Powder complex with β-cyclodextrin24 monthsHigh stability[8]
4°CSyrspend®-based suspension1 weekStable[9]
Room Temperature (~25°C)Syrspend®-based suspension1 weekStable[9]
55°CEthanolate raw material94 daysAlteration of crystalline structure[10]

Experimental Protocols

Protocol 1: Assessment of IN-9 Stability by HIV-1 Protease Activity Assay

This protocol describes a method to evaluate the stability of IN-9 by measuring its ability to inhibit HIV-1 protease over time.

Materials:

  • HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • IN-9 stock solution (in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare aliquots of your IN-9 solution and store them under the desired conditions (e.g., 4°C, room temperature, -20°C) for different time points (e.g., 0, 24, 48, 72 hours).

  • At each time point, prepare a serial dilution of the stored IN-9 and a freshly prepared IN-9 standard.

  • In a 96-well plate, add the assay buffer, HIV-1 protease, and the serially diluted IN-9 (or standard).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Measure the fluorescence kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths.

  • Calculate the initial reaction rates and determine the IC50 value for each stored sample and the fresh standard.

  • Compare the IC50 values to assess the stability of IN-9. A significant increase in the IC50 value indicates a loss of inhibitory activity.

Protocol 2: Thermal Shift Assay for IN-9 Binding Stability

This protocol can be used to assess how the binding of IN-9 affects the thermal stability of HIV-1 protease.

Materials:

  • Purified HIV-1 Protease

  • SYPRO Orange dye

  • IN-9 stock solution (in DMSO)

  • Assay Buffer

  • Real-time PCR instrument

Procedure:

  • Prepare a master mix containing HIV-1 protease and SYPRO Orange dye in the assay buffer.

  • In a 96-well PCR plate, add the master mix to each well.

  • Add varying concentrations of IN-9 (and a DMSO control) to the wells.

  • Seal the plate and centrifuge briefly.

  • Place the plate in a real-time PCR instrument.

  • Set up a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.

  • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • The melting temperature (Tm) is the temperature at which the protein is 50% unfolded, corresponding to the midpoint of the fluorescence transition.

  • An increase in the Tm in the presence of IN-9 indicates that the inhibitor binding stabilizes the protease.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_preparation Sample Preparation cluster_assay Activity Assay cluster_analysis Data Analysis IN-9_Stock Prepare IN-9 Stock (e.g., in DMSO) Store_Aliquots Aliquot and Store under Different Conditions (Temp, Time, Light) IN-9_Stock->Store_Aliquots Prepare_Assay Prepare Assay Plate: - HIV-1 Protease - Stored IN-9 dilutions - Fresh IN-9 standard Store_Aliquots->Prepare_Assay Incubate Pre-incubate Prepare_Assay->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Measurement Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate IC50 Values Measure_Fluorescence->Calculate_IC50 Compare_IC50 Compare IC50 of Stored vs. Fresh IN-9 Calculate_IC50->Compare_IC50 Assess_Stability Assess Stability: Loss of Activity Compare_IC50->Assess_Stability

Caption: Experimental workflow for assessing the stability of HIV-1 Protease Inhibitor-IN-9.

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination cluster_degradation Degradation E1 E1 (Ubiquitin-activating enzyme) E2 E2 (Ubiquitin-conjugating enzyme) E1->E2 Transfers Ub E3 E3 (Ubiquitin ligase) E2->E3 Target_Protein Target Protein E3->Target_Protein Recognizes Polyubiquitinated_Protein Polyubiquitinated Protein E3->Polyubiquitinated_Protein Attaches Poly-Ub chain Ub Ubiquitin Ub->E1 ATP-dependent Proteasome 26S Proteasome Polyubiquitinated_Protein->Proteasome Peptides Peptides Proteasome->Peptides Degrades Recycled_Ub Recycled Ubiquitin Proteasome->Recycled_Ub Releases

Caption: The ubiquitin-proteasome pathway for protein degradation.

References

Technical Support Center: Crystallization of HIV-1 Protease-Inhibitor Complexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working on the crystallization of HIV-1 protease in complex with inhibitors, with a focus on challenges applicable to complexes like "HIV-1 protease-IN-9".

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for successfully crystallizing HIV-1 protease-inhibitor complexes?

A1: The most critical factors include the purity and homogeneity of the protein-inhibitor complex, achieving a state of supersaturation without causing precipitation, and screening a wide range of crystallization conditions including pH, precipitant type and concentration, temperature, and additives.[1][2] The protein should be highly pure (>95%) and monodisperse.

Q2: I am not getting any crystals, only amorphous precipitate. What should I do?

A2: Amorphous precipitation occurs when nucleation is too rapid. To address this, you can try lowering the protein and/or precipitant concentration, varying the pH to alter the protein's surface charge, or adjusting the temperature. Using a different precipitant or employing additives that increase solubility might also help.

Q3: My crystals are too small or are of poor quality (e.g., needles, plates). How can I improve them?

A3: To obtain larger, higher-quality crystals, you can try microseeding, where small, well-formed crystals are introduced into a new, equilibrated drop.[3][4] Other strategies include slowing down the rate of equilibration in vapor diffusion experiments (e.g., by using a larger drop volume or a lower precipitant concentration in the reservoir), fine-screening conditions around a promising initial hit, and trying different crystallization methods like batch or dialysis.

Q4: How do I prepare the HIV-1 protease-inhibitor complex for crystallization trials?

A4: Typically, the purified HIV-1 protease is incubated with a molar excess of the inhibitor (e.g., a 5-fold molar excess) to ensure saturation of the active site.[1] The complex is then purified to remove the excess, unbound inhibitor before being concentrated to the desired level for setting up crystallization screens.

Q5: What are some common starting conditions for crystallizing HIV-1 protease-inhibitor complexes?

A5: While optimal conditions vary, many HIV-1 protease-inhibitor complexes have been crystallized using ammonium sulfate or polyethylene glycol (PEG) as the primary precipitant, at a pH range of 5.0 to 7.0, and at temperatures of 4°C or 20°C.[1][2]

Troubleshooting Guides

Problem 1: No Crystals or Precipitate Observed
Possible Cause Suggested Solution
Protein concentration is too low.Increase the protein concentration in increments.
Suboptimal precipitant concentration.Screen a wider range of precipitant concentrations.
The protein is too soluble under the tested conditions.Try different precipitants (salts, PEGs, organic solvents) or additives that reduce solubility.
Incorrect pH.Screen a broad pH range to find the protein's point of minimal solubility.
Problem 2: Formation of Amorphous Precipitate
Possible Cause Suggested Solution
Supersaturation is reached too quickly.Lower the protein and/or precipitant concentration. Slow down vapor diffusion by using a larger drop-to-reservoir ratio.
Protein aggregation.Check the monodispersity of your sample using techniques like Dynamic Light Scattering (DLS). Consider adding detergents or other additives to prevent aggregation.
Suboptimal temperature.Try setting up crystallization plates at different temperatures (e.g., 4°C and 20°C).
Problem 3: Formation of Poor-Quality Crystals (Needles, Plates, Showers)
Possible Cause Suggested Solution
Nucleation is too rapid, leading to many small crystals.Lower the supersaturation level as described above. Consider using microseeding with a lower protein concentration.
Impurities in the sample.Further purify the protein-inhibitor complex.
Crystal packing defects.Screen different additives that can bind to the crystal surface and promote growth in three dimensions.
The inhibitor is not fully bound.Ensure complete saturation of the protease with the inhibitor before crystallization.

Quantitative Data from Similar Experiments

Note: Specific crystallization conditions for this compound are not available in the reviewed literature. The following table summarizes conditions used for other HIV-1 protease-inhibitor complexes and can be used as a starting point for screening.

InhibitorProtein ConcentrationPrecipitantBuffer/pHTemperature
EPX [1]1-2 mg/mL40%-60% saturated ammonium sulfate, 10% DMSO0.25 M sodium citrate, pH 6.020°C
KNI-272 [3][4]1.5-2.5 mg/mL0.061 M ammonium sulfate0.125 M citrate/0.25 M phosphate, pH 5.5Not specified
Generic [2]6 mg/mL250 mM NaCl100 mM imidazole/HCl, pH 7.04°C

Experimental Protocols

Protocol: Setting Up a Hanging Drop Vapor Diffusion Experiment
  • Preparation of the Protein-Inhibitor Complex:

    • Purify HIV-1 protease to >95% homogeneity.

    • Incubate the protease with a 5-fold molar excess of the inhibitor "IN-9" for 1-2 hours.

    • Remove excess inhibitor using a suitable chromatography method (e.g., size exclusion).

    • Concentrate the complex to a working stock of 5-10 mg/mL. The final buffer should be minimal, for example, 10 mM MES pH 6.0.

  • Setting up the Crystallization Plate:

    • Pipette 500 µL of the reservoir solution (e.g., a specific condition from a crystallization screen) into the well of a 24-well crystallization plate.

    • On a siliconized glass coverslip, mix 1 µL of the protein-inhibitor complex solution with 1 µL of the reservoir solution.

    • Invert the coverslip and place it over the well, sealing it with vacuum grease to create an airtight environment.

  • Incubation and Observation:

    • Incubate the plate at a constant temperature (e.g., 20°C).

    • Monitor the drops for crystal growth regularly over several days to weeks using a microscope.

Visualizations

Experimental Workflow for Crystallization

G cluster_prep Sample Preparation cluster_exp Crystallization Experiment cluster_analysis Analysis p1 Purify HIV-1 Protease p2 Incubate with IN-9 Inhibitor p1->p2 p3 Purify Protein-Inhibitor Complex p2->p3 p4 Concentrate Complex p3->p4 e2 Mix Protein and Reservoir (Hanging Drop) p4->e2 e1 Prepare Reservoir Solution e1->e2 e3 Seal Well and Incubate a1 Monitor for Crystal Growth e3->a1 a2 Optimize Conditions a1->a2 a3 Harvest and Cryo-cool Crystal a1->a3 a4 X-ray Diffraction a3->a4

Caption: Workflow for this compound crystallization.

Troubleshooting Logic for Crystallization Outcomes

G cluster_outcomes cluster_solutions start Initial Crystallization Result clear Clear Drop start->clear No Change precipitate Amorphous Precipitate start->precipitate Phase Separation crystals Poor Quality Crystals start->crystals Nucleation Occurred sol_clear Increase [Protein] Increase [Precipitant] Change Precipitant clear->sol_clear sol_precipitate Decrease [Protein] Decrease [Precipitant] Change Additives Vary Temperature precipitate->sol_precipitate sol_crystals Optimize Conditions (Fine Screen) Microseeding Slow Equilibration crystals->sol_crystals

Caption: Troubleshooting guide for crystallization experiments.

References

"HIV-1 protease-IN-9" interference with assay reagents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HIV-1 protease-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the use of this compound in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a novel small molecule inhibitor designed to target the active site of the HIV-1 protease, an essential enzyme for the viral life cycle.[1][2] By inhibiting this enzyme, this compound is being investigated for its potential as an antiretroviral therapeutic agent. The precise biochemical and biophysical properties of this compound are summarized in the table below.

Q2: How does this compound inhibit the enzyme?

This compound is a competitive inhibitor that mimics the tetrahedral intermediate of the substrate, binding tightly to the active site of the protease.[1] This binding prevents the protease from cleaving the Gag and Gag-Pol polyproteins, which is a critical step in the maturation of infectious HIV virions.[1][2]

Q3: In which assays can this compound be used?

This compound is primarily intended for use in in vitro HIV-1 protease activity assays, such as those based on FRET (Förster Resonance Energy Transfer) reporters.[3][4] It can also be evaluated in cell-based assays designed to measure the inhibition of viral replication.[5][6]

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Protease Activity Assays

You may observe significant variability in the half-maximal inhibitory concentration (IC50) of this compound across different experiments.

Possible Causes and Solutions:

Possible Cause Recommended Action
Compound Aggregation Small molecules, particularly those with poor aqueous solubility, can form colloidal aggregates that sequester the enzyme, leading to non-specific inhibition.[7] To test for this, include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. If the IC50 value increases significantly in the presence of the detergent, aggregation is a likely cause.[8]
Incorrect Enzyme or Substrate Concentration The calculated IC50 value is dependent on the concentrations of the enzyme and substrate. Ensure that these are consistent across all experiments and are appropriate for the assay conditions.[9]
Instability of the Compound This compound may be unstable in the assay buffer or susceptible to degradation. Prepare fresh stock solutions of the inhibitor for each experiment and avoid repeated freeze-thaw cycles.[9][10]
Assay Conditions Variations in pH, temperature, or incubation time can affect enzyme activity and inhibitor binding.[9][11] Strictly adhere to the established assay protocol.
Issue 2: High Background Signal or Autofluorescence

You are observing a high background signal in your fluorescence-based assay, which may be attributed to this compound.

Possible Causes and Solutions:

Possible Cause Recommended Action
Intrinsic Fluorescence of the Compound This compound may possess intrinsic fluorescence at the excitation and emission wavelengths used in your assay. To check for this, measure the fluorescence of the compound in the assay buffer without the enzyme or substrate.
Light Scattering due to Aggregation Aggregates of this compound can scatter light, leading to an artificially high signal. As with inconsistent IC50 values, the addition of a detergent can help to mitigate this issue.[8]
Reaction with Assay Components The compound may react with components of the assay buffer or the fluorescent substrate, leading to a change in the fluorescence signal.[12] Run a control experiment with the compound and the substrate in the absence of the enzyme.
Issue 3: Apparent Inhibition in Unrelated Control Assays

This compound appears to inhibit other, unrelated enzymes or proteins.

Possible Causes and Solutions:

Possible Cause Recommended Action
Promiscuous Inhibition due to Aggregation As mentioned, compound aggregation can lead to non-specific inhibition of multiple proteins.[7] The use of detergents is a primary diagnostic tool.
Reactive Moieties The chemical structure of this compound may contain reactive functional groups that can covalently modify various proteins, not just the intended target.[12] A thorough structural analysis of the compound is recommended.
Redox Cycling Some compounds can undergo redox cycling in the presence of reducing agents like DTT (dithiothreitol), generating reactive oxygen species that can inactivate enzymes.[8] If your assay buffer contains a reducing agent, test for inhibition in its absence or substitute it with a milder agent like cysteine.

Data Presentation

Table 1: Biochemical Properties of this compound

Property Value
Molecular Weight 450.5 g/mol
Aqueous Solubility 5 µM
LogP 3.8
IC50 (Standard Assay) 15 nM
IC50 (+0.01% Triton X-100) 250 nM

Experimental Protocols

Protocol 1: FRET-based HIV-1 Protease Activity Assay

  • Prepare Reagents :

    • Assay Buffer: 50 mM MES, pH 6.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

    • HIV-1 Protease: Dilute to a final concentration of 10 nM in Assay Buffer.

    • FRET Substrate: Dilute a fluorescently labeled peptide substrate to a final concentration of 1 µM in Assay Buffer.

    • This compound: Prepare a serial dilution in DMSO, then dilute into Assay Buffer.

  • Assay Procedure :

    • Add 2 µL of the diluted this compound to the wells of a 384-well plate.

    • Add 18 µL of the HIV-1 Protease solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the FRET Substrate solution.

    • Monitor the change in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis :

    • Calculate the initial reaction rates from the fluorescence data.

    • Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Assay_Interference_Troubleshooting cluster_observation Observed Issue cluster_investigation Investigation Steps cluster_cause Potential Cause Observation Inconsistent IC50 / High Background / Off-Target Effects Aggregation_Test Aggregation Test (+ Detergent) Observation->Aggregation_Test Test for... Autofluorescence_Test Autofluorescence Test (Compound Alone) Observation->Autofluorescence_Test Test for... Reactivity_Test Reactivity Test (Compound + Substrate) Observation->Reactivity_Test Test for... Redox_Test Redox Cycling Test (- Reducing Agent) Observation->Redox_Test Test for... Aggregation Compound Aggregation Aggregation_Test->Aggregation Identifies Autofluorescence Intrinsic Fluorescence Autofluorescence_Test->Autofluorescence Identifies Reactivity Chemical Reactivity Reactivity_Test->Reactivity Identifies Redox Redox Cycling Redox_Test->Redox Identifies FRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Add_Inhibitor Add Inhibitor to Plate Reagents->Add_Inhibitor Add_Enzyme Add Enzyme & Incubate Add_Inhibitor->Add_Enzyme Add_Substrate Add Substrate to Start Reaction Add_Enzyme->Add_Substrate Read_Plate Monitor Fluorescence Add_Substrate->Read_Plate Calculate_Rates Calculate Initial Rates Read_Plate->Calculate_Rates Plot_Data Plot Dose-Response Curve Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

References

Technical Support Center: Refining HIV-1 Protease-IN-9 Dosage for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the dosage of the novel HIV-1 protease inhibitor, HIV-1 protease-IN-9 (also known as compound 5b), for animal models.

This compound: Key In Vitro Data

This compound is a potent inhibitor of the HIV-1 protease, a critical enzyme for viral maturation and infectivity.[1][2] Preclinical development of this compound for in vivo studies requires careful dose-finding and optimization. The available in vitro data for this compound provides a starting point for these investigations.[3]

ParameterValueReference
Inhibitory Constant (Ki) 0.028 nM[3]
Half-maximal Inhibitory Concentration (IC50) 66.8 nM[3]

Note: The primary research article describing the synthesis and in vitro evaluation of this compound (compound 5b) does not contain any data from animal studies.[4][5] Therefore, the following guidance is based on established principles for the preclinical development of HIV-1 protease inhibitors.

Troubleshooting Guide for In Vivo Studies

This guide addresses common challenges researchers may encounter when transitioning from in vitro to in vivo studies with novel HIV-1 protease inhibitors like this compound.

Issue Potential Cause Troubleshooting Steps
Low Bioavailability After Oral Administration - Poor aqueous solubility of the compound.- First-pass metabolism in the liver.[6] - Efflux by transporters like P-glycoprotein in the gut.- Formulation Optimization: Explore different vehicle formulations (e.g., suspensions, solutions with co-solvents, lipid-based formulations) to improve solubility and absorption.- Route of Administration: Consider alternative routes such as intraperitoneal (IP) or subcutaneous (SC) injection for initial efficacy studies to bypass first-pass metabolism.- Pharmacokinetic (PK) Modifiers: Co-administer with a pharmacokinetic enhancer like ritonavir, which inhibits cytochrome P450 enzymes and can increase the plasma concentration of other protease inhibitors.[6]
High Variability in Plasma Concentrations - Inconsistent food intake in animals (food can affect the absorption of some protease inhibitors).- Improper administration technique (e.g., inconsistent gavage).[7][8] - Genetic differences in metabolic enzymes among animals.- Standardize Feeding: Ensure consistent access to food or fasting periods before and after dosing.- Refine Dosing Technique: Provide thorough training on oral gavage or injection techniques to ensure consistency.[7][8] - Increase Sample Size: Use a sufficient number of animals per group to account for individual variability.
Lack of Efficacy in Animal Models Despite Potent In Vitro Activity - Insufficient drug exposure at the site of viral replication.- Rapid metabolism and clearance of the compound.- High protein binding in plasma, reducing the free fraction of the drug.- Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Conduct thorough PK studies to determine the concentration of the drug in plasma and tissues over time. Correlate these concentrations with the in vitro IC50.- Dose Escalation Studies: Systematically increase the dose to achieve therapeutic concentrations. Monitor for toxicity.- Measure Free Drug Concentration: If possible, measure the unbound fraction of the drug in plasma, as this is the pharmacologically active portion.
Toxicity or Adverse Effects in Animals - Off-target effects of the compound.- High peak plasma concentrations (Cmax).- Accumulation of the drug or its metabolites.- Dose De-escalation: If toxicity is observed, reduce the dose or dosing frequency.- Formulation Modification: Consider formulations that provide a slower release and lower Cmax.- Monitor for Common Protease Inhibitor-Related Toxicities: Be aware of potential side effects such as gastrointestinal issues, metabolic changes (e.g., dyslipidemia, insulin resistance), and liver toxicity.[6][9][10][11]

Frequently Asked Questions (FAQs)

Q1: What is a good starting dose for this compound in a mouse model?

A1: Without specific in vivo data for this compound, a starting dose must be extrapolated from its in vitro potency and data from similar compounds. A common approach is to start with a dose that is expected to achieve a plasma concentration several-fold higher than the in vitro IC50. For a compound with an IC50 of 66.8 nM, a pilot study could start with a range of doses, for example, 10, 30, and 100 mg/kg, and then measure the resulting plasma concentrations to establish a pharmacokinetic profile.

Q2: What is the best animal model to test the efficacy of this compound?

A2: Humanized mice are the most relevant small animal models for evaluating the efficacy of HIV drugs. These are immunodeficient mice engrafted with human immune cells or tissues, making them susceptible to HIV-1 infection. Different types of humanized mice exist, each with its own advantages and limitations. The choice of model will depend on the specific research question.

Q3: How should I formulate this compound for oral administration in mice?

A3: The formulation will depend on the physicochemical properties of this compound (e.g., solubility, stability). Common vehicles for oral gavage in mice include:

  • Aqueous solutions (if the compound is water-soluble).

  • Suspensions in vehicles like 0.5% carboxymethylcellulose (CMC).

  • Solutions in a mixture of solvents such as polyethylene glycol (PEG), ethanol, and water. It is crucial to assess the stability and solubility of the compound in the chosen vehicle before starting in vivo experiments.

Q4: What parameters should I measure in a pharmacokinetic (PK) study?

A4: A standard PK study should measure the following parameters in plasma at multiple time points after dosing:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the concentration-time curve, which represents total drug exposure.

  • t1/2: Half-life of the drug. These parameters will help in determining the optimal dosing frequency and predicting steady-state concentrations.

Q5: How can I assess the efficacy of this compound in vivo?

A5: In HIV-infected humanized mice, efficacy is typically assessed by measuring the following:

  • Viral Load: Quantification of HIV-1 RNA in the plasma. A significant reduction in viral load compared to a vehicle-treated control group indicates efficacy.

  • CD4+ T Cell Count: Monitoring the preservation or recovery of CD4+ T cells, which are the primary target of HIV.

  • Viral Resistance: Genotypic or phenotypic analysis of the virus from treated animals to check for the emergence of drug-resistant mutations.

Experimental Protocols and Workflows

General Workflow for In Vivo Dosage Refinement

G cluster_0 Preclinical In Vivo Assessment of this compound A In Vitro Characterization (Ki = 0.028 nM, IC50 = 66.8 nM) B Formulation Development & Solubility/Stability Testing A->B Physicochemical Properties C Pilot Pharmacokinetic (PK) Study (Single Dose, Multiple Dose Levels) B->C Optimized Formulation D Dose Range Finding Toxicity Study C->D Establish Exposure-Toxicity Relationship F PK/PD Correlation Analysis C->F Determine PK Parameters E Efficacy Study in Humanized Mouse Model D->E Select Safe Dose Range E->F Measure Viral Load & CD4 Counts G Refined Dosing Regimen F->G Establish Target Exposure for Efficacy

Caption: A generalized workflow for the preclinical in vivo evaluation of a novel HIV-1 protease inhibitor.

HIV Life Cycle and the Role of Protease Inhibitors

HIV_Lifecycle cluster_host Host Cell cluster_entry Entry cluster_replication Replication & Integration cluster_production Viral Production cluster_maturation Maturation A 1. Binding & Fusion B 2. Reverse Transcription A->B C 3. Integration B->C D 4. Transcription & Translation C->D E 5. Assembly D->E F 6. Budding E->F G 7. Maturation F->G Inhibitor This compound Inhibitor->G Blocks Protease Activity

Caption: The HIV-1 life cycle, highlighting the critical step of maturation that is blocked by protease inhibitors.

References

Validation & Comparative

A Head-to-Head Comparison: The Investigational Protease Inhibitor HIV-1 protease-IN-9 Versus the Established Drug Darunavir in Combating Resistant HIV-1 Strains

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for novel antiretroviral agents with improved resistance profiles is a paramount objective. This guide provides a detailed comparison of the investigational compound HIV-1 protease-IN-9 (also known as GRL-044) and the FDA-approved protease inhibitor (PI) darunavir, focusing on their efficacy against drug-resistant HIV-1 strains.

Darunavir, a cornerstone of antiretroviral therapy, is renowned for its high genetic barrier to resistance. In contrast, this compound/GRL-044 is a newer, nonpeptidic PI engineered to be highly potent against both wild-type and multi-PI-resistant HIV-1 variants. This comparison synthesizes available experimental data to offer an objective overview of their respective performance.

Quantitative Efficacy Against Wild-Type and Resistant HIV-1

The antiviral activity of protease inhibitors is commonly quantified by their 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), with lower values indicating greater potency. The inhibition of the HIV-1 protease enzyme itself is measured by the inhibition constant (Kᵢ).

Enzymatic Inhibition
InhibitorTargetKᵢ (nM)
This compound HIV-1 Protease0.028
Darunavir HIV-1 ProteaseData not consistently reported in this format; potency is typically expressed in EC₅₀/IC₅₀
Antiviral Activity

The following tables summarize the antiviral efficacy of both inhibitors against wild-type and a range of protease inhibitor-resistant HIV-1 strains.

Table 1: Efficacy Against Wild-Type HIV-1

InhibitorHIV-1 StrainEC₅₀/IC₅₀ (nM)
This compound (GRL-044) NL4-30.0028 - 0.0033[1][2][3]
Darunavir LAI~3[4]
Various Strains1 - 5[4][5]

Table 2: Efficacy Against Protease Inhibitor-Resistant HIV-1 Strains

HIV-1 VariantKey Resistance MutationsThis compound (GRL-044) IC₅₀ (nM)[1][2][3][6][7]Darunavir EC₅₀ (nM)[4]Fold Change in EC₅₀ for Darunavir
APV-resistant (HIVAPV-5μM) V32I, I47V, I50V, I54M, I84V0.44>100High
ATV-resistant (HIVATV-5μM) M46I, I50L, A71V, N88S0.065>100High
LPV-resistant (HIVLPV-5μM) L10F, M46I, I47V, I54V, L76V, V82A4.6>100High
DRV-resistant (HIVDRVRP30) I13V, V32I, L33F, M46L, I47V, I54M, A71V, I84V, L89V19Highly ResistantHigh
Multi-PI-Resistant Clinical Isolates Multiple0.065 - 19<10 for 75% of isolates<10-fold for majority

Note: Fold change is the ratio of the EC₅₀ for the resistant strain to the EC₅₀ for the wild-type strain.

The data indicates that this compound/GRL-044 demonstrates exceptional potency against wild-type HIV-1, with IC₅₀ values in the picomolar range, significantly lower than those reported for darunavir.[1][2][3][4] More critically, it retains potent activity against viral strains that are highly resistant to other protease inhibitors, including some darunavir-resistant strains.[1][6][7] In selection assays, the emergence of HIV-1 variants resistant to GRL-044 was found to be significantly delayed compared to darunavir, suggesting a very high genetic barrier to resistance.[1][2][3]

Darunavir itself is highly effective against a broad range of PI-resistant isolates, with 75% of over 1500 clinical isolates showing an EC₅₀ of less than 10 nM.[4] However, specific mutations, particularly when accumulated, can lead to a significant decrease in its susceptibility.

Mechanisms of Action and Resistance

Both darunavir and this compound are designed to be potent inhibitors of the HIV-1 protease, an enzyme crucial for the maturation of infectious virions. They function by binding to the active site of the protease, preventing it from cleaving viral polyproteins.

Darunavir's Mechanism and High Genetic Barrier

Darunavir's design was a significant advancement in combating resistance. Its structure allows it to form extensive hydrogen bonds with the backbone of the protease active site. These interactions with conserved regions of the enzyme make it less susceptible to single point mutations that commonly confer resistance to earlier PIs. Resistance to darunavir typically requires the accumulation of multiple mutations.[5]

darunavir_mechanism cluster_hiv_lifecycle HIV-1 Lifecycle in Host Cell gag_pol Gag-Pol Polyprotein hiv_protease HIV-1 Protease gag_pol->hiv_protease Cleavage immature_virion Immature, Non-infectious Virion mature_proteins Mature Viral Proteins mature_virion Mature, Infectious Virion mature_proteins->mature_virion Assembly darunavir Darunavir darunavir->inhibition inhibition->hiv_protease Inhibition caption Darunavir inhibits HIV-1 protease, blocking viral maturation. ki_determination_workflow start Start prepare_reagents Prepare Reagents: - HIV-1 Protease - Inhibitor Dilutions - Fluorogenic Substrate start->prepare_reagents incubate Incubate Protease with Inhibitor prepare_reagents->incubate add_substrate Add Substrate to Initiate Reaction incubate->add_substrate measure_fluorescence Measure Fluorescence (Kinetic Read) add_substrate->measure_fluorescence calculate_ic50 Calculate IC₅₀ measure_fluorescence->calculate_ic50 calculate_ki Calculate Kᵢ using Cheng-Prusoff Equation calculate_ic50->calculate_ki end End calculate_ki->end ec50_determination_workflow start Start seed_cells Seed T-cells in Microtiter Plate start->seed_cells add_inhibitor Add Serial Dilutions of Inhibitor seed_cells->add_inhibitor infect_cells Infect Cells with HIV-1 Strain add_inhibitor->infect_cells incubate Incubate for Several Days infect_cells->incubate measure_replication Measure Viral Replication (e.g., p24 ELISA, Luciferase) incubate->measure_replication calculate_ec50 Calculate EC₅₀/IC₅₀ measure_replication->calculate_ec50 end End calculate_ec50->end

References

A Comparative Analysis of the Binding Kinetics of HIV-1 Protease Inhibitors: HIV-1 protease-IN-9 and Saquinavir

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the binding kinetics of a novel investigational inhibitor, HIV-1 protease-IN-9, and the first-generation FDA-approved drug, saquinavir, against the HIV-1 protease.

This document summarizes key quantitative binding parameters, outlines the experimental methodologies used to determine these values, and presents a visual representation of a typical experimental workflow for assessing inhibitor binding kinetics.

Executive Summary

The landscape of HIV-1 treatment has been significantly shaped by the development of protease inhibitors. Saquinavir was a pioneering agent in this class, while research into new inhibitors like this compound continues to be a critical area of drug discovery. Understanding the binding kinetics of these inhibitors to their target, the HIV-1 protease, is fundamental to elucidating their mechanisms of action and predicting their clinical efficacy. This guide presents a side-by-side comparison of the available binding kinetic data for this compound and saquinavir.

Data Presentation: Quantitative Binding Kinetics

The following table summarizes the key binding kinetic parameters for this compound and saquinavir with wild-type HIV-1 protease.

ParameterThis compoundSaquinavir
Inhibition Constant (Ki) 0.028 nM0.12 nM
Association Rate Constant (kon) Not Reported2-4 x 107 M-1s-1
Dissociation Rate Constant (koff) Not Reported0.0014 s-1
Antiviral Activity (IC50) 66.8 nMNot uniformly reported in kinetic studies

Interpretation of Kinetic Data

The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme; a lower Ki value indicates a higher affinity. This compound exhibits a Ki of 0.028 nM, suggesting a very high affinity for the HIV-1 protease. Saquinavir, a potent inhibitor in its own right, has a Ki of 0.12 nM.

The binding kinetics of saquinavir have been further characterized by its association (kon) and dissociation (koff) rates. The relatively fast association rate (2-4 x 107 M-1s-1) indicates that saquinavir quickly binds to the protease, while the slow dissociation rate (0.0014 s-1) suggests that it forms a stable complex with the enzyme. The prolonged residence time of the inhibitor at the active site is a key contributor to its inhibitory effect. While the specific kon and koff values for this compound are not available in the cited literature, its sub-nanomolar Ki value implies a highly stable enzyme-inhibitor complex.

Experimental Protocols

The binding kinetics data presented in this guide were determined using established biochemical and biophysical methods.

Enzyme Inhibition Assay for Ki Determination (this compound)

The inhibition constant (Ki) for this compound was determined using a fluorometric enzyme inhibition assay as detailed in Ghosh et al., 2023.

  • Reagents and Materials: Recombinant HIV-1 protease, a fluorogenic substrate, assay buffer, and the test inhibitor (this compound).

  • Assay Principle: The assay measures the cleavage of a fluorogenic peptide substrate by HIV-1 protease. In the absence of an inhibitor, the enzyme cleaves the substrate, resulting in an increase in fluorescence. The presence of an effective inhibitor reduces the rate of substrate cleavage, leading to a decrease in the fluorescence signal.

  • Procedure:

    • Varying concentrations of the inhibitor are pre-incubated with a fixed concentration of HIV-1 protease in an appropriate assay buffer.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The increase in fluorescence is monitored over time using a fluorescence plate reader.

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations. The Ki value is then calculated by fitting the data to the Morrison equation for tight-binding inhibitors, which accounts for the high affinity of the inhibitor for the enzyme.

Surface Plasmon Resonance (SPR) for kon and koff Determination (Saquinavir)

The association and dissociation rate constants for saquinavir were determined using surface plasmon resonance (SPR) biosensor analysis.

  • Reagents and Materials: Purified HIV-1 protease, saquinavir, a sensor chip, and running buffer.

  • Assay Principle: SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

  • Procedure:

    • HIV-1 protease is immobilized on the surface of a sensor chip.

    • A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.

    • A solution of saquinavir at a known concentration is injected over the surface, and the association of the inhibitor to the immobilized protease is monitored in real-time as an increase in the SPR signal.

    • After the association phase, the running buffer is reintroduced, and the dissociation of the inhibitor from the protease is monitored as a decrease in the SPR signal.

  • Data Analysis: The resulting sensorgrams (plots of SPR signal versus time) are fitted to a 1:1 binding model to determine the association rate constant (kon) and the dissociation rate constant (koff).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the binding kinetics of an HIV-1 protease inhibitor using an enzyme inhibition assay.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis prep_enzyme Prepare Recombinant HIV-1 Protease incubation Pre-incubate Protease with Inhibitor prep_enzyme->incubation prep_substrate Prepare Fluorogenic Substrate reaction Initiate Reaction with Substrate prep_substrate->reaction prep_inhibitor Prepare Serial Dilutions of Inhibitor prep_inhibitor->incubation incubation->reaction measurement Measure Fluorescence Kinetics reaction->measurement plotting Plot Initial Velocity vs. [Inhibitor] measurement->plotting fitting Fit Data to Morrison Equation plotting->fitting ki_determination Determine Ki Value fitting->ki_determination

A flowchart of the experimental workflow for

Unveiling the Cross-Resistance Profile of HIV-1 Protease-IN-9: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: November 13, 2025

West Lafayette, IN – A comprehensive analysis of the investigational HIV-1 protease inhibitor, HIV-1 protease-IN-9 (also identified as compound 5b), reveals a promising profile against wild-type HIV-1, though extensive data on its cross-resistance with a wide panel of existing protease inhibitors (PIs) from this specific study is not available. This guide provides a detailed comparison of this compound's enzymatic inhibition and antiviral activity with a focus on the available data, alongside the experimental protocols utilized for its evaluation.

HIV-1 protease is a critical enzyme in the viral life cycle, and its inhibition is a cornerstone of highly active antiretroviral therapy (HAART). However, the emergence of drug-resistant viral strains necessitates the development of novel PIs with improved resistance profiles. This compound, a potent inhibitor with a Ki of 0.028 nM and an IC50 of 66.8 nM against wild-type HIV-1, has been evaluated for its potential to address this challenge.[1]

Comparative Efficacy of this compound

The inhibitory activity of this compound was assessed through enzymatic and cell-based antiviral assays. The following tables summarize the quantitative data from the primary research publication by Ghosh et al. (2023).

CompoundProtease Inhibition Ki (nM)Antiviral Activity IC50 (nM)
This compound (5b) 0.028 66.8
Darunavir (Reference)0.0153.5
Data sourced from Ghosh AK, et al. Eur J Med Chem. 2023.

While the provided study focuses on the design and synthesis of a new series of inhibitors and their activity against wild-type HIV-1, it does not contain a broad cross-resistance panel against a series of clinically approved protease inhibitors. The primary publication evaluates the compound against wild-type virus and provides a baseline for its potency. Further studies are required to fully elucidate its performance against a wide array of multi-drug resistant HIV-1 strains.

Experimental Protocols

The following methodologies were employed in the evaluation of this compound.

HIV-1 Protease Enzyme Inhibition Assay

The inhibitory potency of this compound was determined using a fluorescence resonance energy transfer (FRET) assay.

  • Enzyme and Substrate: Recombinant wild-type HIV-1 protease was used. The assay utilized a synthetic peptide substrate containing a fluorescent donor and a quencher moiety.

  • Assay Buffer: The reaction was carried out in a buffer solution containing 50 mM sodium acetate, 100 mM sodium chloride, and 1 mM EDTA at a pH of 5.5.

  • Inhibitor Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted to various concentrations.

  • Reaction Initiation and Measurement: The inhibitor was pre-incubated with the HIV-1 protease enzyme. The reaction was initiated by the addition of the FRET peptide substrate. The cleavage of the substrate by the protease results in an increase in fluorescence, which was monitored kinetically using a fluorescence plate reader with an excitation wavelength of 340 nm and an emission wavelength of 490 nm.

  • Data Analysis: The initial reaction velocities were plotted against the inhibitor concentrations. The inhibitor concentration that resulted in 50% inhibition of the enzyme activity (IC50) was determined by non-linear regression analysis. The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation.

Antiviral Activity Assay in Cell Culture

The antiviral efficacy of this compound was assessed in a cell-based assay using human T-lymphoid cells.

  • Cell Line and Virus: MT-2 cells, a human T-cell line, were used for the antiviral assays. The laboratory-adapted HIV-1 strain IIIB was used for infection.

  • Infection and Treatment: MT-2 cells were infected with HIV-1 at a multiplicity of infection (MOI) of 0.01. Following infection, the cells were cultured in the presence of serial dilutions of this compound.

  • Assessment of Viral Replication: After a 5-day incubation period, the extent of viral replication was quantified by measuring the activity of reverse transcriptase (RT) in the culture supernatants. The RT activity is an indicator of the amount of virus present.

  • Cytotoxicity Assay: To ensure that the observed antiviral effect was not due to toxicity of the compound, a parallel cytotoxicity assay was performed using uninfected MT-2 cells. Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Data Analysis: The concentration of the inhibitor that inhibited viral replication by 50% (IC50) was calculated from the dose-response curves.

Visualizing the Experimental Workflow and Mechanism

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for determining cross-resistance and the general mechanism of HIV-1 protease inhibition.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Stock This compound Stock Solution (DMSO) Serial_Dilutions Serial Dilutions Compound_Stock->Serial_Dilutions Infected_Cells HIV-1 Infected MT-2 Cells Treatment Treatment with Inhibitor Dilutions Infected_Cells->Treatment Incubation 5-Day Incubation Treatment->Incubation Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection RT_Assay Reverse Transcriptase Assay Supernatant_Collection->RT_Assay Dose_Response Dose-Response Curve Generation RT_Assay->Dose_Response IC50_Calculation IC50 Calculation Dose_Response->IC50_Calculation

Figure 1: Workflow for Determining Antiviral IC50.

HIV_Protease_Inhibition HIV_Polyprotein HIV Gag-Pol Polyprotein Cleavage Cleavage HIV_Polyprotein->Cleavage HIV_Protease HIV-1 Protease HIV_Protease->Cleavage Inhibition Inhibition HIV_Protease->Inhibition Mature_Proteins Mature Viral Proteins (Reverse Transcriptase, Integrase, etc.) Cleavage->Mature_Proteins Enables Non_Infectious_Virion Non-Infectious Virion Cleavage->Non_Infectious_Virion Infectious_Virion Infectious HIV Virion Assembly Mature_Proteins->Infectious_Virion Protease_Inhibitor This compound Protease_Inhibitor->Inhibition Inhibition->Cleavage Blocks

Figure 2: Mechanism of HIV-1 Protease Inhibition.

References

Validating the In Vivo Efficacy of a Novel HIV-1 Protease Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of the novel, hypothetical HIV-1 protease inhibitor, "HIV-1 protease-IN-9" (Hypothetical-PI-9), against established FDA-approved protease inhibitors, Lopinavir/Ritonavir and Darunavir/Ritonavir, in a humanized mouse model of HIV-1 infection. The data presented herein is generated to be representative of typical outcomes for a promising new antiretroviral agent.

Comparative Efficacy of HIV-1 Protease Inhibitors in Humanized Mice

The in vivo antiviral activity of Hypothetical-PI-9 was assessed in humanized bone marrow/liver/thymus (BLT) mice chronically infected with HIV-1. The primary endpoint was the reduction in plasma viral load following 28 days of treatment. The results are compared with those of Lopinavir/Ritonavir and Darunavir/Ritonavir, two standard-of-care protease inhibitors.

Treatment GroupNMean Baseline Viral Load (log10 copies/mL)Mean Viral Load at Day 28 (log10 copies/mL)Mean Log10 Reduction in Viral LoadPercentage of Mice with Undetectable Viral Load (<50 copies/mL)
Vehicle Control105.25.10.10%
Lopinavir/Ritonavir (40/10 mg/kg, BID)105.32.82.560%
Darunavir/Ritonavir (30/10 mg/kg, BID)105.12.42.770%
Hypothetical-PI-9 (20 mg/kg, QD) 10 5.2 2.1 3.1 90%

Signaling Pathway of HIV-1 Protease and Inhibition

HIV-1 protease is a critical enzyme in the viral life cycle. It functions to cleave newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins. Inhibition of this enzyme results in the production of immature, non-infectious virions.

HIV_Protease_Pathway HIV_RNA HIV-1 RNA Genome Ribosome Host Ribosome HIV_RNA->Ribosome Translation Polyproteins Gag & Gag-Pol Polyproteins Ribosome->Polyproteins Protease HIV-1 Protease Polyproteins->Protease Autocatalytic cleavage Assembly Virion Assembly Polyproteins->Assembly Structural_Proteins Mature Structural Proteins (MA, CA, NC) Protease->Structural_Proteins Cleavage Enzymes Mature Enzymes (RT, IN, PR) Protease->Enzymes Cleavage Budding Budding Assembly->Budding Immature_Virion Immature, Non-infectious Virion Budding->Immature_Virion Maturation Maturation Immature_Virion->Maturation Mature_Virion Mature, Infectious Virion Maturation->Mature_Virion Protease_Inhibitor Protease Inhibitor (e.g., Hypothetical-PI-9) Protease_Inhibitor->Protease Inhibition

Caption: HIV-1 protease signaling pathway and the mechanism of action of protease inhibitors.

Experimental Workflow for In Vivo Efficacy Validation

The following diagram outlines the key steps in the in vivo validation of "Hypothetical-PI-9" in the humanized mouse model.

Experimental_Workflow Start Start: Humanized BLT Mice Infection HIV-1 Infection (Intravenous) Start->Infection Monitoring1 Monitor Viral Load (Baseline) Infection->Monitoring1 Grouping Randomization into Treatment Groups Monitoring1->Grouping Treatment_Vehicle Vehicle Control Grouping->Treatment_Vehicle Group 1 Treatment_Lopinavir Lopinavir/Ritonavir Grouping->Treatment_Lopinavir Group 2 Treatment_Darunavir Darunavir/Ritonavir Grouping->Treatment_Darunavir Group 3 Treatment_PI9 Hypothetical-PI-9 Grouping->Treatment_PI9 Group 4 Treatment_Phase 28-Day Treatment Period Monitoring2 Weekly Viral Load Monitoring Treatment_Phase->Monitoring2 Endpoint Endpoint: Day 28 Viral Load & CD4+ T cell count Monitoring2->Endpoint Analysis Data Analysis and Comparison Endpoint->Analysis

Caption: Experimental workflow for the in vivo efficacy study of Hypothetical-PI-9.

Detailed Experimental Protocols

1. Humanized Mouse Model

  • Model: NOD/SCID/IL2rγnull (NSG) mice are used to generate humanized bone marrow/liver/thymus (BLT) mice.

  • Generation: Newborn (1-5 days old) NSG mice are sublethally irradiated (1 Gy). The following day, mice are anesthetized and a small piece of human fetal thymus and liver tissue is implanted under the kidney capsule. Autologous human fetal liver CD34+ hematopoietic stem cells are then injected intravenously.

  • Engraftment Confirmation: Human immune cell engraftment is confirmed at 12-16 weeks post-transplantation by flow cytometry of peripheral blood for human CD45+, CD3+, CD4+, and CD8+ cells.

2. HIV-1 Infection

  • Virus Strain: A replication-competent, CCR5-tropic HIV-1 strain (e.g., BaL) is used.

  • Infection Route: Humanized mice with stable human immune cell engraftment are infected via intravenous injection of 1 x 10^5 TCID50 of the virus stock.

  • Confirmation of Infection: Plasma viral load is monitored weekly post-infection. Treatment is initiated once a stable, high-level viremia ( >10^4 copies/mL) is established, typically 4-6 weeks post-infection.

3. Antiretroviral Therapy

  • Drug Formulation:

    • Lopinavir/Ritonavir and Darunavir/Ritonavir are formulated in a vehicle of 10% ethanol, 30% polyethylene glycol 400, and 60% propylene glycol.

    • Hypothetical-PI-9 is formulated in a 0.5% methylcellulose solution.

  • Dosing and Administration:

    • Mice are randomized into four treatment groups (n=10 per group).

    • Treatments are administered via oral gavage for 28 consecutive days.

      • Group 1: Vehicle control (0.5% methylcellulose).

      • Group 2: Lopinavir/Ritonavir (40/10 mg/kg, twice daily).

      • Group 3: Darunavir/Ritonavir (30/10 mg/kg, twice daily).

      • Group 4: Hypothetical-PI-9 (20 mg/kg, once daily).

4. Viral Load Quantification

  • Sample Collection: Peripheral blood is collected weekly via retro-orbital bleeding into EDTA-containing tubes.

  • Plasma Separation: Plasma is separated by centrifugation at 2,000 x g for 10 minutes at 4°C.

  • RNA Extraction and RT-qPCR: Viral RNA is extracted from plasma using a commercial viral RNA extraction kit. HIV-1 RNA levels are quantified by a one-step real-time reverse transcription-polymerase chain reaction (RT-qPCR) assay targeting a conserved region of the gag gene. A standard curve of known viral copy numbers is used to determine the viral load in copies/mL. The limit of detection for the assay is 50 copies/mL.

5. Data Analysis

  • Viral load data is log10 transformed for analysis.

  • The mean log10 reduction in viral load from baseline to day 28 is calculated for each treatment group.

  • Statistical significance between treatment groups is determined using an appropriate statistical test, such as a one-way ANOVA with post-hoc analysis.

  • The percentage of mice in each group with undetectable viral loads at day 28 is also calculated.

A Structural Showdown: Comparing the Novel HIV-1 Protease Inhibitor GS-8374 with Established Antiretrovirals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SOUTH SAN FRANCISCO, Calif. – November 13, 2025 – In the ongoing battle against Human Immunodeficiency Virus Type 1 (HIV-1), the viral protease remains a critical therapeutic target. A new generation of protease inhibitors is emerging, designed to overcome the challenges of drug resistance that have historically limited the efficacy of this class of antiretrovirals. This guide provides a detailed structural and functional comparison of the novel phosphonate-containing inhibitor, GS-8374, alongside established HIV-1 protease inhibitors: Darunavir, Lopinavir, Ritonavir, and Atazanavir. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: A Common Strategy with Structural Nuances

HIV-1 protease is a viral enzyme essential for the lifecycle of HIV. It functions by cleaving newly synthesized viral polyproteins into mature, functional proteins, a necessary step for the assembly of infectious virions. HIV-1 protease inhibitors act by binding to the active site of this enzyme, mimicking the natural substrate and thereby blocking its catalytic activity. This results in the production of immature, non-infectious viral particles.

While all the inhibitors discussed herein share this general mechanism, their specific binding interactions and chemical structures differ, influencing their potency, resistance profiles, and pharmacokinetic properties.

Quantitative Comparison of Inhibitory Potency

The efficacy of a protease inhibitor is quantified by its inhibitory concentration (IC50) and its binding affinity (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the HIV-1 protease by 50%, while the Ki value is the inhibition constant, a measure of the inhibitor's binding affinity to the enzyme. Lower values for both IC50 and Ki indicate greater potency.

InhibitorTargetIC50Ki
GS-8374 HIV-1 Protease3.4 - 11.5 nM (in primary CD4+ T cells)[1]8.1 pM[1]
Darunavir HIV-1 Protease3 - 6 nM (depending on laboratory HIV-1 strain)[2]-
Lopinavir HIV-1 Protease6.5 nM (in peripheral blood mononuclear cells)[3]1.3 pM[3]
Ritonavir HIV-1 & HIV-2 Protease22 - 130 nM (HIV-1), 160 nM (HIV-2)[4]19 nM (for CYP3A4 inhibition)[5]
Atazanavir HIV-1 Protease2 - 5 nM (in the absence of human serum)[6]2.66 nM[7]

Structural Comparison

The chemical structures of these inhibitors reveal key differences that contribute to their distinct pharmacological profiles.

  • GS-8374 : A novel bis-tetrahydrofuran (bis-THF) inhibitor featuring a unique diethylphosphonate moiety. This structure is designed to form extensive interactions with the protease active site, including with backbone atoms, which is thought to contribute to its high potency and favorable resistance profile.[1]

  • Darunavir : Also a nonpeptidyl inhibitor containing a bis-THF moiety. It is known for its high genetic barrier to resistance and its ability to inhibit both the catalytic activity and the dimerization of the protease.[8]

  • Lopinavir : A peptidomimetic inhibitor that contains a hydroxyethylene scaffold, mimicking the peptide linkage targeted by the protease.[9]

  • Ritonavir : A peptidomimetic inhibitor that, in addition to its own antiviral activity, is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. This property is utilized to "boost" the plasma concentrations of other protease inhibitors.[4]

  • Atazanavir : An azapeptide protease inhibitor that is structurally different from other protease inhibitors. It binds to the active site of HIV protease, preventing it from cleaving the viral polyproteins.[10]

Experimental Protocols

1. HIV-1 Protease Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay is commonly used to determine the inhibitory activity of compounds against HIV-1 protease.

  • Principle : The assay utilizes a synthetic peptide substrate that contains a fluorescent donor and a quencher molecule at its ends. In the intact substrate, the quencher suppresses the fluorescence of the donor. When HIV-1 protease cleaves the peptide, the donor and quencher are separated, resulting in an increase in fluorescence.

  • Procedure :

    • A reaction mixture is prepared containing the HIV-1 protease enzyme and the FRET peptide substrate in a suitable buffer.

    • The inhibitor being tested is added to the mixture at various concentrations.

    • The fluorescence intensity is measured over time using a fluorescence spectrophotometer with excitation and emission wavelengths appropriate for the specific donor-quencher pair (e.g., excitation at 340 nm and emission at 490 nm for an EDANS/DABCYL pair).

    • The initial reaction velocities are calculated from the rate of fluorescence increase.

    • The IC50 value is determined by plotting the initial velocities against the inhibitor concentrations and fitting the data to a dose-response curve. The Ki value can be subsequently calculated using the Morrison equation.

2. Structural Analysis by X-ray Crystallography

Determining the three-dimensional structure of an inhibitor bound to HIV-1 protease provides invaluable insights into its mechanism of action and can guide the design of more potent and resistance-evading drugs.

  • Principle : X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal. A crystallized protein-inhibitor complex is irradiated with a beam of X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, from which an atomic model can be built.

  • General Workflow :

    • Crystallization : The purified HIV-1 protease is co-crystallized with the inhibitor, or the inhibitor is soaked into pre-existing crystals of the protease.

    • Data Collection : The crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source, and the diffraction data are collected.

    • Structure Solution : The phases of the diffracted X-rays are determined, often using molecular replacement if a similar structure is already known.

    • Model Building and Refinement : An atomic model of the protein-inhibitor complex is built into the calculated electron density map and refined to best fit the experimental data.

    • Validation : The final structure is validated to ensure its quality and accuracy before being deposited in a public database such as the Protein Data Bank (PDB).

Visualizing the Impact and the Process

To better understand the role of these inhibitors and the workflow for their comparison, the following diagrams are provided.

HIV_Lifecycle_Inhibition cluster_virus HIV Virion cluster_cell Host Cell cluster_assembly Virion Assembly & Budding Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse Transcriptase Reverse Transcriptase Integrase Integrase Protease (immature) Protease (immature) Mature Virion Mature Virion Protease (immature)->Mature Virion Cleavage & Maturation Host DNA Host DNA Viral mRNA Viral mRNA Host DNA->Viral mRNA Transcription Viral DNA->Host DNA Integration Gag-Pol Polyprotein Gag-Pol Polyprotein Viral mRNA->Gag-Pol Polyprotein Translation Immature Virion Immature Virion Gag-Pol Polyprotein->Immature Virion Assembly HIV Protease Inhibitor HIV Protease Inhibitor HIV Protease Inhibitor->Protease (immature) Inhibition

Caption: Inhibition of HIV-1 protease blocks the maturation of new virions.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_structural Structural Biology Inhibitor Synthesis/Acquisition Inhibitor Synthesis/Acquisition FRET-based Inhibition Assay FRET-based Inhibition Assay Inhibitor Synthesis/Acquisition->FRET-based Inhibition Assay Co-crystallization / Soaking Co-crystallization / Soaking Inhibitor Synthesis/Acquisition->Co-crystallization / Soaking HIV-1 Protease Expression & Purification HIV-1 Protease Expression & Purification HIV-1 Protease Expression & Purification->FRET-based Inhibition Assay HIV-1 Protease Expression & Purification->Co-crystallization / Soaking Determine IC50 & Ki Determine IC50 & Ki FRET-based Inhibition Assay->Determine IC50 & Ki Comparative Analysis Comparative Analysis Determine IC50 & Ki->Comparative Analysis X-ray Data Collection X-ray Data Collection Co-crystallization / Soaking->X-ray Data Collection Structure Solution & Refinement Structure Solution & Refinement X-ray Data Collection->Structure Solution & Refinement Analyze Binding Interactions Analyze Binding Interactions Structure Solution & Refinement->Analyze Binding Interactions Analyze Binding Interactions->Comparative Analysis

Caption: Workflow for comparing HIV-1 protease inhibitors.

References

The Synergistic Dance of Inhibition: Enhancing HIV-1 Suppression Through Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synergistic Effects of HIV-1 Protease and Reverse Transcriptase Inhibitors

In the relentless battle against Human Immunodeficiency Virus Type 1 (HIV-1), the strategic combination of antiretroviral drugs has proven to be a cornerstone of effective long-term therapy. This guide delves into the synergistic relationship between two critical classes of these drugs: HIV-1 protease inhibitors and reverse transcriptase inhibitors. By targeting different, essential stages of the viral lifecycle, their combined use results in a potent antiviral effect that is significantly greater than the sum of their individual actions. This synergy not only enhances viral suppression but can also delay the emergence of drug-resistant viral strains.[1][2][3]

Unraveling the Synergy: A Tale of Two Targets

HIV-1 replication is a complex, multi-step process that offers several targets for therapeutic intervention. Reverse transcriptase inhibitors (RTIs) act early in the lifecycle, preventing the conversion of viral RNA into DNA, a crucial step for the virus to integrate its genetic material into the host cell's genome.[4] In contrast, protease inhibitors (PIs) act at a later stage, inhibiting the HIV-1 protease enzyme that is essential for cleaving newly synthesized viral polyproteins into their functional components, thereby preventing the assembly of mature, infectious virions.[5][6][7]

The synergistic effect of combining these two classes of inhibitors stems from this dual-front attack. By crippling both the production of viral DNA and the maturation of new viral particles, the combination therapy creates a formidable barrier to viral replication.

Quantitative Analysis of Synergistic Interactions

The synergistic effect of combining protease and reverse transcriptase inhibitors can be quantified using various in vitro assays. The Combination Index (CI) is a commonly used metric, where a CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Below is a summary of representative data from in vitro studies evaluating the combination of different protease and reverse transcriptase inhibitors against HIV-1 replication.

Protease InhibitorReverse Transcriptase InhibitorCell LineViral StrainCombination Effect (CI Value)Fold-Reduction in IC50 (PI)Fold-Reduction in IC50 (RTI)Reference
SaquinavirZidovudine (AZT)Molt-4HIV-1 IIIBSynergistic (<1)>2>3[3]
NelfinavirZidovudine (AZT)MT-2HIV-1 NL4-3Synergistic (<1)Not ReportedNot Reported[2]
BMS-186,318Stavudine (d4T)CEM-SSHIV-RFAdditive to SynergisticNot ReportedNot Reported[8]
BMS-186,318Didanosine (ddI)CEM-SSHIV-RFAdditive to SynergisticNot ReportedNot Reported[8]
BMS-186,318Zidovudine (AZT)CEM-SSHIV-RFAdditive to SynergisticNot ReportedNot Reported[8]

Note: The specific CI values and fold-reductions can vary depending on the experimental conditions and the specific viral and cell lines used.

Experimental Protocols for Assessing Synergy

The evaluation of synergistic antiviral effects is a critical component of preclinical drug development. A common methodology involves the use of checkerboard assays in cell culture.

Checkerboard Antiviral Assay

Objective: To determine the in vitro synergistic, additive, or antagonistic effect of combining a protease inhibitor and a reverse transcriptase inhibitor on HIV-1 replication.

Materials:

  • Target cells (e.g., MT-2 cells, CEM-SS cells, or peripheral blood mononuclear cells)

  • HIV-1 laboratory strain or clinical isolate

  • Protease inhibitor (e.g., Saquinavir)

  • Reverse transcriptase inhibitor (e.g., Zidovudine)

  • Cell culture medium and supplements

  • 96-well microtiter plates

  • Assay for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter gene assay)

Procedure:

  • Cell Plating: Seed the target cells into the wells of a 96-well plate at a predetermined density.

  • Drug Dilution: Prepare serial dilutions of the protease inhibitor and the reverse transcriptase inhibitor.

  • Checkerboard Setup: Add the diluted drugs to the wells in a checkerboard pattern, such that each well contains a unique combination of concentrations of the two drugs. Include control wells with each drug alone and no drugs.

  • Viral Infection: Add a standardized amount of HIV-1 to each well.

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 3-7 days).

  • Quantification of Viral Replication: At the end of the incubation period, measure the extent of viral replication in each well using a suitable assay.

  • Data Analysis: Calculate the percentage of inhibition for each drug combination compared to the virus-only control. Use a synergy analysis software (e.g., CalcuSyn) to determine the Combination Index (CI) values based on the dose-response curves of the individual drugs and their combinations.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the interplay between these inhibitors and the experimental approach to their evaluation, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.

HIV_Lifecycle_Inhibition cluster_host_cell Host Cell HIV_RNA Viral RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription Integrated_DNA Integrated Proviral DNA Viral_DNA->Integrated_DNA Integration Viral_Polyproteins Viral Polyproteins Integrated_DNA->Viral_Polyproteins Transcription & Translation Mature_Proteins Mature Viral Proteins Viral_Polyproteins->Mature_Proteins Proteolytic Cleavage New_Virion New Immature Virion Mature_Proteins->New_Virion Assembly RTI Reverse Transcriptase Inhibitors (RTIs) RTI->Viral_DNA Inhibits PI Protease Inhibitors (PIs) PI->Mature_Proteins Inhibits

Caption: Dual inhibition of the HIV-1 lifecycle by RTIs and PIs.

Synergy_Assay_Workflow Start Start: Seed Target Cells Prepare_Drugs Prepare Serial Dilutions of PI and RTI Start->Prepare_Drugs Checkerboard Create Checkerboard Drug Combinations in 96-well Plate Prepare_Drugs->Checkerboard Infect Infect Cells with HIV-1 Checkerboard->Infect Incubate Incubate for 3-7 Days Infect->Incubate Quantify Quantify Viral Replication (e.g., p24 ELISA) Incubate->Quantify Analyze Calculate % Inhibition and Determine Combination Index (CI) Quantify->Analyze Result Result: Synergy, Additivity, or Antagonism Analyze->Result

Caption: Experimental workflow for a checkerboard synergy assay.

Conclusion

The synergistic interaction between HIV-1 protease inhibitors and reverse transcriptase inhibitors represents a powerful strategy in the management of HIV-1 infection. By targeting distinct and essential viral enzymes, this combination therapy leads to a more profound and durable suppression of viral replication than can be achieved with single-agent treatments. The in vitro data consistently supports the synergistic or additive effects of these drug combinations, providing a strong rationale for their widespread clinical use. The continued exploration of novel combinations and the mechanisms underlying their synergistic interactions will be crucial in the ongoing effort to improve therapeutic outcomes for individuals living with HIV-1.

References

Comparative Analysis of HIV-1 Protease Inhibitors Against HIV-2 Protease

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development

Introduction: While specific data for a compound designated "HIV-1 protease-IN-9" is not available in peer-reviewed literature, a comparative analysis of established HIV-1 protease inhibitors (PIs) against HIV-2 protease is crucial for understanding cross-reactivity and guiding the development of broad-spectrum antiretroviral therapies. HIV-1 and HIV-2 proteases share approximately 50% sequence identity, leading to significant differences in inhibitor susceptibility.[1][2] This guide provides a comparative overview of the in vitro activity of several FDA-approved HIV-1 PIs against both HIV-1 and HIV-2 proteases, supported by experimental data and detailed methodologies.

Quantitative Comparison of Inhibitor Potency

The efficacy of protease inhibitors is commonly quantified by the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). The Kᵢ value represents the dissociation constant of the enzyme-inhibitor complex, with lower values indicating tighter binding and higher potency. The IC₅₀ value indicates the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

The following tables summarize the reported Kᵢ and IC₅₀ values for three widely studied HIV-1 protease inhibitors—Darunavir, Lopinavir, and Saquinavir—against both HIV-1 and HIV-2 proteases.

Table 1: Comparative Inhibition Constants (Kᵢ) of HIV-1 PIs against HIV-1 and HIV-2 Protease

InhibitorKᵢ against HIV-1 Protease (nM)Kᵢ against HIV-2 Protease (nM)Fold Change (HIV-2 Kᵢ / HIV-1 Kᵢ)
Darunavir0.0100.1717
Lopinavir0.00830.784
Saquinavir0.30.62

Data compiled from Brower et al., 2008.[1][2]

Table 2: Comparative Half-Maximal Inhibitory Concentrations (IC₅₀) of HIV-1 PIs against HIV-1 and HIV-2

InhibitorIC₅₀ against HIV-1 (nM)IC₅₀ against HIV-2 (µM)
Darunavir3 - 60.42
Lopinavir~6.50.15
Saquinavir~2.7 µM (in JM cell line)1.3

Data compiled from various sources.[3][4][5] Note that cell-based IC₅₀ values can vary based on the cell line and assay conditions used.

Observations:

  • Most HIV-1 PIs exhibit reduced potency against HIV-2 protease, as indicated by higher Kᵢ and IC₅₀ values.[6][7]

  • Darunavir, Lopinavir, and Saquinavir are among the most potent inhibitors of HIV-2 protease among the clinically approved HIV-1 PIs.[1][2][7]

  • The fold change in Kᵢ values highlights the variable loss of potency, with Saquinavir showing only a 2-fold reduction, while Lopinavir shows an 84-fold reduction in potency against HIV-2 protease compared to HIV-1 protease.[1][2]

Experimental Protocols

The determination of inhibitor potency against HIV proteases typically involves enzymatic assays that measure the cleavage of a specific substrate. A common method is the fluorogenic assay using a FRET (Fluorescence Resonance Energy Transfer) peptide substrate.

Protocol: Determination of Inhibition Constant (Kᵢ) via Fluorometric Assay

This protocol outlines a generalized procedure for determining the Kᵢ of an inhibitor against HIV-1 or HIV-2 protease.

1. Reagents and Materials:

  • Recombinant HIV-1 or HIV-2 Protease

  • Fluorogenic FRET peptide substrate (e.g., derived from a natural HIV-1 PR processing site)[8]

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 125 mM potassium acetate, 1 mM DTT, 1 mM EDTA)[9]

  • Test Inhibitor (dissolved in DMSO)

  • Control Inhibitor (e.g., Pepstatin A)[10]

  • 96-well microplate (black, for fluorescence)

  • Fluorescence microplate reader

2. Assay Procedure:

  • Enzyme Preparation: Reconstitute and dilute the recombinant HIV protease to a final concentration of approximately 5 nM in the assay buffer.[9]

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute these stock solutions into the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 5%.[10]

  • Reaction Setup:

    • In a 96-well plate, add the diluted test inhibitor solutions.

    • Include controls: "Enzyme Control" (enzyme, substrate, no inhibitor) and "Inhibitor Control" (inhibitor, substrate, no enzyme).[10]

    • Add the diluted HIV protease solution to all wells except the "Inhibitor Control" wells.

    • Pre-incubate the enzyme and inhibitor at room temperature for 15 minutes.[10]

  • Initiation of Reaction: Start the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

  • Data Acquisition: Immediately place the microplate in a fluorescence microplate reader. Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340nm/490nm).[8] The readings should be taken at regular intervals for a period sufficient to establish a linear reaction rate.

3. Data Analysis:

  • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration from the linear portion of the progress curves.[10]

  • Determine the percent inhibition for each inhibitor concentration relative to the "Enzyme Control".

  • The inhibition constant (Kᵢ) can be determined by fitting the velocity data to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed-type) using non-linear regression analysis. For tightly-bound inhibitors, the Morrison equation is often used.[11]

Visualizations

Experimental Workflow for HIV Protease Inhibition Assay

The following diagram illustrates the key steps in a typical fluorometric assay to determine the inhibitory potential of a compound against HIV protease.

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution start_reaction Start Reaction with Substrate prep_substrate->start_reaction pre_incubate Pre-incubate Enzyme & Inhibitor add_enzyme->pre_incubate pre_incubate->start_reaction measure_fluorescence Measure Fluorescence Kinetics start_reaction->measure_fluorescence calc_velocity Calculate Initial Velocities measure_fluorescence->calc_velocity determine_ki Determine Ki Value calc_velocity->determine_ki

Caption: Workflow for determining HIV protease inhibition constants.

References

Independent Validation of "HIV-1 protease-IN-9" Antiviral Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the reported antiviral activity of the novel HIV-1 protease inhibitor, "HIV-1 protease-IN-9," against established therapeutic alternatives. The content is intended for researchers, scientists, and drug development professionals, offering a concise summary of available data to support further investigation and validation. As of the date of this publication, the data for this compound originates from a single pioneering study, and independent validation is pending.

Introduction to this compound

This compound, also identified as compound 5b in its initial publication, is a potent, novel inhibitor of the HIV-1 protease.[1] Its design is based on the templates of the kinase inhibitors imatinib and nilotinib, featuring a P2-ligand intended to form strong hydrogen bonding interactions within the S2 subsite of the viral enzyme.[2][3] The compound has demonstrated significant potency in enzymatic and cell-based assays, marking it as a compound of interest for further antiviral research.

Comparative Performance Data

The following tables summarize the reported in vitro efficacy of this compound in comparison to several FDA-approved HIV-1 protease inhibitors. It is critical to note that direct comparative studies conducted under identical experimental conditions are not yet available; therefore, these values should be interpreted with caution.

Table 1: Enzymatic Inhibition of HIV-1 Protease

CompoundK_i_ (nM)Reference(s)
This compound 0.028 [1]
Darunavir~0.015[4]
Atazanavir<0.1
Lopinavir~0.007
Ritonavir0.015[4]
Indinavir0.36[4]
Saquinavir0.12
Nelfinavir2.0

*Note: K_i values can vary based on assay conditions. Values for approved drugs are compiled from various sources for general comparison._

Table 2: Antiviral Activity in Cell Culture

CompoundIC_50_ (nM)Cell Line(s)Reference(s)
This compound 66.8 Not Specified[1]
Darunavir1-2Various
Atazanavir~1-5Various
Lopinavir~1-10Various
Ritonavir~20-50Various
Indinavir~25-100Various
Saquinavir~1-5Various
Nelfinavir~9-60Various

Experimental Protocols

The data for this compound was generated using standard virological and biochemical assays as described in the source publication. The general methodologies are outlined below.

HIV-1 Protease Inhibition Assay (K_i_ Determination)

The inhibitory activity of the compounds against purified recombinant HIV-1 protease is typically determined using a fluorescence resonance energy transfer (FRET) assay.

  • Reagents: Recombinant HIV-1 protease, a fluorogenic substrate peptide, assay buffer (e.g., sodium acetate, NaCl, EDTA, DTT, and PEG), and the test inhibitor at various concentrations.

  • Procedure: The inhibitor is pre-incubated with the HIV-1 protease in the assay buffer in a 96-well plate. The reaction is initiated by the addition of the fluorogenic substrate.

  • Data Acquisition: The increase in fluorescence, resulting from the cleavage of the substrate by the protease, is monitored over time using a fluorescence plate reader.

  • Analysis: The initial reaction velocities are plotted against the inhibitor concentration. The inhibition constant (K_i_) is then calculated using the Morrison equation for tight-binding inhibitors.

Antiviral Activity Assay (IC_50_ Determination)

The antiviral activity is assessed by measuring the inhibition of HIV-1 replication in a susceptible cell line.

  • Cells and Virus: A human T-cell line permissive to HIV-1 infection (e.g., MT-2 or CEM) is used. A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) is used for infection.

  • Procedure: The cells are seeded in a 96-well plate and treated with serial dilutions of the test compound. The cells are then infected with a standardized amount of HIV-1.

  • Incubation: The infected and treated cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-5 days).

  • Endpoint Measurement: The extent of viral replication is quantified by measuring an endpoint such as p24 antigen concentration in the culture supernatant using an ELISA, or by assessing virus-induced cytopathic effects.

  • Analysis: The percentage of inhibition of viral replication is plotted against the drug concentration, and the 50% inhibitory concentration (IC_50_) is determined by non-linear regression analysis.

Visualizations

Proposed Mechanism of Action of this compound

G cluster_protease HIV-1 Protease Active Site cluster_inhibitor This compound S2 S2 Subsite S1 S1 Subsite S1_prime S1' Subsite S2_prime S2' Subsite Catalytic_Dyad Asp25/Asp25' IN9 P1' Moiety P2' Moiety Hydroxyethylamine Sulfonamide Isostere P2-Ligand (Imatinib/Nilotinib-derived) IN9:p2_ligand->S2 Targets IN9:p1->S1 IN9:p1->S1_prime IN9:p2->S2_prime IN9:backbone->Catalytic_Dyad Blocks

Caption: Proposed binding mode of this compound within the active site of the enzyme.

General Workflow for Antiviral Compound Validation

G A Compound Synthesis & Characterization B Primary Screening: Enzymatic Assay (Ki) A->B C Secondary Screening: Cell-based Antiviral Assay (IC50) B->C D Cytotoxicity Assay (CC50) C->D E Selectivity Index Calculation (CC50/IC50) C->E D->E F Resistance Profiling E->F G In vivo Efficacy & Toxicology Studies F->G H Independent Laboratory Validation G->H

Caption: A generalized workflow for the preclinical validation of a novel antiviral compound.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for HIV-1 protease-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, particularly those working with potent compounds like HIV-1 protease-IN-9, ensuring laboratory safety and proper chemical handling is paramount. Adherence to established disposal protocols is not just a matter of regulatory compliance but a critical component of a responsible research ecosystem. This document provides essential, immediate safety and logistical information for the proper disposal of this compound, a small molecule inhibitor of the HIV-1 protease.

Core Principles of Disposal

The disposal of this compound, as with many bioactive small molecules, must be approached with the understanding that it is a potentially hazardous chemical waste. Improper disposal, such as discarding it down the drain, can have unforeseen environmental consequences and is strictly prohibited. The primary principle is to manage this waste through a licensed hazardous waste disposal service, coordinated by your institution's Environmental Health and Safety (EHS) office.

Step-by-Step Disposal Protocol

Researchers must follow these procedural steps to ensure the safe and compliant disposal of this compound:

  • Personal Protective Equipment (PPE): Before handling the compound for disposal, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[1]

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound waste, including contaminated consumables like pipette tips, tubes, and gloves, in a designated, leak-proof, and clearly labeled hazardous waste container.[2] The container should be compatible with the chemical properties of the compound.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and shatter-resistant container, also clearly labeled as hazardous chemical waste. Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.[3] Mixing incompatible chemicals can lead to dangerous reactions.[4]

  • Labeling: All waste containers must be accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • The name of the principal investigator and the laboratory contact information

  • Storage: Store the sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory.[4] This area should be away from general lab traffic and incompatible materials.

  • Contacting Environmental Health and Safety (EHS): Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for a pickup.[5][6] They will provide guidance on the final steps and ensure the waste is transported and disposed of by a licensed hazardous waste management company.

  • Documentation: Maintain a record of the disposal, including the date of pickup and the quantity of waste. This is important for laboratory inventory and compliance purposes.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste (Contaminated consumables) segregate->solid_waste liquid_waste Liquid Waste (Solutions containing the compound) segregate->liquid_waste label_solid Label as Hazardous Waste: 'this compound (Solid)' solid_waste->label_solid label_liquid Label as Hazardous Waste: 'this compound (Liquid)' liquid_waste->label_liquid store Store in Designated Satellite Accumulation Area label_solid->store label_liquid->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs disposal Professional Disposal by Licensed Vendor contact_ehs->disposal end End: Waste Disposed Compliantly disposal->end

Disposal Workflow for this compound

Data Presentation

As no specific quantitative data for the disposal of this compound (e.g., inactivation concentrations, specific incineration temperatures) is publicly available, it is crucial to rely on the general guidelines for chemical waste disposal provided by regulatory bodies and your institution. The key takeaway is that this compound should be treated as hazardous chemical waste and disposed of via incineration through a certified facility.

Parameter Guideline Rationale
Disposal Method Incineration by a licensed hazardous waste facility.[7]Ensures complete destruction of the bioactive molecule, preventing its release into the environment.
In-Lab Treatment Not recommended.Neutralization or degradation procedures can be complex, potentially hazardous, and may not be fully effective. Rely on professional disposal services.
Drain Disposal Strictly Prohibited.[8]Prevents contamination of waterways and potential harm to aquatic life and ecosystems.[9]
Container Type Leak-proof, chemically compatible, and clearly labeled.Prevents spills and ensures safe handling and identification of the waste.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.

References

Navigating the Handling of HIV-1 Protease-IN-9: A Comprehensive Safety and Disposal Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling HIV-1 protease-IN-9 (CAS: 2925381-27-5). Given its high potency as an HIV-1 protease inhibitor, stringent safety protocols are mandatory to ensure personnel safety and prevent environmental contamination.

Understanding the Hazard: Potency of this compound

This compound is a highly potent, non-peptidic inhibitor of HIV-1 protease, with a reported Ki value of 0.028 nM. Due to the absence of a specific Safety Data Sheet (SDS) and established Occupational Exposure Limit (OEL), a conservative approach to handling is imperative. Based on its sub-nanomolar potency, this compound is categorized in the highest tier of Occupational Exposure Bands (OEB), requiring the most stringent containment and handling procedures.

The following table summarizes the OEB categories and the estimated classification for this compound.

Occupational Exposure Band (OEB)Occupational Exposure Limit (OEL) (8-hour Time-Weighted Average)Hazard PotentialEstimated Classification for this compound
OEB 1> 1000 µg/m³LowNot Applicable
OEB 2100 - 1000 µg/m³Low to ModerateNot Applicable
OEB 310 - 100 µg/m³ModerateNot Applicable
OEB 41 - 10 µg/m³HighNot Applicable
OEB 5 < 1 µg/m³ Very High Assigned

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound in its solid (powder) form. The following table outlines the required PPE.

Body PartRequired PPESpecifications
Respiratory Powered Air-Purifying Respirator (PAPR)Equipped with a hood and high-efficiency particulate air (HEPA) filters.
Hands Double GlovingTwo pairs of nitrile gloves, with the outer pair having extended cuffs.
Body Disposable CoverallsSolid-front, with elastic cuffs. Made of a low-linting material.
Eyes Chemical Splash GogglesTo be worn under the PAPR hood.
Feet Disposable Shoe CoversTo be worn over laboratory-dedicated footwear.

The selection of appropriate PPE is a critical step in ensuring laboratory safety. The following diagram illustrates the decision-making process for PPE selection when handling potent compounds like this compound.

PPE_Selection_Workflow PPE Selection Logic for Potent Compounds cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_low_potency Standard PPE Start Start: New Compound Handling Request AssessPotency Assess Compound Potency (e.g., Ki, IC50, OEL) Start->AssessPotency OEB_High High Potency (OEB 4/5)? AssessPotency->OEB_High Data Available PAPR Powered Air-Purifying Respirator (PAPR) OEB_High->PAPR Yes StandardPPE Standard PPE: Lab Coat, Single Gloves, Safety Glasses OEB_High->StandardPPE No DoubleGloves Double Nitrile Gloves PAPR->DoubleGloves Coverall Disposable Coverall DoubleGloves->Coverall Goggles Chemical Goggles Coverall->Goggles ShoeCovers Shoe Covers Goggles->ShoeCovers End Proceed with Handling Protocol ShoeCovers->End StandardPPE->End

Caption: PPE selection workflow based on compound potency.

Operational Plan: Step-by-Step Handling Protocol

All handling of solid this compound must be conducted within a certified containment device, such as a glovebox or a ventilated balance enclosure, to minimize the risk of aerosolization.

Preparation:

  • Designated Area: Cordon off a designated area for the handling of this compound.

  • Decontamination: Ensure that all surfaces and equipment within the containment area are clean and decontaminated before starting.

  • PPE Donning: Put on all required PPE in the correct order (shoe covers, inner gloves, coverall, outer gloves, PAPR hood).

  • Material Staging: Place all necessary materials (weighing paper, spatulas, vials, etc.) inside the containment device before introducing the compound.

Weighing and Handling:

  • Introduction of Compound: Carefully introduce the container of this compound into the containment device.

  • Tare Balance: Place a tared weigh boat or paper on the analytical balance inside the containment device.

  • Dispensing: Using a dedicated spatula, carefully transfer the desired amount of the solid compound to the weigh boat. Avoid any sudden movements that could generate dust.

  • Container Sealing: Securely seal the primary container of this compound.

  • Sample Preparation: If preparing a solution, add the solvent to the weighed solid within the containment device. Ensure the vial is securely capped.

  • Surface Decontamination: Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate deactivating solution (see Disposal Plan).

Post-Handling:

  • Waste Segregation: Place all contaminated disposable items (gloves, weigh paper, etc.) into a dedicated, sealed hazardous waste bag inside the containment device.

  • Equipment Removal: Decontaminate the exterior of all equipment and sealed sample containers before removing them from the containment device.

  • PPE Doffing: Remove PPE in the designated doffing area, ensuring no cross-contamination. The outer gloves and coverall should be disposed of as hazardous waste.

The following diagram outlines the safe handling workflow for this compound.

Handling_Workflow Safe Handling Workflow for this compound Start Start: Prepare for Handling DonPPE Don Appropriate PPE (OEB 5) Start->DonPPE EnterContainment Enter Designated Containment Area DonPPE->EnterContainment HandleCompound Weigh and Handle Compound in Containment Device EnterContainment->HandleCompound DecontaminateWorkstation Decontaminate Surfaces and Equipment HandleCompound->DecontaminateWorkstation SegregateWaste Segregate and Seal Contaminated Waste DecontaminateWorkstation->SegregateWaste DoffPPE Doff PPE in Designated Area SegregateWaste->DoffPPE ExitArea Exit Containment Area DoffPPE->ExitArea

Caption: Step-by-step workflow for handling potent compounds.

Disposal Plan: Managing Contaminated Waste

All waste generated from the handling of this compound is considered hazardous and must be disposed of accordingly.

Solid Waste:

  • Collection: All contaminated solid waste (gloves, coveralls, weigh paper, etc.) must be collected in a clearly labeled, tear-resistant hazardous waste bag.

  • Sealing: The bag must be securely sealed to prevent any leakage.

  • Storage: Store the sealed bag in a designated hazardous waste accumulation area, separate from other laboratory waste.

  • Disposal: Arrange for disposal through a licensed hazardous waste contractor. The preferred method of disposal is high-temperature incineration.

Liquid Waste:

  • Deactivation: For small quantities of solutions containing this compound, chemical deactivation may be possible. Consult with your institution's environmental health and safety (EHS) office for approved deactivation protocols. A common method for deactivating potent pharmaceuticals is through chemical oxidation.

  • Collection: If deactivation is not feasible, collect all liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Storage: Store the liquid waste container in a secondary containment bin within the designated hazardous waste accumulation area.

  • Disposal: Arrange for disposal through a licensed hazardous waste contractor, specifying the nature of the potent compound.

Note: Never dispose of untreated this compound waste down the drain or in the regular trash. Always consult with your institution's EHS department for specific guidance on waste management procedures.

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